Product packaging for 2-Heptyl-4-quinolone(Cat. No.:CAS No. 40522-46-1)

2-Heptyl-4-quinolone

Número de catálogo: B1673238
Número CAS: 40522-46-1
Peso molecular: 243.34 g/mol
Clave InChI: UYRHHBXYXSYGHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-heptyl-4-quinolone is a quinolone consisting of quinolin-4(1H)-one carrying a heptyl substituent at position 2. It has a role as an antibacterial agent, an iron chelator, a signalling molecule and a metabolite. It is a tautomer of a 2-heptyl-4-hydroxyquinoline.
2-heptylquinolin-4(1H)-one has been reported in Streptomyces, Haplophyllum griffithianum, and other organisms with data available.
from Pseudomonas methanica KY4634

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO B1673238 2-Heptyl-4-quinolone CAS No. 40522-46-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-heptyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRHHBXYXSYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179740
Record name MY 12-62c
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Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-80-2, 40522-46-1
Record name 2-Heptyl-4-hydroxyquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyl-4-quinolone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Foundational & Exploratory

2-Heptyl-4-quinolone: From Obscure Metabolite to Key Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

First identified as a member of a group of antimicrobial compounds produced by Pseudomonas aeruginosa, 2-heptyl-4-quinolone (HHQ) has emerged from relative obscurity to be recognized as a critical signaling molecule in bacterial quorum sensing. Initially characterized as part of the "Pyo" compounds, its true significance was unveiled with the discovery of the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, for which HHQ is the direct precursor. This guide provides a comprehensive technical overview of the discovery, history, and key experimental protocols related to HHQ. It is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development, offering detailed methodologies and a consolidated view of the quantitative data that underpins our current understanding of this important bacterial signal.

Discovery and Historical Context

The story of this compound is intertwined with early investigations into the antimicrobial properties of Pseudomonas aeruginosa. In the mid-20th century, a group of substances with antibiotic activity, collectively named "Pyo compounds," were isolated from this bacterium. It was through the meticulous work of researchers in the 1950s that some of these Pyo compounds were structurally elucidated. Pyo Ib and Pyo Ic were identified as this compound (HHQ) and 2-nonyl-4-quinolone (NHQ), respectively.[1] For decades, these molecules were primarily considered as secondary metabolites with antimicrobial properties.

The paradigm shifted dramatically in the late 1990s with the discovery of the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone.[2] This molecule was identified as a key player in the intricate quorum-sensing network of P. aeruginosa, a communication system that allows bacteria to coordinate gene expression with population density. Subsequent research revealed that HHQ is the direct biosynthetic precursor to PQS, positioning it as a central molecule in this critical signaling pathway.[2] This discovery revitalized interest in HHQ, transforming it from a simple antimicrobial agent into a subject of intense research in the fields of bacterial communication, virulence, and anti-infective drug development.

Biosynthesis of this compound

The biosynthesis of HHQ in Pseudomonas aeruginosa is a multi-step enzymatic process. The pathway begins with the condensation of anthranilate, derived from the shikimate pathway, with a β-keto fatty acid. This intricate process is orchestrated by the products of the pqsABCDE operon.

dot

HHQ_Biosynthesis HHQ Biosynthesis Pathway cluster_chorismate Chorismate Pathway cluster_kynurenine Kynurenine (B1673888) Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate PhnAB Tryptophan Tryptophan Tryptophan->Anthranilate KynABU 2-Aminobenzoylacetate (2-ABA) 2-Aminobenzoylacetate (2-ABA) Anthranilate->2-Aminobenzoylacetate (2-ABA) PqsA, PqsD Malonyl-CoA Malonyl-CoA Malonyl-CoA->2-Aminobenzoylacetate (2-ABA) PqsD Octanoyl-CoA Octanoyl-CoA HHQ This compound (HHQ) Octanoyl-CoA->HHQ PqsB, PqsC 2-Aminobenzoylacetate (2-ABA)->HHQ PqsB, PqsC

Caption: Biosynthetic pathway of this compound (HHQ).

The key steps in the biosynthesis are as follows:

  • Anthranilate Synthesis: Anthranilate, the aromatic precursor, is synthesized from chorismate by the enzymes PhnAB or from the degradation of tryptophan via the kynurenine pathway (KynABU).

  • Activation of Anthranilate: The enzyme PqsA adenylates anthranilate, preparing it for subsequent reactions.

  • Condensation: PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetate (2-ABA).

  • Alkyl Chain Addition: The PqsBC complex then facilitates the condensation of 2-ABA with octanoyl-CoA, leading to the formation of HHQ.

Role in PQS Signaling and Quorum Sensing

HHQ plays a pivotal role as an intercellular signaling molecule, primarily through its conversion to PQS. The PQS signaling system is integrated into the broader quorum-sensing network of P. aeruginosa, which also includes the las and rhl systems.

dot

PQS_Signaling PQS Signaling Pathway HHQ This compound (HHQ) PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS PqsH PqsR PqsR (MvfR) HHQ->PqsR Binds and activates (lower affinity) PQS->PqsR Binds and activates pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binds and activates transcription Virulence_Genes Virulence Genes (e.g., lasB, rhlI) PqsR->Virulence_Genes Regulates expression pqsA_promoter->HHQ Leads to HHQ synthesis (positive feedback) PqsH PqsH

Caption: Role of HHQ in the PQS quorum sensing circuit.

The signaling cascade can be summarized as follows:

  • Conversion to PQS: HHQ is hydroxylated at the 3-position of the quinolone ring by the monooxygenase PqsH to form PQS.

  • Receptor Binding: Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR). However, PQS is a much more potent activator of PqsR than HHQ.[3]

  • Transcriptional Regulation: The activated PqsR-ligand complex then binds to the promoter of the pqsA operon, leading to the upregulation of genes involved in HHQ biosynthesis, thus creating a positive feedback loop.

  • Virulence Gene Expression: The activated PqsR also regulates the expression of a suite of virulence genes, including those involved in the production of elastase (lasB) and rhamnolipids (rhlI).

Quantitative Data on Biological Activity

The biological activities of HHQ and its derivatives have been quantified in numerous studies. The following tables summarize some of the key findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds

CompoundOrganismMIC (µg/mL)Reference
This compound (HHQ)Staphylococcus aureus≤ 3.12 - ≤ 6.25[4]
This compound (HHQ)Vibrio choleraePotent bacteriostatic activity[5]
This compound N-oxide (HQNO)Staphylococcus aureus-

Note: Specific MIC values for HQNO against S. aureus were not explicitly found in the provided search results, though its anti-staphylococcal activity is mentioned.

Table 2: Half-maximal Inhibitory/Effective Concentrations (IC50/EC50) of this compound and Related Compounds

CompoundAssay/Cell LineIC50/EC50Reference
This compound (HHQ)PqsR-dependent activation of pqsALow micromolar range[3]
Pseudomonas Quinolone Signal (PQS)PqsR-dependent activation of pqsALow micromolar range[3]
Pseudomonas Quinolone Signal (PQS)Human lung epithelial cells (A549, NHBE)Cytotoxic effects observed[6]
2-AlkylquinolonesPlasmodium falciparum1.2 to ≈ 30 nM[7]
6-Chloro-2-arylvinylquinolinesPlasmodium falciparum (Dd2 strain)As low as 4.8 nM[8]
P4Q-158Plasmodium berghei (liver stage)3.07 nM[9]
ELQ-300Plasmodium falciparum (W2 and TM90-C2B strains)1.8 nM and 1.7 nM[9]

Key Experimental Protocols

Synthesis of this compound (Conrad-Limpach Reaction)

The Conrad-Limpach synthesis is a classical and still widely used method for the preparation of 4-hydroxyquinolines, including HHQ.[1][10][11]

Conrad_Limpach_Workflow Start Start Materials: - Aniline (B41778) - Ethyl 3-oxodecanoate (B1261010) (β-ketoester) Step1 Condensation: - Mix aniline and β-ketoester - Acid catalyst (e.g., HCl) - Heat to form Schiff base intermediate Start->Step1 Step2 Cyclization: - Heat Schiff base at high temperature (~250 °C) - Inert solvent (e.g., mineral oil) Step1->Step2 Step3 Purification: - Cool reaction mixture - Precipitate product with non-polar solvent (e.g., ether or n-hexane) Step2->Step3 End Final Product: This compound (HHQ) Step3->End

References

The Biosynthesis of 2-Heptyl-4-quinolone (HHQ) in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a significant role in regulating virulence gene expression and biofilm formation, making its biosynthetic pathway a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the HHQ biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols, and pathway visualizations to aid researchers in this field.

The Core Biosynthetic Pathway of HHQ

The biosynthesis of HHQ in Pseudomonas aeruginosa is orchestrated by the products of the pqsABCDE operon. The pathway initiates with the conversion of anthranilic acid, a product of the tryptophan degradation pathway, through a series of enzymatic reactions to yield HHQ.

The key enzymatic steps are as follows:

  • Activation of Anthranilic Acid: The pathway begins with the activation of anthranilic acid by the enzyme PqsA , an anthranilate-CoA ligase. This reaction utilizes ATP and Coenzyme A (CoA) to form anthraniloyl-CoA.[1]

  • Formation of 2-Aminobenzoylacetyl-CoA (2-ABA-CoA): The enzyme PqsD , a β-ketoacyl-[acyl-carrier-protein] synthase III, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA.[2] This reaction is a critical step in forming the quinolone ring structure.

  • Hydrolysis to 2-Aminobenzoylacetate (2-ABA): The unstable intermediate 2-ABA-CoA is then hydrolyzed by the thioesterase PqsE to yield 2-aminobenzoylacetate (2-ABA).[3]

  • Condensation to form HHQ: Finally, the heterodimeric condensing enzyme PqsBC catalyzes the condensation of 2-ABA with octanoyl-CoA to produce this compound (HHQ).[2]

// Nodes for substrates and products Anthranilic_acid [label="Anthranilic Acid", fillcolor="#F1F3F4"]; Anthraniloyl_CoA [label="Anthraniloyl-CoA", fillcolor="#F1F3F4"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4"]; Two_ABA_CoA [label="2-Aminobenzoylacetyl-CoA", fillcolor="#F1F3F4"]; Two_ABA [label="2-Aminobenzoylacetate\n(2-ABA)", fillcolor="#F1F3F4"]; Octanoyl_CoA [label="Octanoyl-CoA", fillcolor="#F1F3F4"]; HHQ [label="this compound\n(HHQ)", fillcolor="#FBBC05"];

// Nodes for enzymes PqsA [label="PqsA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PqsD [label="PqsD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PqsE [label="PqsE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PqsBC [label="PqsBC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway connections Anthranilic_acid -> Anthraniloyl_CoA [label="ATP, CoA", arrowhead="normal", color="#34A853"]; Anthraniloyl_CoA -> Two_ABA_CoA [arrowhead="normal", color="#34A853"]; Malonyl_CoA -> Two_ABA_CoA [arrowhead="normal", color="#34A853"]; Two_ABA_CoA -> Two_ABA [arrowhead="normal", color="#34A853"]; Two_ABA -> HHQ [arrowhead="normal", color="#34A853"]; Octanoyl_CoA -> HHQ [arrowhead="normal", color="#34A853"];

// Enzyme to reaction connections PqsA -> Anthraniloyl_CoA [arrowhead="none", style=dashed, color="#5F6368"]; PqsD -> Two_ABA_CoA [arrowhead="none", style=dashed, color="#5F6368"]; PqsE -> Two_ABA [arrowhead="none", style=dashed, color="#5F6368"]; PqsBC -> HHQ [arrowhead="none", style=dashed, color="#5F6368"]; } caption: "Biosynthesis pathway of this compound (HHQ)."

Quantitative Data on HHQ Biosynthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the HHQ biosynthesis pathway.

Table 1: Kinetic Parameters of PqsA [1]

SubstrateKm (µM)
Anthranilate3
ATP71
CoA22

Table 2: Kinetic Parameters of PqsD [4]

SubstrateApparent Km (µM)Specific Activity (pmol/min/ng)kcat (s-1)
Anthraniloyl-CoA35 ± 40.22 ± 0.03 (for DHQ formation)0.01
Malonyl-CoA104 ± 37
Malonyl-ACP18 ± 2

Table 3: HHQ and PQS Concentrations in P. aeruginosa Cultures

ConditionHHQ Concentration (µM)PQS Concentration (µM)
Planktonic culture~7.5 - 20Up to 50

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the HHQ biosynthesis pathway.

Protocol 1: Expression and Purification of His-tagged Pqs Proteins from E. coli

This protocol describes a general method for the expression and purification of His-tagged Pqs enzymes, which can be adapted for each specific protein.

// Workflow connections Transformation -> Culture_Growth; Culture_Growth -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> IMAC; IMAC -> Wash; Wash -> Elution; Elution -> SDS_PAGE; Elution -> Concentration; } caption: "Workflow for His-tagged protein expression and purification."

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector containing the His-tagged pqs gene of interest

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Ni-NTA affinity resin

  • Sonciator

  • Centrifuge

Procedure:

  • Transformation: Transform the E. coli expression strain with the pET vector containing the His-tagged pqs gene.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18-20°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the cleared lysate to a column packed with Ni-NTA resin pre-equilibrated with lysis buffer.

  • Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and determine the protein concentration.

Protocol 2: In Vitro Enzymatic Assay for PqsA (Anthranilate-CoA Ligase)[1]

This assay measures the formation of anthraniloyl-CoA by monitoring the increase in absorbance at 365 nm.

Materials:

  • Purified PqsA enzyme

  • Reaction buffer: 100 mM HEPES, pH 8.0, 0.2 mM DTT, 2 mM MgCl2

  • Substrates: 0.4 mM CoA, 1 mM ATP, 0.5 mM anthranilate (potassium salt)

  • Spectrophotometer capable of measuring absorbance at 365 nm

Procedure:

  • Prepare a 0.5 mL reaction mixture containing the reaction buffer, CoA, and ATP.

  • Equilibrate the mixture in a cuvette at 37°C for 1 minute.

  • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Immediately monitor the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm (ε365 = 5.5 mM-1cm-1).

  • The initial rate of the reaction can be used to determine enzyme activity.

Protocol 3: In Vitro Enzymatic Assay for PqsD[4]

This assay measures the PqsD-catalyzed formation of 2,4-dihydroxyquinoline (DHQ) from anthraniloyl-CoA and malonyl-CoA using TLC.

Materials:

  • Purified PqsD enzyme

  • Reaction buffer: 100 mM Tris-HCl, pH 7.5

  • Substrates: 82 µM [14C]anthraniloyl-CoA, 125 µM malonyl-CoA

  • Silica Gel H TLC plates

  • TLC developing solvent: Chloroform/methanol/acetic acid (95:5:1, v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Set up a 40 µL reaction mixture containing the reaction buffer, [14C]anthraniloyl-CoA, malonyl-CoA, and the purified PqsD enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Spot 20 µL of the reaction mixture onto an activated Silica Gel H TLC plate.

  • Develop the TLC plate in the chloroform/methanol/acetic acid solvent system.

  • Visualize and quantify the [14C]-labeled DHQ product using a phosphorimager or by autoradiography.

Protocol 4: In Vitro Enzymatic Assay for PqsBC[2]

This colorimetric assay measures the activity of PqsBC by detecting the release of free thiol from CoA using Ellman's reagent (DTNB).

Materials:

  • Purified PqsBC enzyme complex

  • Reaction buffer: 50 mM HEPES, pH 8.2, 50 mM NaCl

  • Substrates: 2.5 mM benzoylacetate (BA, a substrate analog), 250 µM octanoyl-CoA

  • Stop solution: 200 mM Tris, pH 7.4, 1% SDS

  • DTNB solution: 50 mM 5,5′-dithiobis-(2-nitrobenzoic acid)

  • Microplate reader

Procedure:

  • In a 50 µL reaction volume, mix BA and octanoyl-CoA in the reaction buffer.

  • Add the purified PqsBC enzyme (0.001 to 1 µM) to initiate the reaction.

  • Incubate for 1 to 30 minutes at the desired temperature.

  • Stop the reaction by adding 48 µL of the stop solution.

  • Start the chromogenic reaction by adding 2 µL of the DTNB solution.

  • Measure the absorbance at 412 nm to quantify the amount of free thiol released.

Protocol 5: In Vitro Thioesterase Assay for PqsE[5]

This fluorometric assay measures the thioesterase activity of PqsE using the synthetic substrate 4-methylumbelliferyl butyrate (B1204436) (MU-butyrate).

Materials:

  • Purified PqsE enzyme

  • Assay buffer

  • Substrate: 4-methylumbelliferyl butyrate (MU-butyrate)

  • Fluorescence microplate reader

Procedure:

  • Prepare reaction wells in a microplate containing assay buffer and varying concentrations of MU-butyrate.

  • Add the purified PqsE enzyme to initiate the reaction.

  • Incubate at the optimal temperature for a set period.

  • Measure the increase in fluorescence resulting from the hydrolysis of MU-butyrate to the fluorescent product 4-methylumbelliferone. The excitation and emission wavelengths will depend on the specific fluorophore.

  • The rate of fluorescence increase is proportional to the enzyme activity.

Protocol 6: Quantification of HHQ in Bacterial Cultures by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of HHQ from P. aeruginosa culture supernatants.

// Workflow connections Culture -> Supernatant; Supernatant -> Extraction; Extraction -> Drying; Drying -> Reconstitution; Reconstitution -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; } caption: "Workflow for HHQ quantification by LC-MS/MS."

Materials:

  • P. aeruginosa culture

  • Ethyl acetate

  • Methanol

  • LC-MS/MS system with a C18 column

  • HHQ standard for calibration curve

Procedure:

  • Sample Preparation:

    • Grow P. aeruginosa in a suitable medium and collect the culture supernatant by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Separate the organic phase and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of methanol.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the components using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify HHQ using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for HHQ.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure HHQ.

    • Quantify the amount of HHQ in the bacterial culture sample by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of HHQ is a well-defined pathway in P. aeruginosa involving a series of dedicated enzymes encoded by the pqs operon. Understanding the intricacies of this pathway, from the kinetics of individual enzymes to the overall flux of metabolites, is essential for the rational design of inhibitors that can disrupt quorum sensing and attenuate the virulence of this important pathogen. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic potential of targeting HHQ biosynthesis. Further research to fully elucidate the kinetic parameters of all Pqs enzymes and to reconstitute the entire pathway in vitro will provide even deeper insights into its regulation and function.

References

The Core Mechanism of 2-Heptyl-4-quinolone (HHQ) in Pseudomonas aeruginosa Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Heptyl-4-quinolone (HHQ), a key signaling molecule in the opportunistic pathogen Pseudomonas aeruginosa, plays a pivotal role in the intricate network of quorum sensing (QS) that governs bacterial virulence and biofilm formation. As the direct precursor to the potent Pseudomonas Quinolone Signal (PQS), HHQ functions as a co-activator of the transcriptional regulator PqsR (also known as MvfR), initiating a signaling cascade that controls the expression of numerous virulence factors. This technical guide provides an in-depth exploration of the mechanism of action of HHQ, detailing its biosynthesis, its interaction with PqsR, and its downstream regulatory effects. The guide includes a summary of quantitative data, detailed experimental protocols for studying HHQ's function, and visualizations of key pathways and workflows to support researchers and professionals in the field of antibacterial drug development.

Introduction to HHQ and the PQS Quorum Sensing System

Pseudomonas aeruginosa utilizes multiple interconnected quorum sensing (QS) systems to coordinate gene expression with population density, a process critical for its success as a pathogen.[1] These systems, including the las, rhl, and pqs systems, rely on the production and detection of small signaling molecules called autoinducers.[2] The pqs system, which is based on 2-alkyl-4(1H)-quinolone (AQ) signal molecules, is a crucial link within this hierarchical network.[3]

This compound (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), are the primary signaling molecules of the pqs system.[4] HHQ functions as a precursor to PQS and also acts as an intercellular signal molecule itself.[4][5] Both HHQ and PQS are capable of activating the LysR-type transcriptional regulator PqsR, a key step in the autoinduction of AQ biosynthesis and the upregulation of virulence determinants.[6][7] The PqsR-mediated signaling pathway is a prime target for the development of anti-virulence therapies aimed at mitigating P. aeruginosa infections.[8]

Biosynthesis of HHQ

The biosynthesis of HHQ is orchestrated by enzymes encoded within the pqsABCDE operon.[4] The process begins with the conversion of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA.[9] Subsequently, PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[9] This intermediate is then converted to HHQ through the actions of PqsB and PqsC.[10] The expression of the pqsABCDE operon is positively regulated by the LasR system and is also subject to a positive feedback loop, as it is activated by PqsR in the presence of HHQ or PQS.[4][11]

HHQ_Biosynthesis cluster_operon pqsABCDE Operon PqsA PqsA AnthraniloylCoA Anthraniloyl-CoA PqsA->AnthraniloylCoA PqsD PqsD ABA_CoA 2-Aminobenzoylacetyl-CoA PqsD->ABA_CoA PqsBC PqsB/C HHQ This compound (HHQ) PqsBC->HHQ Anthranilate Anthranilic Acid Anthranilate->PqsA MalonylCoA Malonyl-CoA MalonylCoA->PqsD AnthraniloylCoA->PqsD ABA_CoA->PqsBC

Caption: Activation of the PqsR transcriptional regulator by HHQ.

Downstream Effects: Regulation of Virulence Factors and Biofilm Formation

The activation of PqsR by HHQ leads to the upregulation of a suite of virulence factors that are critical for P. aeruginosa pathogenesis. The PqsR-dependent regulon includes genes involved in the production of:

  • Pyocyanin (B1662382): A blue-green phenazine (B1670421) pigment with redox-active properties that contributes to oxidative stress in host cells. [3]* Elastase: The lasB-encoded elastase is a protease that degrades host tissue components, including elastin. [5]* Rhamnolipids: Surfactants involved in motility and biofilm formation. [12]* Hydrogen Cyanide (HCN): A potent metabolic inhibitor.

Furthermore, the HHQ-mediated activation of the pqs system is integral to the development of P. aeruginosa biofilms. [6]Biofilms are structured communities of bacteria encased in a self-produced matrix, which confer increased resistance to antibiotics and host immune responses. HHQ and PQS are involved in regulating the production of extracellular polymeric substances (EPS) that form the biofilm matrix.

Downstream_Effects cluster_virulence Virulence Factors HHQ HHQ PqsR PqsR Activation HHQ->PqsR PqsE PqsE PqsR->PqsE Elastase Elastase PqsR->Elastase HCN HCN PqsR->HCN Biofilm Biofilm Formation PqsR->Biofilm RhlR RhlR PqsE->RhlR Modulates Pyocyanin Pyocyanin RhlR->Pyocyanin Rhamnolipids Rhamnolipids RhlR->Rhamnolipids

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol for Quantifying HHQ's Effect on Gene Expression via qRT-PCR

Objective: To quantify the change in expression of a target gene (e.g., pqsA, lasB) in P. aeruginosa in response to exogenous HHQ.

Materials:

  • P. aeruginosa strain of interest (e.g., a strain deficient in HHQ production like a pqsA mutant)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • HHQ stock solution (in DMSO or ethanol)

  • RNA extraction kit suitable for bacteria (e.g., QIAGEN RNeasy Mini Kit)

  • DNase I, RNase-free

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target gene and a reference gene (e.g., rpoD)

  • qPCR instrument

Methodology:

  • Bacterial Culture and Treatment:

    • Grow an overnight culture of the P. aeruginosa strain.

    • Dilute the overnight culture into fresh medium to an OD600 of ~0.05.

    • Grow the cultures to the desired growth phase (e.g., mid-logarithmic phase, OD600 ~0.5).

    • Add HHQ to the experimental cultures to the desired final concentration (e.g., 10 µM). Add an equivalent volume of the solvent (e.g., DMSO) to the control cultures.

    • Incubate for a defined period (e.g., 2-4 hours).

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Isolate total RNA using a commercial kit according to the manufacturer's instructions, including an on-column DNase digestion step. [7] * Elute the RNA in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis:

    • Perform a second DNase treatment on the extracted RNA to remove any residual genomic DNA.

    • Synthesize cDNA from a defined amount of RNA (e.g., 1 µg) using a reverse transcription kit with random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.

    • Run the qPCR reactions in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the HHQ-treated and control samples.

    • Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol for Measuring Pyocyanin Production

Objective: To quantify the production of pyocyanin by P. aeruginosa in response to HHQ.

Materials:

  • P. aeruginosa strain (e.g., pqsA mutant)

  • Growth medium (e.g., LB broth)

  • HHQ stock solution

  • Chloroform (B151607)

  • 0.2 N HCl

Methodology:

  • Culture and Treatment:

    • Grow P. aeruginosa cultures as described in the qRT-PCR protocol (Step 1), treating with HHQ or a solvent control.

    • Incubate for a longer period to allow for pyocyanin accumulation (e.g., 18-24 hours).

  • Pyocyanin Extraction:

    • Take a sample of the culture supernatant after centrifuging to remove bacterial cells.

    • Add an equal volume of chloroform to the supernatant and vortex vigorously to extract the pyocyanin into the organic phase.

    • Separate the phases by centrifugation.

    • Transfer the blue chloroform phase to a new tube.

    • Add 1 mL of 0.2 N HCl to the chloroform phase and vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

  • Quantification:

    • Measure the absorbance of the pink (acidified) aqueous phase at 520 nm (A520).

    • Calculate the concentration of pyocyanin by multiplying the A520 by 17.072. [3] * Normalize the pyocyanin concentration to the cell density (OD600) of the original culture.

Conclusion

This compound is a central signaling molecule in the pqs quorum sensing system of P. aeruginosa. Its role as a direct precursor to PQS and as a co-activator of the PqsR transcriptional regulator places it at a critical juncture in the control of bacterial virulence and biofilm formation. A thorough understanding of HHQ's mechanism of action, from its biosynthesis to its downstream regulatory effects, is essential for the development of novel anti-virulence strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to combat the significant threat posed by P. aeruginosa infections. By targeting the HHQ-PqsR signaling axis, it may be possible to disarm this formidable pathogen without exerting selective pressure for antibiotic resistance.

References

2-Heptyl-4-quinolone (HHQ): A Multifaceted Molecule Beyond Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Heptyl-4-quinolone (HHQ) is well-established as a crucial signaling molecule and a precursor to the Pseudomonas aeruginosa quinolone signal (PQS) within the intricate web of bacterial quorum sensing (QS).[1][2][3] However, a growing body of evidence reveals that HHQ's biological significance extends far beyond intercellular communication. This technical guide delves into the non-quorum sensing functions of HHQ, focusing on its roles in iron acquisition, modulation of host immune responses, and induction of cellular stress. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to provide a comprehensive resource for researchers exploring new therapeutic avenues against P. aeruginosa and understanding the complex host-pathogen interactions it governs.

Introduction: The Expanding Roles of HHQ

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[4] Its virulence is tightly regulated by multiple quorum sensing systems, including the pqs system, where HHQ and its derivative PQS are central players.[2][5] While the role of HHQ in activating the transcriptional regulator PqsR to control gene expression is well-documented, its intrinsic biological activities independent of this pathway are increasingly recognized.[2] This guide focuses on these alternative functions, which contribute significantly to the pathogenicity of P. aeruginosa.

Iron Acquisition: A Battle for a Vital Nutrient

Iron is an essential nutrient for both bacteria and their hosts, leading to a constant battle for its acquisition.[4][6] P. aeruginosa has evolved sophisticated strategies to scavenge iron from its environment, including the secretion of high-affinity iron-chelating molecules called siderophores, such as pyoverdine and pyochelin.[6][7]

Contrary to its derivative PQS, which actively chelates iron, HHQ itself does not form an iron complex.[8][9] The 3-hydroxy group on the PQS molecule is critical for its iron-chelating ability.[2] However, the accumulation of HHQ, particularly in mutants that cannot convert it to PQS (e.g., pqsL mutants), has been shown to induce prophage-mediated autolysis.[5] This suggests an indirect role for HHQ in cellular processes that can be influenced by iron availability.

Quantitative Data on Iron Chelation

While HHQ does not directly chelate iron, it is important to understand the iron-chelating properties of the closely related PQS molecule to appreciate the chemical differences that underpin their distinct functions.

MoleculeIron (Fe³⁺) ChelationStability Constant (log β₃)pFe³⁺ at pH 7.4Reference
HHQ NoN/AN/A[8][9]
PQS Yes36.2 (for 2-methyl-3-hydroxy-4-quinolone)16.6[8][9]
Experimental Protocol: Ferrous Ion Chelating (FIC) Assay

This protocol provides a method to assess the iron-chelating capacity of a given compound.

Principle: This assay measures the ability of a test compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm. A decrease in the color intensity indicates the chelating activity of the test sample.

Materials:

  • Test compounds (e.g., HHQ, PQS)

  • EDTA (positive control)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ferrozine

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and EDTA in a suitable solvent.

    • Prepare a working solution of FeSO₄ in water.

    • Prepare a working solution of ferrozine in water.

  • Assay Protocol:

    • Add 50 µL of the test sample or standard (EDTA) at various concentrations to the wells of a 96-well plate.

    • Add 50 µL of the FeSO₄ working solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 100 µL of the ferrozine working solution to each well.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • The percentage of ferrous ion chelating activity is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (FeSO₄ and ferrozine without a chelator) and Abs_sample is the absorbance in the presence of the test compound.

Modulation of Host Immune Responses

HHQ and PQS can actively suppress the host's innate immune responses.[10] This immunomodulatory function is a key aspect of P. aeruginosa's ability to establish and maintain infections.

Downregulation of the NF-κB Pathway

Studies have shown that both HHQ and PQS can suppress innate immune responses in vitro and ex vivo by targeting the Nuclear Factor-κB (NF-κB) signaling pathway.[10] This is achieved by reducing the binding of NF-κB to its target DNA sequences and inhibiting the expression of NF-κB-regulated genes.[10] PQS has also been observed to delay the degradation of the inhibitor of κB (IκB).[10] This suppression of a central inflammatory pathway allows the bacterium to evade the host's defenses.

NF_kB_Suppression cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HHQ HHQ UnknownTarget Unknown Host Cell Target HHQ->UnknownTarget Interacts with IKK IKK Complex UnknownTarget->IKK Inhibits (Mechanism unclear) IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB IκB Degradation NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active NF-κB Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to promoter InflammatoryGenes Pro-inflammatory Gene Expression DNA->InflammatoryGenes Transcription

Induction of Host Cellular Stress

Beyond immunomodulation, HHQ can directly impact host cell physiology, leading to mitochondrial dysfunction and apoptosis. This cytotoxicity contributes to tissue damage during infections.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways.[11][12] HHQ has been shown to interfere with mitochondrial function, although the precise mechanisms are still under investigation. It is hypothesized that HHQ, similar to other quinolones, may disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[11] This oxidative stress can further damage cellular components, including mitochondrial DNA and proteins.[13]

Experimental Protocol: High-Resolution Respirometry for Mitochondrial Function

This protocol allows for the assessment of mitochondrial oxygen consumption in response to various substrates and inhibitors, providing a detailed picture of electron transport chain function.

Principle: High-resolution respirometry measures the rate of oxygen consumption in a closed chamber containing permeabilized cells or isolated mitochondria.[14][15] By sequentially adding substrates and inhibitors for different complexes of the electron transport chain, one can pinpoint specific effects of a test compound like HHQ.[16]

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Cultured cells (e.g., lung epithelial cells)

  • Digitonin (B1670571) (for cell permeabilization)

  • Mitochondrial respiration medium

  • Substrates: Pyruvate, Malate, Glutamate (for Complex I); Succinate (for Complex II); Ascorbate, TMPD (for Complex IV)

  • Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), Oligomycin (ATP synthase)

  • ADP

  • Cytochrome c

Procedure:

  • Cell Preparation:

    • Harvest cultured cells and resuspend them in mitochondrial respiration medium.

    • Determine the optimal digitonin concentration to permeabilize the plasma membrane without damaging the mitochondrial outer membrane.

  • Respirometry Assay:

    • Add the cell suspension to the respirometer chambers.

    • Sequentially add substrates and inhibitors according to a substrate-uncoupler-inhibitor titration (SUIT) protocol. A typical sequence might be:

      • Pyruvate, Malate, Glutamate (to assess Complex I-linked respiration)

      • ADP (to measure oxidative phosphorylation capacity)

      • Cytochrome c (to check for mitochondrial outer membrane integrity)

      • Succinate (to assess Complex II-linked respiration)

      • Rotenone (to inhibit Complex I)

      • Antimycin A (to inhibit Complex III and measure residual oxygen consumption)

  • Data Analysis:

    • The software associated with the respirometer calculates oxygen consumption rates.

    • Compare the respiratory rates in cells treated with HHQ to untreated controls to identify effects on specific parts of the electron transport chain.

Respirometry_Workflow cluster_SUIT Substrate-Uncoupler-Inhibitor Titration (SUIT) start Start: Harvest and resuspend cells permeabilize Permeabilize cells with Digitonin start->permeabilize load_oxygraph Load cells into Oxygraph chamber permeabilize->load_oxygraph add_CI_sub Add Complex I Substrates (Pyruvate, Malate) load_oxygraph->add_CI_sub add_ADP Add ADP (State 3 Respiration) add_CI_sub->add_ADP add_CytC Add Cytochrome c (Membrane Integrity) add_ADP->add_CytC add_Rotenone Add Rotenone (Inhibit Complex I) add_CytC->add_Rotenone add_CII_sub Add Complex II Substrate (Succinate) add_Rotenone->add_CII_sub add_AntimycinA Add Antimycin A (Inhibit Complex III) add_CII_sub->add_AntimycinA analyze Analyze Oxygen Consumption Rates add_AntimycinA->analyze end End: Compare HHQ-treated vs. Control analyze->end

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial host defense mechanism to eliminate infected cells.[17][18] However, many pathogens have evolved ways to manipulate this process.[19] HHQ can induce apoptosis in host cells, likely as a consequence of the mitochondrial stress it causes.[20] The release of pro-apoptotic factors like cytochrome c from damaged mitochondria can activate the caspase cascade, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[17]

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[21]

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled).[22] These labeled DNA fragments can then be visualized by fluorescence microscopy.

Materials:

  • Cultured cells grown on coverslips

  • HHQ for cell treatment

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Treat cells with varying concentrations of HHQ for a specified time (e.g., 24 hours). Include vehicle-treated and positive controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 15-30 minutes at room temperature.[23]

    • Wash again with PBS.

    • Permeabilize the cells for 5-15 minutes on ice.[23]

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[23][24]

  • Counterstaining and Visualization:

    • Wash the cells to stop the reaction.

    • Incubate with a nuclear counterstain like DAPI to visualize all cell nuclei.

    • Mount the coverslips on microscope slides.

    • Visualize using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.

Conclusion and Future Directions

This compound is a molecule with a diverse and expanding portfolio of biological functions that extend well beyond its canonical role in quorum sensing. Its ability to modulate host immune responses and induce cellular stress highlights its importance as a virulence factor. Understanding these non-QS functions opens up new avenues for therapeutic intervention. Targeting these pathways could lead to the development of novel anti-virulence strategies that disarm P. aeruginosa without exerting direct selective pressure for antibiotic resistance. Further research is needed to fully elucidate the molecular targets of HHQ within host cells and to explore the potential of inhibitors of these interactions in clinical settings.

References

An In-depth Technical Guide to 2-Heptyl-4-quinolone (HHQ) Structural Analogs and Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-alkyl-4-quinolones (AQs) are a class of secondary metabolites characterized by a 4-quinolone core with an alkyl group typically at the 2-position.[1][2] These molecules have garnered significant interest due to their diverse biological activities, including roles in bacterial communication, antimicrobial effects, and interactions with host organisms.[3] The most well-studied of these is 2-heptyl-4-quinolone (HHQ), a key molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] This bacterium utilizes a sophisticated network of cell-to-cell signaling systems to coordinate the expression of virulence factors and to facilitate biofilm formation.[4][5] The Pseudomonas quinolone signal (PQS) system, which employs HHQ and its hydroxylated analog, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), is a central component of this network.[5][6] This technical guide provides a comprehensive overview of HHQ, its structural analogs, their natural occurrence, biosynthesis, biological activities, and the experimental protocols used for their study.

Natural Occurrence of 2-Alkyl-4-Quinolones (AQs)

While initially discovered and most extensively studied in Pseudomonas aeruginosa, AQs are also produced by a variety of other bacteria.[3] P. aeruginosa is known to produce over 50 different quinolone derivatives, including congeners with varying alkyl chain lengths, typically ranging from C5 to C13, with odd-numbered C7 and C9 chains being the most common.[3]

Beyond Pseudomonas, members of the genus Burkholderia, such as B. pseudomallei, B. thailandensis, and B. ambifaria, are also known producers of AQs.[7][8][9] A key distinction of the Burkholderia AQs is the frequent presence of a methyl group at the 3-position, leading to the designation 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs).[7][9] Additionally, some Pseudoalteromonas and Chitinivorax species have been identified as producers of these compounds.[9]

Biosynthesis of AQs

The biosynthesis of AQs in P. aeruginosa originates from anthranilic acid and is primarily governed by the pqsABCDE operon.[10] The process begins with the activation of anthranilic acid to anthraniloyl-CoA by PqsA. PqsD then condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[10] Subsequently, PqsB and PqsC are involved in the cyclization of 2-ABA-CoA and the formation of the quinolone ring structure. The final step in the synthesis of HHQ involves the condensation of this intermediate with a β-keto fatty acid, which determines the length of the alkyl side chain.[8] The conversion of HHQ to the highly active PQS molecule is catalyzed by the monooxygenase PqsH.[5][6]

AQ_Biosynthesis Anthranilic_Acid Anthranilic Acid PqsA PqsA Anthranilic_Acid->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsD PqsD Anthraniloyl_CoA->PqsD Two_ABA_CoA 2-Aminobenzoylacetyl-CoA PqsBC PqsB, PqsC Two_ABA_CoA->PqsBC HHQ HHQ (this compound) HQNO HQNO (this compound N-oxide) HHQ->HQNO PqsL modulation PqsH PqsH HHQ->PqsH PQS PQS (2-Heptyl-3-hydroxy-4-quinolone) PqsA->Anthraniloyl_CoA PqsD->Two_ABA_CoA PqsBC->HHQ PqsH->PQS PqsL PqsL (regulator)

Biosynthesis of HHQ, PQS, and HQNO in P. aeruginosa.

Key Structural Analogs of HHQ

The structural diversity of AQs is remarkable, with variations in the length and saturation of the alkyl chain, as well as modifications to the quinolone core.

  • 2-Heptyl-3-hydroxy-4-quinolone (PQS): This is the primary signaling molecule of the PQS quorum sensing system in P. aeruginosa. The addition of the hydroxyl group at the 3-position by PqsH significantly increases its biological activity compared to HHQ.[5][6]

  • This compound N-oxide (HQNO): This analog is not considered a QS signal molecule but exhibits potent antimicrobial activity by inhibiting the respiratory chain.[10][11][12]

  • Congeners with Varying Alkyl Chains: P. aeruginosa produces a series of HHQ and PQS analogs with alkyl chains of different lengths (e.g., C5, C9, C11).[3] The length of the alkyl chain can influence the biological activity of the molecule.

  • 3-Methyl-2-alkyl-4-quinolones (HMAQs): Predominantly produced by Burkholderia species, these analogs feature a methyl group at the 3-position of the quinolone ring.[7][9]

Biological Activities and Signaling Pathways

AQs are multifunctional molecules with a range of biological effects.

Quorum Sensing

In P. aeruginosa, HHQ and PQS function as signal molecules that bind to the transcriptional regulator PqsR (also known as MvfR).[5][6] This binding event activates PqsR, which in turn upregulates the expression of the pqsABCDE operon, creating a positive feedback loop.[1] The activated PqsR-PQS complex also regulates the expression of numerous virulence factors, including those involved in biofilm formation, pyocyanin (B1662382) production, and elastase activity.[5][6] The PQS system is integrated into the broader QS network of P. aeruginosa, with regulatory inputs from the las and rhl systems.[4]

PQS_Signaling cluster_cell P. aeruginosa Cell HHQ HHQ PQS PQS HHQ->PQS PqsH PqsR PqsR (inactive) PQS->PqsR PqsR_active PqsR-PQS (active) PqsR->PqsR_active binds pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter activates Virulence_genes Virulence Genes PqsR_active->Virulence_genes regulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE pqsABCDE->HHQ Biosynthesis PqsE PqsE pqsABCDE->PqsE PqsE->Virulence_genes regulates LasR LasR LasR->pqsA_promoter activates RhlR RhlR RhlR->pqsA_promoter represses

The PQS Quorum Sensing Signaling Pathway.
Antimicrobial and Antifungal Activity

Many AQs exhibit antimicrobial properties, particularly against Gram-positive bacteria.[2][7] HQNO, for instance, is a potent inhibitor of the electron transport chain.[12] The antimicrobial activity of AQs is thought to provide a competitive advantage to the producing organism in mixed microbial communities. Some AQs have also demonstrated antifungal activity against clinically relevant fungi such as Candida albicans.

Iron Chelating Activity

PQS has been shown to chelate ferric iron (Fe³⁺), a crucial nutrient for bacterial growth.[6] This iron-chelating property contributes to the overall virulence of P. aeruginosa by influencing iron acquisition pathways.

Quantitative Data

The production and activity of AQs can vary significantly depending on the bacterial strain, growth conditions, and the specific analog.

Table 1: Production of AQs in P. aeruginosa PAO1 Cultures

CompoundConcentration in Upper Chamber of Infected Calu-3-ALI Cultures (μM)Concentration in Lower Chamber of Infected Calu-3-ALI Cultures (nM)
HHQ2.5 ± 0.5600 ± 100
PQS2.0 ± 0.4350 ± 50
HQNO2.5 ± 0.6200 ± 50
Data from infection of differentiated human bronchial epithelial cells.[13]

Table 2: Antimicrobial Activity of Quinolone Analogs

CompoundOrganismMIC (μg/mL)
S-25930Pseudomonas aeruginosa8
S-25932Pseudomonas aeruginosa16
S-25930Staphylococci0.125
S-25932Staphylococci0.25
PD 125354Mycobacterium avium complex2
CiprofloxacinMycobacterium avium complex8
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.[14][15]

Experimental Protocols

The study of AQs relies on a variety of analytical and biological techniques.

Extraction and Quantification of AQs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of AQs from complex biological samples.[16]

1. Sample Preparation:

  • Collect cell-free supernatant from bacterial cultures by centrifugation and filtration.
  • Spike the supernatant with a known concentration of an internal standard (e.g., deuterated PQS).
  • Perform liquid-liquid extraction with acidified ethyl acetate (B1210297) (e.g., 0.1% acetic acid in ethyl acetate).[13]
  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.
  • Collect the organic phase and repeat the extraction process two more times.
  • Pool the organic extracts and evaporate to dryness under vacuum or nitrogen stream.
  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[16]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a reverse-phase C18 or C8 column.[16] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used to separate the different AQ analogs.[16]
  • Mass Spectrometry Detection: Employ a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each AQ analog and the internal standard. This provides high selectivity and sensitivity.[16]

3. Quantification:

  • Generate a calibration curve using standards of known concentrations for each AQ analog.
  • Calculate the concentration of each AQ in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

// Nodes Culture [label="Bacterial Culture Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Internal Standard\n(e.g., d4-PQS)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction\n(Acidified Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Evaporate to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitute [label="Reconstitute in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_MS [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Culture -> Spike -> Extraction -> Dry -> Reconstitute -> LC_MS -> Quant; }

Experimental workflow for AQ quantification.

Quorum Sensing Reporter Assays

To assess the biological activity of AQs as QS signals, reporter strains are commonly used. These are typically P. aeruginosa strains that have a promoter of a PQS-regulated gene (e.g., the pqsA promoter) fused toa reporter gene, such as lux (encoding luciferase) or lacZ (encoding β-galactosidase).

1. Assay Setup: * Grow the reporter strain to the early exponential phase. * In a microplate, add the reporter strain to a suitable growth medium. * Add the test compounds (e.g., synthetic AQ analogs or extracts) at various concentrations. * Include appropriate positive (e.g., PQS) and negative (e.g., solvent) controls.

2. Incubation: * Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.

3. Measurement: * At regular intervals, measure the optical density (OD) of the cultures to monitor bacterial growth. * Measure the reporter signal (e.g., luminescence for lux reporters or absorbance for lacZ reporters).

4. Data Analysis: * Normalize the reporter signal to the cell density (e.g., relative light units/OD). * Compare the reporter activity in the presence of the test compounds to the controls to determine their ability to activate or inhibit the PQS signaling pathway.

Conclusion

The this compound family of molecules represents a fascinating and important class of bacterial secondary metabolites. Their roles in quorum sensing, interspecies competition, and virulence make them attractive targets for the development of novel anti-infective strategies. A thorough understanding of their natural occurrence, biosynthesis, and biological activities, coupled with robust analytical methods for their detection and quantification, is essential for advancing research in this field. This guide provides a foundational overview for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the PQS system and related pathways.

References

A Technical Guide to the pqsA Gene: The Gatekeeper of Quinolone Signaling in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pqsA gene, a critical component of the Pseudomonas aeruginosa quorum sensing (QS) network, encodes the anthranilate-CoA ligase, PqsA. This enzyme catalyzes the first committed step in the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the precursor 2-heptyl-4-quinolone (HHQ). By activating anthranilate, PqsA serves as a gatekeeper for the production of essential signaling molecules like the Pseudomonas Quinolone Signal (PQS), which regulate a wide array of virulence factors and biofilm formation. This central role makes PqsA an attractive target for the development of novel anti-virulence therapeutics aimed at disarming this opportunistic pathogen. This document provides an in-depth technical overview of the pqsA gene, its enzymatic product, its role in the broader PQS signaling pathway, and key experimental methodologies for its study.

Introduction to the Pseudomonas Quinolone Signal (PQS) System

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and cystic fibrosis patients.[1][2][3] Its pathogenicity is largely controlled by sophisticated cell-to-cell communication networks known as quorum sensing (QS).[1][4] In addition to the well-characterized las and rhl systems that use N-acylhomoserine lactone (AHL) signals, P. aeruginosa employs a unique system based on 2-alkyl-4(1H)-quinolones (AQs).[5][6]

The principal signaling molecule of this system is 2-heptyl-3-hydroxy-4-quinolone, referred to as the Pseudomonas Quinolone Signal (PQS).[1][5] PQS, along with its direct precursor this compound (HHQ), binds to and activates the transcriptional regulator PqsR (also known as MvfR).[1][7] This activation triggers the expression of numerous virulence genes, including those responsible for the production of pyocyanin (B1662382), elastase, and factors essential for biofilm maturation.[6][8] The biosynthesis of all AQs is initiated by the product of the pqsA gene.[3][5]

The pqsA Gene and the PqsA Enzyme

The pqsA gene is the first gene in the pqsABCDE operon, which is essential for PQS production.[1][3] The gene encodes PqsA, a protein identified as an anthranilate-coenzyme A (CoA) ligase.[3][5] Structurally, PqsA belongs to the acyl-CoA ligase family of enzymes.[1][2] Crystal structures of the N-terminal domain of PqsA have been resolved, revealing key insights into its substrate binding and activation mechanism.[9][10]

The Enzymatic Role of PqsA in HHQ Synthesis

PqsA catalyzes the foundational step of the HHQ biosynthetic pathway: the ATP-dependent activation of anthranilate to form anthraniloyl-CoA.[1][3] This reaction primes anthranilate, a product of the chorismate pathway, for its subsequent condensation with a fatty acid.[1][11][12] The reaction proceeds as follows:

Anthranilate + ATP + Coenzyme A --(PqsA)--> Anthraniloyl-CoA + AMP + Pyrophosphate (PPi)

This activation is the committed step; without the formation of anthraniloyl-CoA by PqsA, the downstream synthesis of HHQ and PQS cannot occur.[1][13] This makes PqsA a critical control point in the entire signaling cascade.[14]

PqsA_Reaction Anthranilate Anthranilate Anthranilate->invis_node ATP ATP ATP->invis_node CoA CoA CoA->invis_node PqsA PqsA AnthraniloylCoA Anthraniloyl-CoA PqsA->AnthraniloylCoA Product AMP_PPi AMP + PPi PqsA->AMP_PPi invis_node->PqsA Substrates

Caption: The PqsA-catalyzed activation of anthranilate. (Max-width: 760px)

Following the action of PqsA, the enzymes PqsB, PqsC, and PqsD are believed to catalyze the condensation of anthraniloyl-CoA with a β-keto fatty acid (recruited from fatty acid biosynthesis) to produce HHQ.[1][5][11] Finally, the monooxygenase PqsH hydroxylates HHQ at the C3 position to yield the highly active PQS molecule.[1][5][11]

The PQS Biosynthesis and Regulatory Pathway

The expression of the pqsABCDE operon, and thus the activity of the entire pathway, is tightly regulated. The master regulator PqsR directly binds to the promoter region of pqsA to activate transcription.[7][15] This binding is dramatically enhanced by the presence of its ligands, HHQ and PQS, creating a positive feedback loop.[7][15]

Furthermore, the PQS system is integrated with the las and rhl QS systems. The las system positively regulates pqsR transcription, while the rhl system is generally repressive, creating a complex regulatory hierarchy that fine-tunes virulence factor production.[15][16]

PQS_Pathway cluster_pqs pqsABCDE Operon Chorismate Chorismate PhnAB PhnAB Anthranilate Anthranilate PqsA PqsA AnthraniloylCoA Anthraniloyl-CoA PqsBCD PqsB, C, D HHQ HHQ (this compound) PqsH PqsH PqsR PqsR (MvfR) HHQ->PqsR bind & activate PQS PQS PQS->PqsR bind & activate PhnAB->Anthranilate PqsA->AnthraniloylCoA PqsBCD->HHQ PqsH->PQS LasR LasR LasR->PqsR + RhlR RhlR RhlR->PqsR - pqsA_promoter pqsA promoter PqsR->pqsA_promoter +

Caption: PQS biosynthesis pathway and its regulation. (Max-width: 760px)

PqsA as a Therapeutic Target

Given that PqsA catalyzes the indispensable first step of AQ biosynthesis, its inhibition presents a promising strategy to disrupt the entire PQS signaling pathway.[17][18] Blocking PqsA would prevent the production of HHQ and PQS, thereby preventing the activation of PqsR and the subsequent expression of virulence factors.[4][14] This anti-virulence approach aims to disarm the pathogen rather than kill it, potentially imposing less selective pressure for the development of resistance compared to traditional antibiotics. A pqsA knockout mutant of P. aeruginosa shows significantly reduced production of virulence factors like pyocyanin and elastase and is attenuated in pathogenesis models.[8][19]

Quantitative Data on PqsA Inhibition

Several small molecules have been developed to inhibit PqsA activity. These are often substrate analogs designed to compete with anthranilate for the enzyme's active site.[6][17] Rationally designed inhibitors based on the enzyme's mechanism, such as anthranilyl-AMS, have also shown potent activity.[17]

Inhibitor ClassSpecific CompoundInhibition PotencyReference
Substrate Analogs 6-FluoroanthranilateInhibits PQS formation in vivo[2][3]
6-ChloroanthranilateInhibits PQS formation in vivo[2][3]
SalicylateInhibits PQS formation in vivo[1]
Mechanism-Based Anthranilyl-AMS (1)IC₅₀ = 2.28 ± 0.11 µM[4]
Anthranilyl-AMSN (2)IC₅₀ = 0.98 ± 0.14 µM[4]
Compound 1 (unspecified)IC₅₀ = 15 ± 2.64 µM[4]
Compound 4 (unspecified)IC₅₀ = 36.2 ± 2.39 µM[4]
Compound 5 (unspecified)Kᵢ = 16.5 ± 2.6 nM[4]

Key Experimental Protocols

Studying the pqsA gene and its product involves standard molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of PqsA

A common method to obtain pure, active PqsA for biochemical assays is through heterologous expression in Escherichia coli.[1][3]

  • Cloning: The pqsA gene is amplified from P. aeruginosa PAO1 genomic DNA and cloned into an expression vector (e.g., pET series) that often includes an N- or C-terminal affinity tag, such as a hexahistidine (His₆) tag.

  • Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a mid-log phase culture.

  • Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using sonication or a French press.

  • Purification: The His-tagged PqsA protein is purified from the crude cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin. The protein is eluted using a high concentration of imidazole.

  • Verification: The purity and size of the recombinant PqsA are confirmed using SDS-PAGE.

PqsA Anthranilate-CoA Ligase Activity Assay

The enzymatic activity of purified PqsA can be measured by monitoring the formation of the product, anthraniloyl-CoA.[1]

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, ATP, Coenzyme A, the substrate anthranilate, and the purified PqsA enzyme.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C).

  • Detection: The reaction is stopped (e.g., by adding a denaturing agent). The formation of anthraniloyl-CoA, which has a characteristic absorption peak at 365 nm, can be monitored spectrophotometrically.[1] Alternatively, the reaction products can be separated and quantified using High-Performance Liquid Chromatography (HPLC).

Quantification of HHQ and PQS by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of quinolones from bacterial culture supernatants or biological samples.[20][21]

  • Sample Preparation: Culture supernatants are typically extracted with an organic solvent (e.g., acidified ethyl acetate). The organic layer is collected, evaporated to dryness, and the residue is redissolved in a suitable solvent like methanol.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system, where HHQ and PQS are separated from other metabolites on a C18 reverse-phase column.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer, usually operating in positive electrospray ionization (ESI+) mode.[20][22] The molecules are identified and quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for HHQ and PQS are monitored for high specificity.

Experimental_Workflow start Start: Study PqsA Function clone 1. Clone pqsA gene into expression vector start->clone express 2. Express His-tagged PqsA in E. coli clone->express purify 3. Purify PqsA via Affinity Chromatography (IMAC) express->purify assay 4. Perform Enzymatic Assay (Anthranilate + ATP + CoA) purify->assay quantify 5. Detect Product (e.g., HPLC, Spectrophotometry) assay->quantify end End: Characterize PqsA Activity quantify->end

Caption: General experimental workflow for PqsA characterization. (Max-width: 760px)

Conclusion

The pqsA gene holds a pivotal position in the virulence regulation of Pseudomonas aeruginosa. Its product, the anthranilate-CoA ligase PqsA, serves as the gatekeeper to the biosynthesis of HHQ and PQS, critical signaling molecules in the pathogen's quorum sensing network. The indispensable nature of PqsA makes it a highly validated and promising target for the development of novel anti-infective agents. By inhibiting PqsA, it is possible to silence a major communication pathway, thereby attenuating virulence and rendering the bacterium more susceptible to host immune clearance and conventional antibiotics. Continued research into the structure, function, and inhibition of PqsA is crucial for advancing anti-virulence strategies to combat this challenging pathogen.

References

An In-depth Technical Guide to the Transcriptional Regulation of 2-Heptyl-4-quinolone (HHQ) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The opportunistic pathogen Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and facilitate its adaptation to diverse environments. Central to this network is the pqs system, which employs 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. 2-Heptyl-4-quinolone (HHQ) is a key molecule within this system, serving as the direct precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone, the Pseudomonas Quinolone Signal (PQS).[1][2][3] The biosynthesis of HHQ is tightly controlled by a complex and hierarchical transcriptional regulatory network, integrating signals from other QS systems and environmental cues. Understanding this intricate regulation is critical for developing novel anti-virulence strategies that target P. aeruginosa infections. This guide provides a detailed overview of the transcriptional machinery governing HHQ production, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.

The Core HHQ Biosynthesis Pathway

The synthesis of HHQ from the precursor anthranilic acid is primarily encoded by the pqsABCDE operon.[2][4][5] The process involves a series of enzymatic reactions:

  • PqsA: Activates anthranilate to anthraniloyl-CoA.[5]

  • PqsD: Catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA.[6]

  • PqsB and PqsC: Along with PqsD, these enzymes are postulated to be involved in the subsequent condensation reactions that form HHQ.[5][7]

  • PqsE: While encoded in the same operon, PqsE is not essential for HHQ or PQS synthesis.[8][9][10] Instead, it functions as a crucial effector protein that links the pqs system to the rhl QS system, and also possesses thioesterase activity.[8][10][11]

HHQ_Biosynthesis cluster_pathway HHQ Biosynthesis Anthranilate Anthranilate Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA PqsA HHQ This compound (HHQ) Anthraniloyl_CoA->HHQ PqsD, PqsB, PqsC

Caption: The core enzymatic pathway for HHQ synthesis from anthranilate.

The Hierarchical Transcriptional Regulatory Network

The expression of the pqsABCDE operon, and thus the production of HHQ, is governed by a multi-layered network of transcriptional regulators. This network integrates the Las, Rhl, and PQS quorum sensing systems, creating a tightly controlled signaling circuit.

PqsR (MvfR): The Master Regulator

PqsR, also known as MvfR, is a LysR-type transcriptional regulator (LTTR) and the primary activator of the pqsABCDE operon.[1][12] PqsR binds directly to the promoter region of pqsA.[12][13] Both HHQ and PQS can act as co-inducers, binding to PqsR and dramatically increasing its affinity for the pqsA promoter.[13][14] This creates a positive auto-regulatory loop where the products of the pathway enhance their own synthesis.[6]

The Las and Rhl Systems: Hierarchical Control

The pqs system is integrated into the broader P. aeruginosa QS hierarchy, where it is largely controlled by the las and rhl systems.

  • LasR: Situated at the top of the hierarchy, the LasR protein, when activated by its autoinducer 3-oxo-C12-HSL, positively regulates the transcription of pqsR.[8][12][15] This places HHQ production under the master control of the las system.

  • RhlR: The role of RhlR, activated by its C4-HSL autoinducer, is more complex.

    • Repression of pqsR: RhlR has been shown to negatively regulate the transcription of pqsR, acting as a repressor to counterbalance the activation by LasR.[1][12][13]

    • Direct Activation of pqsA: In a distinct regulatory mechanism, RhlR can also directly bind to the pqsA promoter region, but at an alternative transcriptional start site (TSS) upstream of the PqsR-dependent site.[1][16][17] This initiates the transcription of a longer mRNA isoform with a 5' untranslated leader region that forms a secondary hairpin structure. This structure impedes ribosome binding, leading to reduced translation efficiency.[1]

This dual control by RhlR allows for a fine-tuning of HHQ and PQS levels, where high RhlR activity can suppress the primary PqsR-driven production while still allowing for a basal level of less-efficiently translated pqsABCDE transcript.[1][3]

GacA/GacS System: Global Overlay

The GacA/GacS two-component system is a global regulatory pathway that controls a wide range of phenotypes, including QS.[18][19][20] GacA, the response regulator, activates the transcription of small regulatory RNAs (sRNAs) like RsmY and RsmZ.[20] These sRNAs sequester the translational repressor protein RsmA. While the direct link is complex, the Gac/Rsm pathway influences the overall QS circuitry, and defects in gacA or gacS can lead to altered production of QS-controlled factors, including those downstream of the pqs system.[18]

Regulatory_Network cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasR LasR-3O-C12-HSL pqsR_gene pqsR gene LasR->pqsR_gene (+) pqsH pqsH LasR->pqsH (+) RhlR RhlR-C4-HSL RhlR->pqsR_gene (-) pqsA_promoter pqsA promoter RhlR->pqsA_promoter (+) low translation PqsR PqsR PqsR->pqsA_promoter (+) pqsR_gene->PqsR pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE HHQ HHQ pqsABCDE->HHQ HHQ->PqsR activates PQS PQS HHQ->PQS PqsH PQS->PqsR activates

Caption: Transcriptional control of the pqs system by LasR, RhlR, and PqsR.

Quantitative Analysis of Regulatory Effects

The hierarchical control of HHQ synthesis results in significant changes in gene expression and metabolite production in various regulatory mutant backgrounds. The following tables summarize quantitative data from studies investigating this network.

Table 1: Relative Gene Expression of pqsA and pqsR in QS Mutants

Strain BackgroundpqsA Expression (Fold Change vs. Wild-Type)pqsR Expression (Fold Change vs. Wild-Type)Reference
ΔlasRSignificantly DecreasedSignificantly Decreased[12][21]
ΔrhlRSignificantly IncreasedIncreased[13]
ΔpqsRSignificantly DecreasedNot Applicable[21]
ΔlasRΔrhlRSignificantly DecreasedSignificantly Decreased[13]

Note: Fold change values are qualitative summaries from referenced literature. Precise values vary with growth conditions and measurement techniques.

Table 2: Relative Production of Quinolones in QS Mutants

Strain BackgroundHHQ Production (% of Wild-Type)PQS Production (% of Wild-Type)Reference
ΔlasRSeverely ReducedSeverely Reduced[9]
ΔpqsAAbsentAbsent[5]
ΔpqsHWild-Type Levels or HigherAbsent[5][9]
ΔpqsEWild-Type LevelsWild-Type Levels[9][10]
ΔpqsR (mvfR)AbsentAbsent[9][22]

Key Experimental Protocols

Investigating the transcriptional regulation of HHQ requires a combination of genetic, biochemical, and analytical techniques. Detailed below are methodologies for essential experiments.

Quantification of HHQ by Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol provides a robust method for extracting and quantifying HHQ from bacterial culture supernatants.

  • Culture Growth: Grow P. aeruginosa strains (e.g., wild-type and mutants) in a suitable medium like Luria-Bertani (LB) broth at 37°C with shaking to a specific optical density (e.g., stationary phase, OD₆₀₀ = 4.0).[9]

  • Extraction:

    • Take a 1 mL aliquot of the bacterial culture.

    • Add an equal volume of acidified ethyl acetate (B1210297) (0.01% acetic acid).

    • Vortex vigorously for 2 minutes to extract quinolones into the organic phase.

    • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Sample Preparation:

    • Carefully transfer the upper organic phase to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Re-suspend the dried extract in a known volume (e.g., 100 µL) of methanol.

  • LC/MS Analysis:

    • Inject the re-suspended sample into an HPLC system coupled to a mass spectrometer.

    • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Mass Spectrometry: Operate in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of HHQ, which is 244.17 [M+H]⁺.[5]

    • Quantification: Generate a standard curve using pure HHQ of known concentrations to quantify the amount in the samples.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the relative transcript levels of key regulatory genes like pqsA and pqsR.

qRTPCR_Workflow cluster_workflow qRT-PCR Workflow Culture 1. Grow Bacterial Cultures RNA_Protect 2. Stabilize RNA (e.g., RNAprotect Reagent) Culture->RNA_Protect RNA_Extraction 3. Total RNA Extraction (e.g., RNeasy Kit) RNA_Protect->RNA_Extraction DNase 4. DNase Treatment (On-column or in-solution) RNA_Extraction->DNase cDNA_Synth 5. cDNA Synthesis (Reverse Transcriptase) DNase->cDNA_Synth qPCR 6. Real-Time PCR (SYBR Green or TaqMan) cDNA_Synth->qPCR Analysis 7. Data Analysis (ΔΔCt Method) qPCR->Analysis

Caption: Standard workflow for quantitative real-time PCR (qRT-PCR).
  • RNA Isolation:

    • Grow bacterial cultures to the desired growth phase.

    • Harvest cells and immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent (Qiagen) to prevent transcript degradation.[23]

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.[23]

  • cDNA Synthesis:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcriptase enzyme and random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target gene (pqsA, pqsR) and a reference (housekeeping) gene, and a qPCR master mix (e.g., SYBR Green).

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing mutant strains or different conditions to a control sample.

Global Transcriptome Analysis by RNA-Seq

RNA-Seq provides a comprehensive view of the entire transcriptome, revealing all genes regulated by a specific transcription factor or condition.

RNASeq_Workflow cluster_workflow RNA-Seq Experimental Workflow RNA_Extraction 1. Total RNA Extraction (& High Quality) rRNA_Depletion 2. Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion Library_Prep 3. cDNA Library Preparation (Fragmentation, Adapter Ligation, PCR) rRNA_Depletion->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC 5. Data Quality Control (FastQC) Sequencing->Data_QC Mapping 6. Read Mapping to Reference Genome Data_QC->Mapping DEG_Analysis 7. Differential Gene Expression Analysis Mapping->DEG_Analysis

Caption: Workflow for transcriptome analysis using RNA-sequencing.
  • Sample Collection and RNA Extraction: Extract high-quality total RNA from P. aeruginosa cultures (e.g., wild-type vs. ΔpqsR mutant) as described in the qRT-PCR protocol. RNA integrity (RIN) should be > 8.0.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA), which constitutes the vast majority of total RNA, using a kit like Ribo-Zero.

    • Fragment the remaining mRNA.

    • Synthesize double-stranded cDNA from the fragmented RNA.

    • Ligate sequencing adapters to the ends of the cDNA fragments.

    • Amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of raw sequencing reads.

    • Read Alignment: Align the reads to the P. aeruginosa reference genome.

    • Differential Expression: Count the number of reads mapping to each gene and perform statistical analysis to identify genes that are differentially expressed between the wild-type and mutant strains.[24] This reveals the PqsR regulon and its impact on HHQ-related pathways.

Conclusion and Future Directions

The transcriptional regulation of HHQ production in Pseudomonas aeruginosa is a paradigm of complex microbial regulatory networking. It involves a hierarchical cascade initiated by the Las system, which is then modulated by the dual-function RhlR regulator and amplified by the PqsR-dependent auto-regulatory loop. This intricate control ensures that HHQ and PQS are produced at appropriate times and levels to coordinate virulence and stress responses effectively.

For drug development professionals, the key regulators in this pathway, particularly PqsR, represent prime targets for anti-virulence therapies. Inhibiting PqsR activity would disrupt the entire pqs signaling cascade, attenuating virulence without exerting selective pressure for antibiotic resistance. The experimental protocols detailed herein provide the foundational tools for screening and validating such inhibitors and for further dissecting the nuances of this critical regulatory network. Future research will likely focus on the role of additional global regulators, environmental signals, and the post-transcriptional mechanisms that add further layers of control to this essential virulence pathway.

References

2-Heptyl-4-quinolone (HHQ): A Key Regulator of Bacterial Virulence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule within the intricate quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas Quinolone Signal (PQS), HHQ plays a pivotal role in coordinating the expression of a wide array of virulence factors, contributing significantly to the bacterium's pathogenicity. This technical guide provides a comprehensive overview of HHQ, its biosynthesis, its impact on key virulence factors, and the experimental methodologies used to study its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of bacterial pathogenesis and the development of novel antimicrobial strategies.

The Pqs Quorum Sensing System: The Central Role of HHQ

P. aeruginosa employs multiple QS systems to regulate gene expression in a cell-density-dependent manner. The Pqs system, also known as the alkyl-quinolone (AQ) signaling system, is a critical component of this network, acting as a link between the las and rhl QS systems.[1]

Biosynthesis of HHQ and PQS

The biosynthesis of HHQ is initiated from anthranilic acid and is mediated by the products of the pqsABCDE operon.[2] Anthranilate is first activated by PqsA, and subsequently, a series of reactions catalyzed by PqsB, PqsC, and PqsD lead to the formation of HHQ.[2] HHQ can then be converted to the more active signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), by the monooxygenase PqsH.[3]

HHQ as a Signaling Molecule

HHQ functions as a primary signaling molecule by binding to and activating the LysR-type transcriptional regulator PqsR (also known as MvfR).[4][5] The HHQ-PqsR complex then binds to the promoter of the pqsABCDE operon, initiating a positive feedback loop that amplifies the production of HHQ and other alkylquinolones.[6] This activation cascade ultimately leads to the upregulation of numerous virulence-associated genes.

Impact of HHQ on Bacterial Virulence Factors

The activation of the Pqs system by HHQ has a profound impact on the production of several key virulence factors that are critical for the pathogenesis of P. aeruginosa infections.

Pyocyanin (B1662382) Production

Pyocyanin is a blue-green phenazine (B1670421) pigment with redox-active properties that contributes to oxidative stress in host cells. The Pqs system, through the action of PqsE (the last gene product of the pqsABCDE operon), positively regulates the expression of the phenazine biosynthetic operons (phz1 and phz2), leading to increased pyocyanin production.[7]

Elastase and Rhamnolipid Synthesis

The Pqs system is interconnected with the rhl QS system, which controls the production of elastase (encoded by lasB) and rhamnolipids (biosynthesis genes rhlA and rhlB). PqsE enhances the activity of the rhl system regulator, RhlR, thereby indirectly promoting the production of these virulence factors.[7] Elastase is a protease that degrades host tissues, while rhamnolipids are biosurfactants involved in motility and biofilm formation.

Biofilm Formation

Biofilm formation is a critical aspect of P. aeruginosa's ability to establish chronic infections. The Pqs system, including HHQ, has been shown to be essential for the development of robust biofilms.[4] HQNO, another alkylquinolone synthesized via the Pqs pathway, is known to be important for biofilm formation by promoting the release of extracellular DNA through programmed cell lysis.[4]

Data Presentation: Quantitative Impact of Alkyl-Quinolones on Virulence

The following tables summarize the quantitative effects of HHQ and the closely related PQS on the production of key virulence factors and the expression of associated genes in Pseudomonas aeruginosa.

Table 1: Effect of HHQ/PQS on Pyocyanin Production

Organism StrainConditionFold Change in Pyocyanin ProductionReference
P. aeruginosa PA14pqsA mutant + 30 µM PQSRestoration to wild-type levels[1]
P. aeruginosa PAO1Wild-type + PQS inhibitorConcentration-dependent decrease[8]
P. aeruginosaClinical IsolateHigh pyocyanin producers show increased pqsA expression[9]

Table 2: Effect of HHQ/PQS on Elastase Activity

Organism StrainConditionFold Change in Elastase Activity/Gene Expression (lasB)Reference
P. aeruginosa PAO1pqsA mutantReduced elastase production[9]
P. aeruginosa PA14Wild-type + PQSPqsE enhances RhlR-dependent lasB expression[8]
P. aeruginosaRespiratory IsolatesHigh elastase producers show active QS systems[10]

Table 3: Effect of HHQ/PQS on Rhamnolipid Synthesis

Organism StrainConditionFold Change in Rhamnolipid Production/Gene Expression (rhlA)Reference
P. aeruginosa ONU 302Wild-type + 80 µM PQS3.7-fold increase in total rhamnolipids[7]
P. aeruginosa PA14Wild-type + PQSPqsE enhances RhlR-dependent rhlA expression[8]
P. aeruginosaVarious strainsPqs system is crucial for rhamnolipid biosynthesis[11]

Table 4: Effect of HHQ/PQS on Biofilm Formation

Organism StrainConditionQuantitative Change in Biofilm FormationReference
P. aeruginosa PA14pqsA mutantSignificantly reduced biofilm formation[4]
P. aeruginosa PAO1Wild-type + PQS inhibitorConcentration-dependent decrease in biofilm[8]
P. aeruginosaClinical IsolatesBiofilm producers show high expression of QS genes[12]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the Pqs signaling pathway and a typical experimental workflow for studying HHQ's impact on virulence.

Pqs_Signaling_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates PqsH pqsH LasR->PqsH activates LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL C12HSL->LasR activates pqsABCDE pqsABCDE operon RhlR->pqsABCDE represses Virulence_Factors Virulence Factors (Pyocyanin, Elastase, Rhamnolipids, Biofilm) RhlR->Virulence_Factors RhlI RhlI C4HSL C4-HSL RhlI->C4HSL C4HSL->RhlR activates PqsR->pqsABCDE positive feedback PqsR->Virulence_Factors HHQ HHQ pqsABCDE->HHQ biosynthesis PqsE PqsE pqsABCDE->PqsE PQS PQS PqsH->PQS conversion HHQ->PqsR activates PQS->PqsR activates PqsE->RhlR enhances activity Experimental_Workflow cluster_assays Virulence Factor Quantification start Start: P. aeruginosa Culture (e.g., pqsA mutant) treatment Treatment with varying concentrations of HHQ start->treatment incubation Incubation under controlled conditions treatment->incubation pyocyanin Pyocyanin Assay incubation->pyocyanin elastase Elastase Assay incubation->elastase rhamnolipid Rhamnolipid Assay incubation->rhamnolipid biofilm Biofilm Assay incubation->biofilm analysis Data Analysis: Dose-Response Curves pyocyanin->analysis elastase->analysis rhamnolipid->analysis biofilm->analysis conclusion Conclusion: Determine HHQ's quantitative impact on virulence analysis->conclusion

References

The Function of 2-Heptyl-4-quinolone (HHQ) in Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biofilm formation is a critical virulence factor for the opportunistic pathogen Pseudomonas aeruginosa, contributing to chronic infections and increased antibiotic resistance. Central to the regulation of this multicellular behavior is the intricate network of quorum sensing (QS). The 2-alkyl-4-quinolone (AQ) signaling system, a key component of this network, utilizes 2-heptyl-4-quinolone (HHQ) as a crucial intercellular signal molecule. HHQ, a precursor to the more widely studied Pseudomonas quinolone signal (PQS), also functions independently as a co-inducer for the transcriptional regulator PqsR (also known as MvfR). The activation of PqsR by HHQ initiates a signaling cascade that controls the expression of numerous virulence factors and genes essential for biofilm development, maturation, and structural integrity. This technical guide provides an in-depth examination of the function of HHQ in biofilm formation, detailing its synthesis, its regulatory pathway, its impact on key biofilm components, and the experimental methodologies used to study its role.

Introduction to HHQ and the pqs Quorum Sensing System

Pseudomonas aeruginosa employs at least three interconnected QS systems to coordinate gene expression with population density: las, rhl, and pqs.[1] The pqs system is based on 2-alkyl-4-quinolone (AQ) signal molecules. The primary signaling molecules of this system are 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its immediate biosynthetic precursor, this compound (HHQ).[2][3]

Both HHQ and PQS are synthesized by enzymes encoded by the pqsABCDE operon.[3][4] HHQ functions as a signaling molecule in its own right, capable of diffusing between cells.[5] It binds to and activates the LysR-type transcriptional regulator PqsR.[3][6] This PqsR-HHQ complex then binds to the promoter of the pqsABCDE operon, creating a positive feedback loop that amplifies AQ signal production.[7][8] The activation of this pathway is a critical step in the regulation of factors directly involved in biofilm formation, including the production of extracellular polymeric substances (EPS) and the release of extracellular DNA (eDNA).[4][6]

The HHQ Signaling Pathway in Biofilm Regulation

The regulatory cascade initiated by HHQ is central to the development of mature and robust biofilms. The binding of HHQ to PqsR triggers a conformational change in the regulator, enabling it to bind to target gene promoters.

dot

HHQ_Signaling_Pathway cluster_synthesis HHQ Synthesis cluster_cell Bacterial Cell cluster_regulation Gene Regulation cluster_output Biofilm Phenotype pqsABCD PqsA, B, C, D HHQ HHQ pqsABCD->HHQ Anthranilate Anthranilate Anthranilate->pqsABCD PqsR PqsR (MvfR) (Inactive) HHQ->PqsR Binds & Activates PqsR_active PqsR-HHQ Complex (Active) pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds & Activates (Positive Feedback) virulence_genes Biofilm & Virulence Genes (e.g., phn, rhl, lecA) PqsR_active->virulence_genes Regulates pqsA_promoter->pqsABCD Transcription eDNA eDNA Release virulence_genes->eDNA EPS EPS Production (Psl, Pel) virulence_genes->EPS Maturation Biofilm Maturation eDNA->Maturation EPS->Maturation

Caption: HHQ signaling pathway in P. aeruginosa.

The PqsR-HHQ complex directly upregulates the pqsABCDE operon. Furthermore, this complex indirectly controls a large regulon of over 100 genes, including those involved in the production of virulence factors like pyocyanin (B1662382) and lectins, and components of the rhl quorum sensing system, all of which contribute to biofilm development.[6] A critical output of this pathway is the controlled lysis of a subpopulation of bacterial cells, leading to the release of extracellular DNA (eDNA).[7][9] This eDNA is a key structural component of the biofilm matrix, providing stability and facilitating cell-to-cell adhesion.[6] Mutants incapable of producing HHQ (e.g., pqsA mutants) form thin, unstructured biofilms that are deficient in eDNA.[7][10]

Quantitative Impact of HHQ on Biofilm Formation

The absence of HHQ synthesis has a quantifiable negative impact on biofilm formation. This is typically measured by assessing total biofilm biomass using a crystal violet (CV) staining assay or by analyzing structural parameters with confocal laser scanning microscopy (CLSM).

Table 1: Effect of pqsA Mutation on Biofilm Biomass
StrainRelevant GenotypeBiofilm Biomass (OD550-595nm) - Representative DataFold Change vs. Wild TypeReference(s)
Wild Type (PAO1/PA14)pqsA+2.15 - 2.80-[1][11][12]
ΔpqsA MutantNo HHQ/PQS synthesis~1.26~41-53% Decrease[11][12][13]

Note: The optical density (OD) values are representative and can vary based on specific experimental conditions such as media, temperature, and incubation time. The consistent trend is a significant reduction in biofilm biomass in the absence of the pqs system.

Table 2: Effect of pqs System on Biofilm Structural Parameters and eDNA Release
ConditionParameterMeasurementObservationReference(s)
Wild TypeBiofilm Thickness20 - 40 µmForms robust, thick microcolonies.[14][15][16]
ΔpqsA MutantBiofilm ThicknessSignificantly reducedForms thin, flat, unstructured biofilms.[7][10]
Wild TypeeDNA ReleaseHigheDNA is a major component of the mature biofilm matrix.[7][9]
ΔpqsA MutanteDNA ReleaseSignificantly reducedBiofilms are deficient in eDNA.[7][10][13]

Experimental Protocols

Studying the role of HHQ in biofilm formation requires a combination of techniques to quantify biofilm mass, visualize its structure, and analyze gene expression.

Quantification of Biofilm Biomass (Crystal Violet Assay)

This high-throughput method assesses the total biomass of adherent bacteria in microtiter plates.

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CV_Assay_Workflow start Start culture 1. Grow Overnight Bacterial Culture start->culture dilute 2. Dilute Culture (1:100) in Biofilm Medium culture->dilute inoculate 3. Inoculate 100 µL/well in 96-well plate dilute->inoculate incubate 4. Incubate (24-48h, 37°C) Static Conditions inoculate->incubate wash1 5. Discard Planktonic Cells & Wash with PBS incubate->wash1 stain 6. Stain with 125 µL 0.1% Crystal Violet (15 min) wash1->stain wash2 7. Wash Excess Stain with Water & Dry stain->wash2 solubilize 8. Solubilize Dye with 125 µL 30% Acetic Acid wash2->solubilize read 9. Measure Absorbance (OD 550-595nm) solubilize->read end End read->end

Caption: Crystal Violet (CV) assay workflow.

Detailed Methodology:

  • Culture Preparation: Grow P. aeruginosa strains overnight in a rich medium (e.g., LB broth) at 37°C with shaking.[4]

  • Inoculation: Dilute the overnight culture 1:100 in a minimal biofilm-promoting medium (e.g., M63 minimal medium). Add 100 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Include media-only wells as negative controls.[4]

  • Incubation: Incubate the plate under static conditions at 37°C for 24 to 48 hours to allow for biofilm formation.[4]

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.[2]

  • Staining: Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]

  • Final Wash: Discard the crystal violet solution and wash the plate multiple times with water until the control wells are colorless. Invert the plate and tap firmly on a paper towel to remove excess water. Allow the plate to air dry completely.[2]

  • Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature.[4]

  • Quantification: Transfer the solubilized crystal violet solution to a new flat-bottomed plate and measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.[4]

Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy)

CLSM allows for the three-dimensional visualization of hydrated biofilms and the spatial localization of different components.

Detailed Methodology:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow cells, for 24-72 hours.

  • Staining:

    • Gently rinse the biofilm with a sterile buffer (e.g., PBS).

    • To differentiate live and dead cells, use a fluorescent stain mixture such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide). Incubate in the dark for 15 minutes. SYTO 9 (green) stains all cells, while propidium iodide (red) only penetrates cells with compromised membranes.

    • To visualize eDNA, a membrane-impermeant DNA dye like DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) can be used.

    • To visualize polysaccharides like Psl, fluorescently-conjugated lectins can be used.[17]

  • Imaging: Gently rinse away excess stain. Image the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen fluorescent dyes. Acquire z-stacks (a series of images at different focal planes) to reconstruct the 3D architecture.[17]

  • Image Analysis: Use software such as COMSTAT or PHLIP to analyze the z-stacks and quantify structural parameters like biomass, average thickness, maximum thickness, and surface coverage.[18]

Analysis of Gene Expression (RNA-Seq Workflow)

RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, revealing which genes are up- or down-regulated in response to HHQ signaling.

dot

RNA_Seq_Workflow start Start growth 1. Grow Biofilms (e.g., Wild-Type vs. ΔpqsA) start->growth harvest 2. Harvest Biofilm Cells (Scraping/Sonication) growth->harvest rna_extraction 3. Total RNA Extraction (e.g., Trizol/Kit-based) harvest->rna_extraction quality_control1 4. RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control1 library_prep 5. Library Preparation (rRNA depletion, cDNA synthesis, adapter ligation) quality_control1->library_prep sequencing 6. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control2 7. Data Quality Control (e.g., FastQC) sequencing->quality_control2 mapping 8. Read Alignment to Reference Genome quality_control2->mapping analysis 9. Differential Gene Expression Analysis mapping->analysis end End analysis->end

Caption: General workflow for RNA-Seq analysis of biofilms.

Detailed Methodology:

  • Biofilm Culture: Grow biofilms of the desired strains (e.g., wild-type P. aeruginosa vs. a ΔpqsA mutant) under controlled conditions.[19]

  • Cell Harvesting: Harvest the biofilm biomass. This can be done by scraping the cells from the surface. Ensure rapid processing to preserve RNA integrity.

  • RNA Extraction: Immediately lyse the cells and extract total RNA using a method optimized for bacteria, such as a TRIzol-based protocol or a commercial kit. This step often includes a DNase treatment to remove contaminating genomic DNA.[11]

  • RNA Quality and Quantity Assessment: Evaluate the integrity and concentration of the extracted RNA using a spectrophotometer (for purity) and a microfluidics-based system like an Agilent Bioanalyzer (for integrity, i.e., RIN score).[11]

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves depleting ribosomal RNA (rRNA), fragmenting the remaining RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library.[8]

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).[19]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the high-quality reads to the P. aeruginosa reference genome.

    • Quantify the expression level for each gene.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the absence of HHQ signaling.[12]

Conclusion and Future Directions

This compound is a pivotal signaling molecule in P. aeruginosa, acting as more than just a precursor to PQS. Its role as a direct activator of the PqsR transcriptional regulator places it at a critical node in the complex network governing biofilm formation. The HHQ-PqsR signaling axis directly and indirectly controls the production of essential biofilm matrix components, most notably eDNA, and influences the overall architecture and robustness of the biofilm. Understanding the precise function of HHQ is therefore essential for developing novel anti-biofilm strategies. Future research may focus on identifying small molecule inhibitors that specifically block the HHQ-PqsR interaction, thereby disrupting the pqs signaling cascade. Such targeted approaches could offer a powerful therapeutic avenue to disarm P. aeruginosa and render its biofilms more susceptible to conventional antibiotics and host immune clearance.

References

An In-depth Technical Guide on the Iron Chelation Properties of 2-Heptyl-4-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iron chelation properties of 2-heptyl-4-quinolone derivatives, focusing on their mechanism of action, quantitative data, and the experimental methodologies used for their evaluation. The information is tailored for researchers, scientists, and professionals involved in drug development and the study of bacterial signaling.

Introduction to this compound Derivatives and Iron Chelation

This compound derivatives are a class of molecules produced by the bacterium Pseudomonas aeruginosa. These compounds play a crucial role in bacterial communication, a process known as quorum sensing (QS).[1][2][3][4][5][6][7][8] The most well-studied of these are 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, this compound (HHQ).[1][3][5][8][9][10][11]

Iron is an essential nutrient for most living organisms, including bacteria. In host environments, iron is often sequestered, making its acquisition a critical factor for bacterial survival and virulence. Some this compound derivatives, particularly PQS, have demonstrated significant iron-chelating capabilities, suggesting a dual role in both cell signaling and iron acquisition.[1][2][4] This guide delves into the specifics of this iron-chelating activity.

Quantitative Data on Iron Chelation

The ability of this compound derivatives to chelate iron has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature.

CompoundParameterValueConditionsReference(s)
2-Methyl-3-hydroxy-4-quinoloneOverall Stability Constant (log β3) for Fe(III) complex36.2pH 7.4[1][2]
2-Methyl-3-hydroxy-4-quinolonepFe³⁺16.6pH 7.4[1][2]
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)Stoichiometry of Fe(III) complex3:1 (PQS:Fe³⁺)Physiological pH[2]
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)Effective Concentration40 µMReduces iron content in P. aeruginosa growth medium[6]
2-n-Heptyl-4-hydroxy-quinoline-N-oxide (N7)IC₅₀ (5-lipooxygenase inhibition)1.5 x 10⁻⁷ MNot a direct measure of iron chelation, but indicates potent biological activity.[7]

Experimental Protocols

The characterization of the iron chelation properties of this compound derivatives involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Biophysical Analysis of Iron Complex Formation

This method is used to determine the stability and stoichiometry of the iron complexes formed by quinolone derivatives.

  • Objective: To quantify the binding affinity of a compound for iron(III).

  • Principle: Spectrophotometric or potentiometric titrations are performed to monitor the changes in absorbance or potential as the chelator is titrated with an iron(III) solution. These changes are then used to calculate the stability constants of the resulting complexes.

  • Procedure:

    • Prepare a solution of the this compound derivative of known concentration in a suitable buffer at the desired pH (e.g., physiological pH 7.4).

    • Titrate this solution with a standardized solution of iron(III) chloride.

    • Monitor the titration using a spectrophotometer to observe changes in the UV-visible spectrum, or a potentiometer to measure changes in the electrode potential.

    • The collected data is then analyzed using specialized software to determine the stoichiometry and overall stability constants (β values) of the iron-chelator complexes.

Ferrous Ion Chelating (FIC) Assay

This colorimetric assay measures the ability of a compound to chelate ferrous iron (Fe²⁺).

  • Objective: To determine the Fe²⁺ chelating capacity of a sample.

  • Principle: The assay is based on the competition between the test compound and ferrozine (B1204870) for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. If the test compound chelates Fe²⁺, it will prevent the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

  • Procedure:

    • Prepare a working solution of ferrous sulfate (B86663) (FeSO₄) and a working solution of ferrozine.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the working FeSO₄ solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for chelation.

    • Initiate the color reaction by adding the ferrozine solution to all wells.

    • Measure the absorbance at 562 nm using a microplate reader.

    • The percentage of ferrous ion chelation is calculated by comparing the absorbance of the sample wells to that of a control (without the chelator). EDTA is typically used as a positive control.[12]

In Vitro DNA Breakage Assay

This assay assesses the ability of a compound to protect DNA from damage caused by iron-induced hydroxyl radicals via the Fenton reaction.

  • Objective: To evaluate the antioxidant and iron-chelating activity of a compound by its ability to prevent DNA damage.

  • Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) generates highly reactive hydroxyl radicals that can cause strand breaks in DNA. An effective iron chelator will bind iron, preventing it from participating in this reaction and thus protecting the DNA.

  • Procedure:

    • Prepare a reaction mixture containing plasmid DNA, a source of Fe²⁺ (e.g., ferrous ammonium (B1175870) sulfate), and hydrogen peroxide (H₂O₂).

    • Add the test compound at different concentrations to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time.

    • Analyze the integrity of the plasmid DNA using agarose (B213101) gel electrophoresis. DNA damage is observed as a shift from the supercoiled form to the nicked or linear forms.

    • A compound that protects against DNA damage will result in a higher proportion of the supercoiled form compared to the control reaction without the chelator.[13]

Cellular Iron Chelation Assay in Hepatocytes

This cell-based assay determines the ability of a compound to chelate intracellular iron.

  • Objective: To assess the biological iron chelation activity of a compound within a cellular context.

  • Principle: Hepatocytes are loaded with iron, leading to an increase in the intracellular iron storage protein, ferritin. An effective chelator will enter the cells and bind to the labile iron pool, making it available for cellular processes or export, which can lead to a decrease in ferritin levels.

  • Procedure:

    • Culture hepatocytes (e.g., HuH-7 cells) and load them with iron by incubating with ferric ammonium citrate.

    • Treat the iron-loaded cells with the test compound at various concentrations for a specified period.

    • Lyse the cells and measure the ferritin protein levels using an ELISA or Western blotting.

    • A decrease in ferritin levels in treated cells compared to untreated iron-loaded cells indicates that the compound has intracellular iron-chelating activity.[13]

Visualizing Pathways and Relationships

The following diagrams, created using Graphviz, illustrate the key signaling pathways and relationships involving this compound derivatives and iron.

PQS_Biosynthesis_and_Iron_Chelation Anthranilate Anthranilic Acid HHQ This compound (HHQ) Anthranilate->HHQ pqsABCD PQS 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) HHQ->PQS PqsH PqsR PqsR (Transcriptional Regulator) HHQ->PqsR Activates PQS->PqsR Activates Iron Fe³⁺ PQS->Iron Chelates (3:1) PQS_Fe_Complex [Fe(PQS)₃] Complex Iron_Starvation Iron Starvation Response PQS->Iron_Starvation Induces PqsH PqsH (Monooxygenase) Virulence Virulence Gene Expression PqsR->Virulence Regulates

Caption: PQS biosynthesis, its role in quorum sensing, and its iron chelation activity.

Iron_Regulation_of_AQs Low_Iron Low Intracellular Iron PrrF PrrF sRNAs Low_Iron->PrrF Induces PQS_Production PQS Production PrrF->PQS_Production Stimulates Pyochelin_Production Pyochelin (Siderophore) Production PQS_Production->Pyochelin_Production Induces High_Iron High Intracellular Iron High_Iron->Pyochelin_Production Inhibits Induction by PQS

Caption: The regulatory relationship between iron levels and the production of PQS.

Experimental_Workflow_Iron_Chelation Compound Test Compound (this compound derivative) Biophysical Biophysical Analysis (e.g., Spectrophotometry) Compound->Biophysical FIC_Assay Ferrous Ion Chelating (FIC) Assay Compound->FIC_Assay DNA_Breakage DNA Breakage Assay Compound->DNA_Breakage Cellular_Assay Cellular Iron Chelation Assay (e.g., in Hepatocytes) Compound->Cellular_Assay Stability Stability Constants (log β) Stoichiometry Biophysical->Stability Chelation_Capacity Fe²⁺ Chelation Capacity (%) FIC_Assay->Chelation_Capacity Antioxidant_Activity Protection against Oxidative Damage DNA_Breakage->Antioxidant_Activity Intracellular_Activity Intracellular Iron Chelation (e.g., Ferritin Reduction) Cellular_Assay->Intracellular_Activity

Caption: A workflow for evaluating the iron chelation properties of novel compounds.

Structure-Activity Relationship

The ability of this compound derivatives to chelate iron is intrinsically linked to their chemical structure.

  • The 3-Hydroxyl Group is Critical: The most significant finding is the essential role of the hydroxyl group at the 3-position of the quinolone ring. PQS, which possesses this group, is an effective iron chelator. In contrast, its precursor, HHQ, which lacks the 3-hydroxyl group, does not form an iron complex.[1][9] This highlights the 3-hydroxyl and 4-carbonyl groups as the key functionalities for coordinating with the iron ion.

  • The Quinolone Scaffold: The 4-quinolone core structure provides a rigid framework that positions the oxygen atoms of the 3-hydroxyl and 4-carbonyl groups for efficient bidentate chelation of metal ions.[14]

  • Alkyl Chain: While the alkyl chain at the 2-position is important for the molecule's role in quorum sensing and its interaction with the PqsR receptor, its direct influence on the intrinsic iron-chelating ability is less pronounced than the functional groups on the quinolone ring. However, it significantly affects the molecule's solubility and membrane permeability, which are crucial for its biological activity.

Conclusion

This compound derivatives, particularly PQS, are multifunctional molecules that act as both quorum-sensing signals and iron chelators. The 3-hydroxyl group is a key determinant of their iron-binding capacity. The interplay between their signaling and iron-chelating functions is a critical aspect of Pseudomonas aeruginosa physiology and virulence. Understanding these properties, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies targeting this important class of bacterial molecules. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

Degradation and Metabolism of 2-Heptyl-4-quinolone in Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa, regulating the expression of numerous virulence factors. The ability of microbial communities to degrade and metabolize HHQ represents a significant mechanism of microbial interaction and a potential avenue for the development of novel anti-virulence strategies. This technical guide provides a comprehensive overview of the current understanding of HHQ degradation and metabolism by various microbial species, with a particular focus on the enzymatic pathways and key microorganisms involved. Detailed experimental protocols for studying HHQ metabolism, quantitative data on degradation kinetics, and visual representations of the relevant pathways are presented to serve as a valuable resource for researchers in microbiology, drug discovery, and related fields.

Introduction to this compound (HHQ) and its Role in Quorum Sensing

This compound (HHQ) is a member of the 2-alkyl-4(1H)-quinolones (AQs) family of molecules and a key component of the Pseudomonas aeruginosa quorum sensing (QS) circuitry.[1] It serves as a precursor to the more widely known Pseudomonas Quorum Sensing (PQS) molecule, 2-heptyl-3-hydroxy-4-quinolone.[2][3] The biosynthesis of HHQ is primarily governed by the pqsABCDE operon.[4] HHQ, along with PQS, functions as a signaling molecule that coordinates gene expression in a cell-density-dependent manner, controlling the production of virulence factors and biofilm formation.[1][5] The degradation of these signaling molecules by other microorganisms can disrupt QS-mediated pathogenicity, a process known as quorum quenching.

Microbial Degradation of HHQ: Key Players and Pathways

Several bacterial species have been identified with the ability to degrade HHQ and related quinolone molecules. Notably, members of the genus Rhodococcus and Mycobacterium have been shown to possess enzymatic machinery capable of catabolizing these compounds.

The Rhodococcus erythropolis Degradation Pathway

Rhodococcus erythropolis, particularly strain BG43, has been identified as a potent degrader of HHQ and PQS.[6][7] The degradation pathway involves a series of enzymatic reactions that ultimately convert HHQ to anthranilic acid, which can then be funneled into central metabolism.[6][7] The key enzymes are encoded by the aqd gene cluster.[6]

The proposed degradation pathway in R. erythropolis BG43 is as follows:

  • Hydroxylation of HHQ to PQS: HHQ is first hydroxylated to PQS by the HHQ 3-monooxygenase, AqdB2 . This reaction requires NADH.[7]

  • Dioxygenolytic Cleavage of PQS: The resulting PQS molecule undergoes cleavage of its heterocyclic ring by the PQS 2,4-dioxygenase, AqdC2 .[6]

  • Hydrolysis to Anthranilic Acid: The product of the dioxygenase reaction is then hydrolyzed by the N-octanoylanthranilate amide hydrolase, AqdA2 , to yield anthranilic acid and octanoate.[6]

HHQ_Degradation_Rhodococcus HHQ This compound (HHQ) PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) HHQ->PQS AqdB2 (HHQ 3-monooxygenase) Intermediate N-Octanoylanthranilate PQS->Intermediate AqdC2 (PQS 2,4-dioxygenase) AA Anthranilic Acid Intermediate->AA AqdA2 (Amide hydrolase) Octanoate Octanoate Intermediate->Octanoate AqdA2 (Amide hydrolase) Metabolism Central Metabolism AA->Metabolism Octanoate->Metabolism

HHQ degradation pathway in R. erythropolis.

Degradation by Mycobacterium abscessus

Mycobacterium abscessus, another opportunistic pathogen, has also been shown to degrade HHQ and PQS.[8] This capability is particularly relevant in the context of co-infections with P. aeruginosa, especially in cystic fibrosis patients.[8] Similar to Rhodococcus, the degradation is mediated by an inducible aqd gene cluster, including the key enzyme AqdC, a PQS dioxygenase.[8]

Quantitative Analysis of HHQ Degradation

The efficiency of HHQ and PQS degradation varies between different microbial species and even strains. Quantitative data on degradation rates and enzyme kinetics are crucial for understanding the ecological implications and for potential biotechnological applications.

Whole-Cell Degradation Kinetics

Studies have shown that the rate of HHQ and PQS degradation can be influenced by the presence and type of the aqd gene cluster.

Organism/StrainCompoundInitial Concentration (µM)Time to >90% Degradation (hours)Reference
Mycobacterium abscessus P4aHHQ20~24[8]
Mycobacterium abscessus P13HHQ20~48[8]
Mycobacterium abscessus P5aHHQ20>72[8]
Mycobacterium abscessus P4aPQS20~8[8]
Mycobacterium abscessus P13PQS20~24[8]
Mycobacterium abscessus P5aPQS20>72[8]
Enzyme Kinetics

The kinetic parameters of the key degradative enzymes provide insight into their substrate affinity and catalytic efficiency.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
AqdCIIMycobacterium abscessusPQS1461[8]
AqdCIMycobacterium abscessusPQS3798[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of HHQ degradation and metabolism.

Cultivation of Rhodococcus erythropolis for Degradation Studies

This protocol is adapted for growing Rhodococcus erythropolis to be used in HHQ degradation assays.

Materials:

  • Mineral Salt Medium (MSM): (NH4)2SO4 2.0 g/L, MgSO4·7H2O 0.2 g/L, CaCl2·2H2O 0.01 g/L, FeSO4·7H2O 0.001 g/L, Na2HPO4·12H2O 1.5 g/L, KH2PO4 1.5 g/L, pH 7.2.

  • Carbon source (e.g., glucose, 5 g/L) for initial biomass growth.

  • HHQ stock solution (in methanol (B129727) or DMSO).

  • Shaking incubator.

  • Spectrophotometer.

Procedure:

  • Inoculate a single colony of R. erythropolis into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking (200 rpm).

  • Transfer the overnight culture to 50 mL of MSM supplemented with a suitable carbon source (e.g., glucose) to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking (200 rpm) until the culture reaches the late exponential phase of growth (OD600 of ~1.5-2.0).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile MSM (without a carbon source).

  • Resuspend the cells in fresh MSM to a desired OD600 (e.g., 1.0).

  • Add HHQ from a stock solution to the desired final concentration (e.g., 20 µM). Ensure the final solvent concentration is minimal (<0.1%) to avoid toxicity.

  • Incubate the cell suspension at 30°C with shaking (200 rpm).

  • Collect samples at various time points for HHQ quantification.

Cultivation_Workflow cluster_prep Inoculum Preparation cluster_growth Biomass Growth cluster_degradation Degradation Assay Inoculation Inoculate single colony in LB broth Overnight_Culture Incubate overnight (30°C, 200 rpm) Inoculation->Overnight_Culture Main_Culture Inoculate MSM + Carbon Source Overnight_Culture->Main_Culture Incubation Incubate to late exponential phase (30°C, 200 rpm) Main_Culture->Incubation Harvest Harvest and wash cells Incubation->Harvest Resuspend Resuspend in fresh MSM Harvest->Resuspend Add_HHQ Add HHQ to cell suspension Resuspend->Add_HHQ Incubate_Degrade Incubate and collect samples Add_HHQ->Incubate_Degrade

Workflow for R. erythropolis cultivation.

Extraction and Quantification of HHQ by LC-MS/MS

This protocol is based on a validated method for the quantification of 2-alkyl-4(1H)-quinolones.[6][9]

Materials:

  • Bacterial culture samples.

  • Internal standard (IS) solution (e.g., nalidixic acid, 25 µM).

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid).

  • Microcentrifuge tubes.

  • Centrifuge.

  • Speedvac concentrator.

  • LC-MS/MS system with a C8 or C18 column.

  • Mobile Phase A: 0.1% formic acid and 200 µM EDTA in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Sample Preparation:

    • To 300 µL of bacterial culture supernatant, add 6 µL of 25 µM internal standard solution (final concentration 500 nM).[9]

    • Add 900 µL of acidified ethyl acetate.[9]

    • Vortex vigorously for 1 minute and centrifuge at 15,000 x g for 1 minute.[9]

    • Transfer 500 µL of the upper organic phase to a new tube.[9]

    • Repeat the extraction with another 500 µL of acidified ethyl acetate.[9]

    • Combine the organic extracts and evaporate to dryness using a Speedvac concentrator.[9]

    • Reconstitute the dried extract in a suitable volume of mobile phase A/B (e.g., 50/50 v/v) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C8 or C18 column (e.g., 2.1 x 100 mm, 2.7 µm) maintained at 30°C.[9]

    • Mobile Phase Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analytes. A starting condition of 10-30% B, ramping up to 90-100% B over several minutes is a common approach.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for HHQ and the internal standard need to be determined and optimized.

LCMS_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Sample Bacterial Culture Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction (Acidified Ethyl Acetate) Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

HHQ extraction and LC-MS/MS workflow.

Gene Expression Analysis of aqd Genes by RT-qPCR

This protocol provides a general framework for analyzing the expression of HHQ degradation genes in Rhodococcus.

Materials:

  • Rhodococcus cells grown under inducing (with HHQ or PQS) and non-inducing conditions.

  • RNA extraction kit suitable for Gram-positive bacteria.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (SYBR Green or probe-based).

  • qPCR instrument.

  • Primers for target genes (aqdB2, aqdC2) and housekeeping genes (e.g., gyrB, sigA).

Procedure:

  • RNA Extraction:

    • Harvest approximately 109 bacterial cells by centrifugation.

    • Extract total RNA using a suitable commercial kit or a Trizol-based method, including a mechanical lysis step (e.g., bead beating) to efficiently disrupt the Rhodococcus cell wall.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR:

    • Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination and genomic DNA amplification, respectively.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed housekeeping genes.

    • Calculate the relative gene expression fold change using the ΔΔCt method.

Conclusion

The degradation and metabolism of this compound by microbial communities is a fascinating example of microbial chemical ecology with significant implications for understanding and potentially controlling Pseudomonas aeruginosa pathogenicity. The enzymatic pathways, particularly in Rhodococcus erythropolis, provide a clear mechanism for the breakdown of this important quorum sensing signal. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further investigate these processes. Future research in this area may focus on the discovery of novel HHQ-degrading microorganisms, the characterization of new enzymatic pathways, and the development of enzyme-based quorum quenching strategies to combat bacterial infections. The continued exploration of HHQ metabolism will undoubtedly contribute to the development of innovative approaches in drug development and microbial biotechnology.

References

Methodological & Application

Synthesis of 2-Heptyl-4-quinolone: A Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in Pseudomonas aeruginosa and a precursor to the Pseudomonas Quinolone Signal (PQS). The methods described herein are established procedures suitable for organic chemistry laboratories.

Introduction

This compound (HHQ) is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of compounds. It plays a crucial role in the quorum-sensing network of the opportunistic human pathogen Pseudomonas aeruginosa, regulating the expression of various virulence factors. Due to its biological significance, the laboratory synthesis of HHQ is essential for research into bacterial communication, virulence, and the development of novel anti-infective agents. This guide outlines three primary methods for its synthesis: the Conrad-Limpach-Knorr reaction, the Camps quinoline (B57606) synthesis, and a modern microwave-assisted approach.

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a classical and widely used method for preparing 4-hydroxyquinolines.[1][2][3][4][5] The reaction proceeds in two main steps: the condensation of an aniline (B41778) with a β-ketoester to form an enamine, followed by thermal cyclization.[2][3]

Protocol:

Step 1: Synthesis of Ethyl 3-aminodec-2-enoate

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl 3-oxodecanoate (B1261010) (1.0 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[3]

  • The mixture is stirred, and the reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the enamine is typically conducted at moderate temperatures.

Step 2: Cyclization to this compound

  • The crude enamine from the previous step is added to a high-boiling point solvent, such as diphenyl ether or mineral oil.[2][3]

  • The mixture is heated to a high temperature, typically around 250 °C, to induce thermal cyclization.[2][3]

  • The reaction is maintained at this temperature for a specified time (e.g., 2 hours) until the cyclization is complete, as monitored by TLC.[2]

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Camps Quinoline Synthesis

The Camps synthesis is another classical method that involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a hydroxyquinoline.[1][6][7]

Protocol:

Step 1: Synthesis of the o-Acylaminoacetophenone Precursor

  • Synthesize the necessary o-acylaminoacetophenone by acylating 2-aminoacetophenone (B1585202) with an appropriate acyl chloride (e.g., octanoyl chloride) or by a similar acylation method.

Step 2: Base-Catalyzed Cyclization

  • Dissolve the o-acylaminoacetophenone precursor in a suitable solvent.

  • Add a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution.[6]

  • The reaction mixture is typically heated to reflux to promote the intramolecular aldol (B89426) condensation and subsequent cyclization.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction is cooled and neutralized with an acid.

  • The product is then extracted with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis

Modern synthetic techniques, such as microwave-assisted organic synthesis, offer significant advantages in terms of reduced reaction times and often improved yields.[8][9] A highly efficient two-step microwave-assisted synthesis of 2-alkyl-4-quinolones has been developed.[8][9]

Protocol:

Step 1: Synthesis of 1-Chlorononan-2-one (B3383358)

  • This step involves the formation of an α-chloro ketone. A detailed procedure involves the coupling of a Weinreb amide (2-chloro-N-methoxy-N-methylacetamide) with a heptyl Grignard reagent.[8][9] This part of the synthesis can take approximately 10 hours to complete.[8]

Step 2: Microwave-Assisted Cyclization

  • In a microwave reaction vessel, combine anthranilic acid (1.0 eq) and the previously synthesized 1-chlorononan-2-one (1.0 eq).[9]

  • The reaction is subjected to microwave irradiation at a set temperature and time (e.g., 30 minutes).[8]

  • The reaction progress can be monitored by LC-MS.

  • After the reaction is complete, the mixture is worked up, which may involve extraction and solvent removal.

  • The final product is purified by column chromatography or recrystallization. This step, including work-up and purification, can take approximately 13 hours.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

ParameterConrad-Limpach SynthesisCamps Quinoline SynthesisMicrowave-Assisted Synthesis
Starting Materials Aniline, Ethyl 3-oxodecanoateo-AcylaminoacetophenoneAnthranilic acid, 1-Chlorononan-2-one
Key Reagents H₂SO₄ (cat.), High-boiling solventNaOH or KOH-
Reaction Temperature ~250 °C (Cyclization)[2][3]RefluxMicrowave Irradiation
Reaction Time Several hoursSeveral hours~30 minutes (Cyclization)[8]
Overall Yield Good[1]GoodGood[9]
Purification Method Recrystallization/ChromatographyRecrystallization/ChromatographyColumn Chromatography/Recrystallization

Visualizations

Chemical Synthesis Workflow

G cluster_conrad Conrad-Limpach Synthesis cluster_camps Camps Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Aniline B1 Condensation A1->B1 A2 Ethyl 3-oxodecanoate A2->B1 C1 Ethyl 3-aminodec-2-enoate B1->C1 D1 Thermal Cyclization (~250°C) C1->D1 E1 This compound D1->E1 A3 o-Acylamino- acetophenone B3 Base-Catalyzed Cyclization A3->B3 C3 This compound B3->C3 A4 Anthranilic Acid B4 Microwave Irradiation A4->B4 A5 1-Chlorononan-2-one A5->B4 C4 This compound B4->C4

Caption: General workflows for the synthesis of this compound.

Biosynthesis of this compound (HHQ)

The biosynthesis of HHQ in Pseudomonas aeruginosa is a multi-step enzymatic process encoded by the pqsABCDE operon.

Biosynthesis Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsD PqsD Anthraniloyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Two_ABA_CoA 2-Aminobenzoylacetyl-CoA PqsD->Two_ABA_CoA PqsBC PqsB/C Two_ABA_CoA->PqsBC HHQ This compound (HHQ) PqsBC->HHQ

Caption: Biosynthetic pathway of this compound (HHQ).

References

Application Notes and Protocols for the Extraction of 2-Heptyl-4-quinolone (HHQ) from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a significant role in regulating virulence gene expression, biofilm formation, and the production of various secondary metabolites. The ability to efficiently extract and quantify HHQ from bacterial cultures is paramount for studying its biological functions, identifying potential inhibitors of its biosynthesis, and developing novel anti-virulence strategies. These application notes provide a detailed protocol for the extraction of HHQ from P. aeruginosa cultures, methods for its quantification, and an overview of its biosynthetic pathway.

Data Presentation

The yield of HHQ can vary depending on the bacterial strain, culture conditions, and extraction efficiency. The following table summarizes representative quantitative data for HHQ and related compounds from P. aeruginosa cultures.

ParameterValueBacterial StrainCulture ConditionsSource
HHQ Concentration in Supernatant ~0.5 - 2 µMP. aeruginosa clinical isolates (acute infection)Not specified[1]
HQNO Concentration in Supernatant ~10 µg/mLP. aeruginosa PA14Not specified[2][3]
HHQ Recovery from Spiked Medium ~86%N/AModified KG medium[4]
PQS Recovery from Spiked Medium ~79%N/AModified KG medium[4]
HQNO Recovery from Spiked Medium ~65%N/AModified KG medium[4]

Experimental Protocols

This section details the methodology for the extraction and quantification of HHQ from P. aeruginosa cultures.

Protocol 1: Extraction of HHQ from P. aeruginosa Culture Supernatant

1. Bacterial Culture Preparation: a. Inoculate a single colony of Pseudomonas aeruginosa (e.g., strain PA14) into 10 mL of Luria-Bertani (LB) broth. b. Incubate the culture overnight at 37°C with shaking at 250 rpm. c. The following day, subculture the overnight culture into a larger volume of fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.05. d. Incubate the culture at 37°C with shaking until it reaches the desired growth phase (e.g., stationary phase, typically 12-24 hours).

2. Supernatant Collection: a. Transfer the bacterial culture to centrifuge tubes. b. Centrifuge the culture at 8,000 x g for 15 minutes to pellet the bacterial cells.[5] c. Carefully decant the supernatant into a sterile flask, avoiding disturbance of the cell pellet.

3. Solvent Extraction: a. Acidify the supernatant by adding glacial acetic acid to a final concentration of 0.1% (v/v) or adjusting the pH to approximately 2.0 with HCl.[6] b. Transfer the acidified supernatant to a separatory funnel. c. Add an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% v/v glacial acetic acid) to the separatory funnel. d. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. e. Allow the layers to separate. The top layer is the organic phase containing HHQ. f. To enhance phase separation, the mixture can be centrifuged at a low speed (e.g., 2,000 x g for 2 minutes).[7] g. Carefully collect the upper organic phase into a clean flask. h. Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate, pooling the organic phases.

4. Sample Concentration and Reconstitution: a. Evaporate the pooled organic phase to dryness using a rotary evaporator at 30-40°C. b. Reconstitute the dried extract in a small, precise volume of methanol (B129727) or acidified methanol (e.g., 200 µL) for subsequent analysis.[7]

Protocol 2: Quantification of HHQ by High-Performance Liquid Chromatography (HPLC)

1. HPLC System and Conditions: a. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient of acidified methanol and acidified water. For example, start with 60% acidified methanol for 10 minutes, ramp to 100% methanol over 5 minutes, hold for 5 minutes, then return to 60% methanol.[7] c. Flow Rate: 0.5 - 1.0 mL/min. d. Detection: UV detector at 314 nm for HHQ.[7] e. Injection Volume: 20-50 µL.

2. Standard Curve Preparation: a. Prepare a stock solution of pure HHQ standard in methanol (e.g., 2 mM). b. Create a series of dilutions from the stock solution to generate a standard curve (e.g., 50, 100, 200, 300, 400, and 500 µM in acidified methanol).[7]

3. Sample Analysis: a. Inject the reconstituted bacterial extract and the standards into the HPLC system. b. Identify the HHQ peak in the chromatogram based on the retention time of the standard. c. Quantify the amount of HHQ in the sample by comparing the peak area to the standard curve.

Mandatory Visualizations

HHQ Biosynthesis and Signaling Pathway

The biosynthesis of HHQ is a multi-step process encoded by the pqsABCDE operon and is tightly regulated by the broader quorum-sensing network in P. aeruginosa.

HHQ_Signaling_Pathway Anthranilate Anthranilate pqsA pqsA-D Anthranilate->pqsA HHQ This compound (HHQ) pqsA->HHQ Biosynthesis pqsH pqsH HHQ->pqsH PqsR PqsR (MvfR) [Inactive] HHQ->PqsR Binds to PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS Hydroxylation PQS->PqsR Binds to PqsR_active PqsR [Active] PqsR->PqsR_active Activation pqsABCDE_operon pqsABCDE operon PqsR_active->pqsABCDE_operon + Virulence_Genes Virulence Genes PqsR_active->Virulence_Genes + pqsABCDE_operon->pqsA LasR LasR pqsR_gene pqsR gene LasR->pqsR_gene + RhlR RhlR RhlR->pqsR_gene - pqsR_gene->PqsR HHQ_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis start P. aeruginosa Culture (e.g., in LB broth) centrifuge1 Centrifugation (8,000 x g, 15 min) start->centrifuge1 separate Separate Supernatant from Cell Pellet centrifuge1->separate acidify Acidify Supernatant (e.g., with Acetic Acid) separate->acidify extract Liquid-Liquid Extraction (with Acidified Ethyl Acetate) acidify->extract collect_organic Collect Organic Phase extract->collect_organic evaporate Evaporate to Dryness (Rotary Evaporator) collect_organic->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute end HPLC Quantification reconstitute->end

References

Application Note: Quantification of 2-Heptyl-4-quinolone (HHQ) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the sensitive and selective quantification of 2-Heptyl-4-quinolone (HHQ), a key quorum-sensing signaling molecule in Pseudomonas aeruginosa, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol described herein is applicable to complex biological matrices such as bacterial cell cultures and lung tissue homogenates. This document is intended for researchers, scientists, and drug development professionals working on anti-infective strategies targeting bacterial communication.

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is largely controlled by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa involves the production and detection of small signaling molecules to coordinate the expression of virulence factors and biofilm formation.[1][2]

This compound (HHQ) is a crucial signaling molecule within the Pseudomonas quinolone signal (PQS) system.[3][4] HHQ serves as a precursor to the potent QS signal 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and also functions as a signaling molecule in its own right.[5][6] Given its central role in virulence, the accurate quantification of HHQ in biological samples is essential for understanding disease progression and for the development of novel therapeutics that disrupt QS pathways. LC-MS/MS offers the high sensitivity and selectivity required for the reliable quantification of HHQ in complex biological matrices.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound (HHQ) standard (Millipore Sigma or equivalent)[5]

  • Internal Standard (IS), e.g., Nalidixic acid (Research Products International Corporation or equivalent)[5]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ethyl acetate (B1210297), HPLC grade

  • Acetic acid, glacial

  • EDTA (Ethylenediaminetetraacetic acid)

Sample Preparation

For Bacterial Cultures and Lung Tissue Homogenates:

  • To 300 µL of bacterial culture or lung tissue homogenate in a microcentrifuge tube, add 6 µL of 25 µM internal standard solution (e.g., nalidixic acid) to achieve a final concentration of 500 nM.[5]

  • Add 900 µL of ethyl acetate acidified with 0.1% (v/v) acetic acid.[5]

  • Vortex the mixture vigorously for 1 minute.[5]

  • Centrifuge at 15,000 x g for 1 minute to separate the phases.[5]

  • Carefully transfer 500 µL of the upper organic phase to a new microcentrifuge tube.[5]

  • Evaporate the solvent to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Liquid Chromatography (LC) Conditions
  • System: Waters H-Class UPLC system or equivalent[5]

  • Column: Ascentis Express C8 HPLC Column (2.1 x 100 mm, 2.7 µm) or equivalent[5]

  • Column Temperature: 30 °C[5]

  • Mobile Phase A: 0.1% Formic Acid and 200 µM EDTA in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 2 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry (MS) Conditions
  • System: Waters Xevo TQ-XS tandem quadrupole mass spectrometer or equivalent[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
    HHQ 244.2 159.1 5

    | Internal Standard (Nalidixic Acid) | 233.1 | 187.1 | 5 |

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical quantitative data for HHQ analysis.

Table 1: LC-MS/MS Parameters for HHQ Quantification

ParameterSetting
LC Column Ascentis Express C8 (2.1 x 100 mm, 2.7 µm)[5]
Mobile Phase A: 0.1% FA, 200 µM EDTA in H₂O; B: 0.1% FA in ACN[5]
Flow Rate 0.4 mL/min[5]
Ionization Mode ESI Positive
MRM Transition (HHQ) 244.2 → 159.1 m/z
MRM Transition (IS) 233.1 → 187.1 m/z

Table 2: Representative Lower Limits of Quantification (LLOQ)

MatrixAnalyteLLOQReference
Mouse Tissue HomogenateHHQ1 pg/mL[6]
PlasmaHHQ10 pmol/L[7]
UrineHHQ20 pmol/L[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (300 µL Culture or Tissue Homogenate) add_is Add Internal Standard (Nalidixic Acid) sample->add_is extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) add_is->extraction vortex Vortex (1 min) extraction->vortex centrifuge1 Centrifuge (15,000 x g, 1 min) vortex->centrifuge1 transfer Transfer Organic Phase centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 transfer_vial Transfer to LC-MS Vial centrifuge2->transfer_vial lc_separation Liquid Chromatography (C8 Column, Gradient Elution) transfer_vial->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio to IS) ms_detection->quantification reporting Reporting (Concentration of HHQ) quantification->reporting pqs_signaling_pathway cluster_pathway P. aeruginosa Quorum Sensing: PQS System pqsABCD pqsABCD Operon HHQ This compound (HHQ) pqsABCD->HHQ pqsH PqsH PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS pqsR PqsR (MvfR) Receptor pqsR->pqsABCD Positive Feedback virulence Virulence Gene Expression (e.g., lasB, rhlI) pqsR->virulence Induces anthranilate Anthranilate (Precursor) anthranilate->pqsABCD Biosynthesis HHQ->pqsH Hydroxylation HHQ->pqsR Binds PQS->pqsR Binds (High Affinity)

References

Application Note: Detection of 2-Heptyl-4-quinolone (HHQ) by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a standardized methodology for the detection and semi-quantitative analysis of 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in Pseudomonas aeruginosa quorum sensing, using thin-layer chromatography (TLC). The protocol outlines procedures for sample preparation from bacterial cultures, chromatographic separation, and visualization. Furthermore, a protocol for semi-quantitative analysis using image processing software is provided, offering a cost-effective and accessible method for researchers in microbiology and drug development.

Introduction

This compound (HHQ) is a precursor to the Pseudomonas Quinolone Signal (PQS), a quorum-sensing molecule that regulates virulence factor production in Pseudomonas aeruginosa.[1][2][3] The ability to detect and quantify HHQ is crucial for studying bacterial communication and for the development of novel anti-infective therapies that target quorum sensing. Thin-layer chromatography (TLC) is a versatile and rapid analytical technique well-suited for the separation and analysis of small molecules like HHQ from complex biological matrices.[4] This note provides a detailed protocol for the TLC-based detection of HHQ.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₁NO[3]
Molecular Weight243.34 g/mol [3]
AppearanceSolidN/A
SolubilitySoluble in methanol (B129727), DMSO[2]

Experimental Workflow

The overall workflow for the TLC-based detection of HHQ is depicted below.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_detection Detection & Analysis start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) start->extraction concentrate Evaporation & Reconstitution (in methanol) extraction->concentrate spotting Spotting on TLC Plate concentrate->spotting development Chromatographic Development spotting->development drying Plate Drying development->drying visualization UV Visualization (254/302 nm) drying->visualization imaging Image Capture visualization->imaging quantification Semi-Quantitative Analysis imaging->quantification end end quantification->end Report Results

Figure 1: Experimental workflow for TLC detection of HHQ.

Protocols

I. Sample Preparation from Bacterial Culture Supernatant

This protocol is adapted for the extraction of HHQ from bacterial culture supernatants.

Materials:

  • Pseudomonas aeruginosa culture supernatant

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Methanol (analytical grade)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.

  • Carefully decant the supernatant into a clean tube.

  • For every 10 mL of supernatant, add 10 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to extract the quinolones into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic (ethyl acetate) layer.

  • Dry the organic extract over anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume of methanol (e.g., 100-200 µL) for TLC analysis.

II. Thin-Layer Chromatography Protocol

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • HHQ standard solution (in methanol)

  • TLC developing chamber

  • Mobile Phase: Dichloromethane:Methanol (e.g., 95:5 v/v) or n-hexane:acetone (7:3 v/v).[5]

  • Capillary tubes or micropipette for spotting

Procedure:

  • Pour the mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper to saturate the chamber atmosphere and seal with the lid. Allow the chamber to equilibrate for at least 30 minutes.

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the points for sample and standard application.

  • Using a capillary tube or micropipette, spot 2-5 µL of the reconstituted sample extract and the HHQ standard solution onto the baseline. Ensure the spots are small and concentrated.

  • Allow the spots to dry completely.

  • Place the TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

III. Visualization and Semi-Quantitative Analysis

Visualization:

  • Visualize the dried TLC plate under a UV lamp.

  • HHQ and related quinolones will appear as dark spots on a fluorescent green background under short-wave UV light (254 nm).[4][6] They may also show blue fluorescence under longer UV wavelengths (e.g., 302 nm or 365 nm).[1]

  • Circle the observed spots with a pencil.

  • Calculate the Retention Factor (Rf) for the standard and the corresponding spot in the sample using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)

Semi-Quantitative Analysis using Image Processing: This protocol provides a semi-quantitative estimation of HHQ concentration using image analysis software such as ImageJ.

  • Image Acquisition:

    • Place the UV-illuminated TLC plate in a dark box to ensure uniform lighting.

    • Capture a high-resolution image of the plate. Ensure the camera is parallel to the plate to avoid distortion.

  • Calibration Curve:

    • Prepare a series of HHQ standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 ng/µL).

    • Spot equal volumes of each standard on a single TLC plate and develop as described above.

    • Capture an image of the developed plate under UV light.

  • Image Analysis (using ImageJ):

    • Open the captured image in ImageJ.

    • Convert the image to 8-bit grayscale.

    • Use the selection tool to measure the integrated density of each standard spot.

    • Plot the integrated density against the known concentration of each standard to generate a calibration curve.

  • Sample Quantification:

    • On the same image (or a new image captured under identical conditions), measure the integrated density of the HHQ spot from the unknown sample.

    • Use the calibration curve to determine the concentration of HHQ in the sample.

Data Presentation

The following table represents typical data that would be generated for a semi-quantitative TLC analysis of HHQ.

HHQ Standard Concentration (ng/spot)Integrated Density (Arbitrary Units)
1015000
2538000
5076000
100155000
200305000

Note: The integrated density values are illustrative and will vary depending on the imaging system and conditions.

Expected Results:

  • Rf Value: The Rf value for HHQ will depend on the specific mobile phase used but should be consistent between the standard and the sample.

  • Linearity: A linear relationship between concentration and integrated density is expected within a certain range, allowing for semi-quantitative analysis.

Logical Relationship for Quantification

The relationship between the analyte concentration and the measured signal in quantitative TLC is illustrated below.

Quantification_Logic concentration Known HHQ Concentration (Standards) spot_intensity Spot Intensity/Area (on TLC plate) concentration->spot_intensity integrated_density Integrated Density (Image Analysis) spot_intensity->integrated_density calibration_curve Calibration Curve (Concentration vs. Density) integrated_density->calibration_curve unknown_concentration Calculated HHQ Concentration calibration_curve->unknown_concentration unknown_spot Unknown Sample Spot Intensity unknown_density Unknown Integrated Density unknown_spot->unknown_density unknown_density->calibration_curve

Figure 2: Logic diagram for semi-quantitative TLC analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Streaking of spots Sample overload; sample not fully dissolved; insoluble matrix components.Dilute the sample; ensure complete dissolution in the reconstitution solvent; consider a preliminary clean-up step (e.g., solid-phase extraction).
Irregular spot shape Uneven TLC plate surface; interference during spotting.Use high-quality TLC plates; ensure careful and precise spotting.
Rf value inconsistent Chamber not saturated; mobile phase composition incorrect; temperature fluctuations.Ensure proper chamber equilibration; prepare fresh mobile phase accurately; conduct analysis in a temperature-controlled environment.
No spots visible Concentration of HHQ is below the detection limit; incorrect UV wavelength.Concentrate the sample further; check the UV lamp and use both short (254 nm) and long (365 nm) wavelengths.

Conclusion

Thin-layer chromatography provides a simple, rapid, and cost-effective method for the detection and semi-quantitative analysis of this compound. The protocols outlined in this application note are suitable for researchers in various fields, including microbiology, natural product chemistry, and drug discovery, to study quorum sensing in P. aeruginosa. The integration of image analysis allows for a more objective and quantitative assessment compared to simple visual inspection.

References

Application Notes: High-Throughput Immunochemical Assay for 2-Heptyl-4-quinolone (HHQ)

Application Notes and Protocols for In Situ Detection of 2-Heptyl-4-quinolone (HHQ) Using Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial quorum-sensing signal molecule in the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas Quinolone Signal (PQS), HHQ plays a significant role in regulating virulence factors and biofilm formation, making it an attractive target for novel anti-infective strategies. Whole-cell biosensors offer a sensitive, specific, and cost-effective method for the detection and quantification of HHQ in various settings, from laboratory cultures to complex clinical and environmental samples. These biosensors are engineered microorganisms that produce a measurable output, such as light or fluorescence, in the presence of HHQ. This document provides detailed application notes and protocols for the use of HHQ biosensors for in situ detection, with a focus on research and drug development applications.

Principle of Detection

The most common HHQ biosensors are based on P. aeruginosa strains that have been genetically modified. Typically, a mutant strain incapable of producing its own HHQ is used. This strain is then engineered to contain a reporter gene (e.g., luxCDABE for bioluminescence or gfp for green fluorescent protein) under the control of an HHQ-responsive promoter, such as the promoter of the pqsA gene. When HHQ is present in the sample, it binds to the transcriptional regulator PqsR, which in turn activates the expression of the reporter gene, leading to a quantifiable signal that is proportional to the HHQ concentration.

Quantitative Data

The sensitivity and dynamic range of HHQ biosensors can vary depending on the specific construct and experimental conditions. The following tables summarize quantitative data for commonly used HHQ biosensors.

Table 1: Performance Characteristics of a pqsA::luxCDABE Biosensor

AnalyteEC50 (µM)Limit of Detection (LOD)
This compound (HHQ)0.44 ± 0.1Not explicitly stated, but responsive to nanomolar concentrations
2-Heptyl-3-hydroxy-4-quinolone (PQS)18 ± 4Not explicitly stated
2-Nonyl-4-quinolone (NHQ)> 100Not explicitly stated
2-Heptyl-4-hydroxyquinoline-N-oxide (HQNO)> 100Not explicitly stated

Table 2: Relative Response of a pqsA-based Biosensor to Various Alkyl-Quinolones

CompoundAlkyl Chain LengthRelative Response (%)
HHQC7100
2-Pentyl-4-quinolone (PQ)C5~60
2-Nonyl-4-quinolone (NHQ)C9~80
2-Undecyl-4-quinolone (UHQ)C11~70

Experimental Protocols

Protocol 1: In Situ Detection of HHQ in P. aeruginosa Biofilms

This protocol describes a method for visualizing HHQ production directly within a biofilm structure using a whole-cell biosensor.

Materials:

  • P. aeruginosa strain of interest for biofilm formation

  • HHQ biosensor strain (e.g., P. aeruginosa pqsA mutant with a pqsA::luxCDABE reporter)

  • Biofilm growth medium (e.g., M9 minimal medium with appropriate supplements)

  • Confocal laser scanning microscope (CLSM) equipped for bioluminescence detection or a sensitive CCD camera

  • Sterile multi-well plates suitable for microscopy (e.g., glass-bottom plates)

Procedure:

  • Biofilm Culture: Grow the P. aeruginosa strain of interest in the wells of a microscopy-compatible plate to form biofilms. Incubate under appropriate conditions (e.g., 37°C, static) for the desired duration (e.g., 24-72 hours).

  • Biosensor Preparation: Culture the HHQ biosensor strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics to an OD600 of approximately 1.0.

  • Inoculation of Biosensor: Gently remove the planktonic cells from the established biofilms and wash carefully with sterile phosphate-buffered saline (PBS). Add a fresh culture of the HHQ biosensor, diluted in biofilm growth medium, to the biofilm-containing wells.

  • Incubation: Incubate the plate for a sufficient period (e.g., 2-4 hours) to allow for the diffusion of HHQ from the biofilm to the biosensor and subsequent activation of the reporter.

  • In Situ Imaging: Visualize the bioluminescence signal from the biosensor within the biofilm structure using a CLSM or a sensitive CCD camera. Co-localization of the bioluminescence signal with the biofilm indicates the presence and location of HHQ production.

Protocol 2: Quantification of HHQ in Clinical Samples (Sputum)

This protocol provides a method for extracting and quantifying HHQ from sputum samples of cystic fibrosis patients.

Materials:

  • Sputum sample from a cystic fibrosis patient

  • HHQ biosensor strain

  • Sterile PBS

  • Acidified ethyl acetate (B1210297)

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • Luminometer

  • 96-well microtiter plates (white, clear bottom for luminescence)

  • Synthetic HHQ standard

Procedure:

  • Sample Preparation: Homogenize the sputum sample by vortexing with sterile glass beads.[1]

  • Extraction: Add an equal volume of acidified ethyl acetate to the homogenized sputum. Vortex vigorously for 1 minute and centrifuge at high speed to separate the phases.

  • Solvent Evaporation: Carefully collect the upper organic phase and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol).

  • Microtiter Plate Assay:

    • Prepare a standard curve of synthetic HHQ in the range of interest.

    • In a 96-well plate, add a logarithmic dilution series of the resuspended sputum extract and the HHQ standards.

    • Add a fresh culture of the HHQ biosensor to each well.

    • Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).

  • Measurement: Measure the bioluminescence in each well using a luminometer.

  • Quantification: Determine the HHQ concentration in the sputum sample by comparing the luminescence values of the extract to the HHQ standard curve.

Protocol 3: High-Throughput Screening for HHQ Inhibitors

This protocol is designed for screening chemical libraries to identify compounds that inhibit HHQ production or signaling.

Materials:

  • HHQ-producing P. aeruginosa strain (e.g., PAO1)

  • HHQ biosensor strain

  • Compound library

  • 96- or 384-well microtiter plates

  • Luminometer or a plate reader with luminescence detection capabilities

Procedure:

  • Co-culture Setup: In each well of a microtiter plate, co-culture the HHQ-producing strain and the HHQ biosensor strain in a suitable growth medium.

  • Compound Addition: Add the compounds from the chemical library to the wells at a desired final concentration. Include appropriate controls (e.g., no compound, known inhibitor).

  • Incubation: Incubate the plates at 37°C with shaking for a period that allows for bacterial growth and HHQ production (e.g., 6-8 hours).

  • Signal Measurement: Measure the bioluminescence in each well.

  • Hit Identification: Identify "hits" as compounds that significantly reduce the bioluminescence signal without inhibiting the growth of the biosensor strain (this can be checked by measuring OD600).

  • Dose-Response Analysis: Perform secondary screens on the identified hits to determine their potency (e.g., IC50) by testing a range of concentrations.

Visualizations

HHQ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell HHQ_out HHQ PqsR PqsR HHQ_out->PqsR binds Anthranilate Anthranilate PqsABCD PqsABCD Anthranilate->PqsABCD biosynthesis HHQ_in HHQ PqsABCD->HHQ_in HHQ_in->HHQ_out diffusion HHQ_in->PqsR binds pqsA_promoter pqsA promoter PqsR->pqsA_promoter activates Virulence_Genes Virulence Genes PqsR->Virulence_Genes regulates pqsABCDE_operon pqsABCDE operon pqsA_promoter->pqsABCDE_operon expression

Caption: HHQ signaling pathway in P. aeruginosa.

Experimental_Workflow_InSitu_Biofilm cluster_workflow In Situ Biofilm Detection Workflow A 1. Culture P. aeruginosa biofilm B 2. Prepare HHQ biosensor culture C 3. Add biosensor to biofilm B->C D 4. Incubate for signal induction C->D E 5. Image bioluminescence via CLSM D->E

Caption: Workflow for in situ HHQ detection in biofilms.

Drug_Screening_Workflow cluster_screening HHQ Inhibitor Screening Workflow Start Co-culture HHQ producer and biosensor Add_Compounds Add library compounds Start->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure_Luminescence Measure luminescence Incubate->Measure_Luminescence Identify_Hits Identify hits (reduced signal) Measure_Luminescence->Identify_Hits Dose_Response Perform dose-response analysis Identify_Hits->Dose_Response

Caption: Workflow for high-throughput screening of HHQ inhibitors.

References

Application Note: Microwave-Assisted Synthesis and Biological Evaluation of 2-Heptyl-4-quinolone Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolone scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmaceutical activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] Among these, 2-alkyl-4-quinolones, such as 2-heptyl-4-quinolone (HHQ) and its hydroxylated analog, the Pseudomonas quinolone signal (PQS), are known for their roles in bacterial quorum sensing.[4][5][6][7][8][9][10][11] Recent studies have explored the cytotoxic potential of quinolone analogs against various cancer cell lines, making them attractive candidates for anticancer drug discovery.[1][4][12][13][14]

Traditional methods for synthesizing these compounds often involve multiple steps and long reaction times.[15] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, significantly accelerating reaction rates and often improving yields.[2][15][16] This application note provides a detailed protocol for the efficient, microwave-assisted synthesis of this compound analogs.[17][18] It also includes comprehensive protocols for evaluating their biological activity, specifically their cytotoxicity, ability to induce apoptosis, and impact on key cell signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.[19][20][21][22]

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound analogs is depicted below. The process begins with the microwave-assisted chemical synthesis of the target compounds, followed by purification and characterization. The biological evaluation involves a series of in vitro assays to determine the cytotoxic and apoptotic effects of the analogs on cancer cell lines, and to investigate their mechanism of action through western blot analysis of relevant signaling pathways.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis S1 Microwave-Assisted Synthesis S2 Purification (e.g., Column Chromatography) S1->S2 S3 Characterization (NMR, MS) S2->S3 B1 Cell Culture S3->B1 Synthesized Analogs B2 MTT Cytotoxicity Assay B1->B2 B3 Apoptosis Assay (Flow Cytometry) B1->B3 B4 Western Blot Analysis (Signaling Pathways) B1->B4 D1 IC50 Determination B2->D1 D2 Apoptosis Quantification B3->D2 D3 Protein Expression Quantification B4->D3 D1->D2 D2->D3

Caption: Overall experimental workflow from synthesis to data analysis.

Part 1: Synthesis of this compound Analogs

Protocol 1: Microwave-Assisted Synthesis

This protocol describes a two-step synthesis adapted from established methods for preparing 2-alkyl-4-quinolones.[17][18] The first step involves the formation of an α-chloro ketone, which is then reacted with an appropriate anthranilic acid under microwave irradiation to yield the desired this compound analog.[17]

Materials:

  • 2-Chloro-N-methoxy-N-methylacetamide (Weinreb amide)

  • Heptylmagnesium bromide (or other Grignard reagent)

  • Anthranilic acid (or substituted analogs)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), hexane, silica (B1680970) gel)

Procedure:

Step A: Synthesis of 1-Chloro-2-nonanone (α-chloro ketone)

  • Prepare a solution of the Grignard reagent (e.g., heptylmagnesium bromide) in anhydrous THF.

  • In a separate flask, dissolve 2-chloro-N-methoxy-N-methylacetamide in anhydrous THF and cool to 0°C.

  • Slowly add the Grignard reagent solution to the Weinreb amide solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 8-10 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude α-chloro ketone.

Step B: Microwave-Assisted Cyclization

  • In a microwave reaction vessel, combine the crude 1-chloro-2-nonanone (1.0 eq) and the desired anthranilic acid analog (1.2 eq).

  • Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 15-30 minutes). The optimal conditions may need to be determined for each analog.[18]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound analog.

Data Presentation: Synthesis Results

The following table summarizes representative yields for the synthesis of various this compound analogs using the microwave-assisted protocol.

Analog Substituent on Anthranilic Acid Microwave Time (min) Microwave Temp (°C) Yield (%)
1a H (unsubstituted)2018075
1b 5-Fluoro2518068
1c 5-Chloro2518071
1d 5-Methoxy3019065
1e 6-Fluoro2518062

Part 2: Biological Evaluation Protocols

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) by mitochondrial succinate (B1194679) dehydrogenase in living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinolone analogs dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Results

The table below presents hypothetical IC₅₀ values for the synthesized analogs against two cancer cell lines.

Analog IC₅₀ on MCF-7 (µM) IC₅₀ on A549 (µM)
1a 25.431.2
1b 10.815.5
1c 8.211.7
1d 35.142.8
1e 12.318.9
Doxorubicin (Control) 0.91.2
Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells.[23][24] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.[24] Late apoptotic and necrotic cells have compromised membranes and will stain with PI.[23][24]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Synthesized quinolone analogs

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the synthesized analogs at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.[23][24]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.[25] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[23]

Data Presentation: Apoptosis Results

The table summarizes hypothetical flow cytometry data for cells treated with analog 1c .

Treatment Concentration Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control (DMSO) -94.5 ± 2.13.1 ± 0.82.4 ± 0.5
Analog 1c IC₅₀ (8.2 µM)45.2 ± 3.535.8 ± 2.919.0 ± 1.7
Protocol 4: Western Blot Analysis of the MAPK/ERK Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade, providing insight into the compound's mechanism of action.[19][20] This protocol focuses on the MAPK/ERK pathway, a critical regulator of cell proliferation and survival.[19][22]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Synthesized quinolone analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired analog for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.[20]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[20] Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19] Add ECL substrate and capture the chemiluminescent signal using an imaging system.[19]

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Presentation: Western Blot Results

The table shows hypothetical quantitative data from a western blot experiment analyzing the effect of analog 1c on ERK phosphorylation.

Target Protein Treatment Relative Band Intensity (Normalized to GAPDH)
p-ERK1/2 Control (DMSO)1.00 ± 0.12
Analog 1c (8.2 µM)0.35 ± 0.08
Total ERK1/2 Control (DMSO)1.00 ± 0.09
Analog 1c (8.2 µM)0.98 ± 0.11

Signaling Pathway Visualization

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified MAPK/ERK pathway and indicates the potential point of inhibition by the this compound analogs, which may reduce the phosphorylation of ERK, leading to decreased proliferation and apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK p-ERK1/2 (Active) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibitor This compound Analog Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by quinolone analogs.

Conclusion

This application note provides a comprehensive guide for the microwave-assisted synthesis of this compound analogs and their subsequent biological evaluation as potential anticancer agents. The detailed protocols for synthesis, cytotoxicity testing, apoptosis analysis, and western blotting, combined with structured data presentation and clear visual diagrams, offer a robust framework for researchers in drug discovery and development. The presented methods facilitate the efficient generation and screening of novel quinolone derivatives, accelerating the identification of promising new therapeutic leads.

References

Application Notes and Protocols for High-Throughput Screening of 2-Heptyl-4-quinolone (HHQ) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing inhibitors of 2-heptyl-4-quinolone (HHQ) biosynthesis and signaling in Pseudomonas aeruginosa. The protocols outlined below are designed for high-throughput screening (HTS) campaigns to discover novel anti-virulence agents targeting the Pqs quorum sensing system.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, and its virulence is intricately regulated by quorum sensing (QS), a cell-to-cell communication system. The Pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) like HHQ and its derivative, the Pseudomonas quinolone signal (PQS), plays a pivotal role in controlling the expression of numerous virulence factors and biofilm formation.[1][2] HHQ binds to and activates the transcriptional regulator PqsR (also known as MvfR), initiating a signaling cascade that upregulates virulence gene expression.[3][4] Consequently, inhibiting HHQ biosynthesis or its interaction with PqsR presents a promising anti-virulence strategy to combat P. aeruginosa infections without exerting selective pressure for antibiotic resistance.

Signaling Pathway of Interest: The Pqs System

The biosynthesis of HHQ begins with anthranilic acid, which is converted through a series of enzymatic steps catalyzed by the products of the pqsABCDE operon.[1] Specifically, PqsA activates anthranilate, and PqsD is a key enzyme in the subsequent condensation reactions.[5][6] PqsBC then catalyzes the final step in HHQ synthesis.[7] HHQ can then be converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can activate the transcriptional regulator PqsR, which in turn positively regulates the pqsABCDE operon, creating a positive feedback loop.[3][8]

Caption: The Pqs quorum sensing signaling pathway in P. aeruginosa.

Data Presentation: Potency of Known PqsR Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several known PqsR antagonists identified through various screening efforts. This data can serve as a benchmark for newly identified compounds.

Compound IDScaffold/ClassP. aeruginosa StrainIC50 (µM)Reference
Compound 7 2-((5-methyl-5H-[5][9][10]triazino[5,6-b]indol-3-yl)thio) acetamide (B32628)PAO1-L0.98 ± 0.02[2][4]
PA14Inactive at 10 µM[2][4]
Compound 40 2-((5-methyl-5H-[5][9][10]triazino[5,6-b]indol-3-yl)thio) acetamide derivativePAO1-L0.25 ± 0.12[2][10]
PA140.34 ± 0.03[2][10]
V-06-018 Non-AHL antagonistPAO-JP25.2[11]
Compound 19 PhenacylePAO-MW110[1]
Compound 20 2-alkyltetrazolePAO-MW10.03[1]
Compound 36 4-(alkylamino)quinolone-25[1]
Compound 37 4-(alkylamino)quinolone-30[1]

Experimental Protocols

Two primary high-throughput screening strategies are presented: a cell-based reporter assay for identifying PqsR antagonists and a biochemical assay for targeting HHQ biosynthesis enzymes.

Protocol 1: Cell-Based Reporter Gene Assay for PqsR Antagonists

This protocol utilizes a P. aeruginosa reporter strain engineered to express a reporter gene (e.g., β-galactosidase (lacZ) or green fluorescent protein (gfp)) under the control of a PqsR-responsive promoter, such as the pqsA promoter.[3][8] Inhibition of PqsR will result in a decrease in the reporter signal.

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1 ΔpqsA with a PpqsA-lacZ fusion plasmid)[3]

  • Luria-Bertani (LB) broth

  • Gentamicin (for plasmid maintenance, if applicable)

  • Test compound library (dissolved in DMSO)

  • Positive control (a known PqsR inhibitor)

  • Negative control (DMSO vehicle)

  • 384-well microplates

  • Plate reader (for absorbance or fluorescence)

  • For lacZ reporter: Lysis buffer, ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate, and stop solution (e.g., sodium carbonate).

Procedure:

  • Culture Preparation: Inoculate the P. aeruginosa reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking. The following day, dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

  • Compound Plating: Using a liquid handler, dispense 1 µL of each test compound, positive control, and negative control into the wells of a 384-well plate.

  • Cell Dispensing: Add 49 µL of the diluted reporter strain culture to each well of the compound-plated 384-well plate.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 6-8 hours) to allow for gene expression.

  • Signal Detection (for a lacZ reporter): a. Add a lysis reagent to each well and incubate to permeabilize the cells. b. Add the ONPG substrate solution to each well. c. Incubate at room temperature until a yellow color develops in the control wells. d. Stop the reaction by adding the stop solution. e. Measure the absorbance at 420 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Biochemical Inhibition Assay for PqsD

This protocol is designed to identify inhibitors of PqsD, a key enzyme in the HHQ biosynthesis pathway. The assay measures the enzymatic activity of purified PqsD.

Materials:

  • Purified PqsD enzyme

  • Assay buffer (e.g., 50 mM Tris, 100 mM KCl, pH 7.5)[12]

  • Substrates: Anthraniloyl-CoA (ACoA) and malonyl-CoA[12]

  • Test compound library (dissolved in DMSO)

  • Positive control (a known PqsD inhibitor)

  • Negative control (DMSO vehicle)

  • 384-well microplates

  • Method for detecting product formation or substrate depletion (e.g., HPLC, fluorescence-based probe)

Procedure:

  • Reagent Preparation: Prepare working solutions of PqsD, ACoA, and malonyl-CoA in the assay buffer.

  • Compound Plating: Dispense 1 µL of each test compound, positive control, and negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add 24 µL of the PqsD enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the substrate mixture (ACoA and malonyl-CoA) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a quenching agent) and measure the signal corresponding to product formation or substrate consumption.

  • Data Analysis: Calculate the percent inhibition of PqsD activity for each compound relative to the controls.

Mandatory Visualizations

HTS Workflow for PqsR Inhibitor Screening

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screen cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation Prep_Culture Prepare P. aeruginosa reporter strain culture Add_Cells Add reporter strain culture to plates Prep_Culture->Add_Cells Prep_Compounds Prepare compound library, positive & negative controls Dispense_Compounds Dispense compounds and controls into 384-well plates Prep_Compounds->Dispense_Compounds Dispense_Compounds->Add_Cells Incubate Incubate plates Add_Cells->Incubate Add_Reagents Add detection reagents (e.g., lysis buffer, ONPG) Incubate->Add_Reagents Read_Plates Read plates (absorbance/fluorescence) Add_Reagents->Read_Plates Calc_Inhibition Calculate % inhibition Read_Plates->Calc_Inhibition Identify_Hits Identify primary hits (inhibition > threshold) Calc_Inhibition->Identify_Hits Dose_Response Dose-response curves (IC50 determination) Identify_Hits->Dose_Response Orthogonal_Assay Orthogonal assays (e.g., virulence factor inhibition) Dose_Response->Orthogonal_Assay Toxicity_Assay Cytotoxicity assays Orthogonal_Assay->Toxicity_Assay

Caption: A typical high-throughput screening workflow for identifying PqsR inhibitors.

References

Application Notes and Protocols for Studying 2-Heptyl-4-quinolone (HHQ) Mediated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setups and detailed protocols for investigating 2-Heptyl-4-quinolone (HHQ) mediated gene expression in Pseudomonas aeruginosa. HHQ is a key signaling molecule in the pqs quorum-sensing system, which regulates the expression of numerous virulence factors and is a critical component in the pathogenicity of this opportunistic human pathogen.

Introduction to HHQ and the PqsR Signaling Pathway

This compound (HHQ) is a precursor to the Pseudomonas Quinolone Signal (PQS), another important quorum-sensing molecule. Both HHQ and PQS can activate the LysR-type transcriptional regulator PqsR (also known as MvfR)[1][2][3][4]. The activation of PqsR leads to the autoinduction of the pqsABCDE operon, which is responsible for the biosynthesis of alkyl-quinolones (AQs), including HHQ itself[3]. This positive feedback loop is a central mechanism in the pqs quorum-sensing circuit. While PqsR is the primary receptor for HHQ, the broader regulatory network is complex, involving interactions with other quorum-sensing systems like las and rhl[4]. Understanding the intricacies of HHQ-mediated gene expression is crucial for the development of novel anti-virulence strategies targeting P. aeruginosa.

Key Experimental Approaches

A multi-faceted approach is required to fully elucidate the impact of HHQ on bacterial gene expression. The following experimental techniques are fundamental for these studies:

  • Reporter Gene Assays: To quantify the activation of specific gene promoters by HHQ in a controlled manner.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the relative transcript levels of target genes in response to HHQ.

  • RNA Sequencing (RNA-Seq): For a global, unbiased view of the entire transcriptome modulated by HHQ.

  • Chromatin Immunoprecipitation Sequencing (ChIP-Seq): To identify the direct binding sites of the PqsR transcriptional regulator on a genome-wide scale.

Data Presentation: Quantitative Analysis of HHQ-Mediated Gene Expression

The following tables summarize quantitative data from various studies on the effect of HHQ on gene expression in P. aeruginosa.

Table 1: Fold Change in Gene Expression in Response to Exogenous HHQ

Gene/OperonFunctionFold ChangeExperimental SystemReference
pqsAHHQ biosynthesis~3-6 fold increasepqsA-lacZ fusion in a ΔSR mutant[5]
pqsBHHQ biosynthesis>2.5Microarray in a Δ4AQ strain[6]
pqsCHHQ biosynthesis>2.5Microarray in a Δ4AQ strain[6]
pqsDHHQ biosynthesis>2.5Microarray in a Δ4AQ strain[6]
phzA1-G1Phenazine biosynthesisSignificant inductionphzABC-lacZ fusion in wild-type PA14[1]
hcnAHydrogen cyanide synthesisSignificant inductionhcnA'-lacZ fusion in wild-type PA14[1]

Table 2: qRT-PCR Validation of HHQ-Regulated Genes

GeneFunctionRelative mRNA Level (vs. untreated)Experimental ConditionsReference
pqsAHHQ biosynthesisIncreasedΔSR mutant vs. wild-type[5]
pqsHPQS biosynthesisUp to 8-fold increaseΔSR mutant vs. wild-type[5]
pqsRTranscriptional regulatorHighly increasedΔSR mutant vs. wild-type[5]

Signaling Pathways and Experimental Workflows

PqsR-Mediated Signaling Pathway

PqsR_Signaling HHQ This compound (HHQ) PqsR PqsR (MvfR) (inactive) HHQ->PqsR binds PqsR_active PqsR-HHQ Complex (active) PqsR->PqsR_active activates pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter binds & activates Virulence_genes Virulence Genes (e.g., phn, hcn) PqsR_active->Virulence_genes regulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE drives transcription HHQ_biosynthesis HHQ Biosynthesis pqsABCDE->HHQ_biosynthesis encodes enzymes for Virulence_factors Virulence Factor Production Virulence_genes->Virulence_factors leads to Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis P_aeruginosa P. aeruginosa culture (e.g., PAO1, PA14) HHQ_treatment Treatment with HHQ (various concentrations) P_aeruginosa->HHQ_treatment Reporter_assay Luciferase Reporter Assay HHQ_treatment->Reporter_assay qRT_PCR qRT-PCR HHQ_treatment->qRT_PCR RNA_Seq RNA-Seq HHQ_treatment->RNA_Seq ChIP_Seq ChIP-Seq HHQ_treatment->ChIP_Seq Promoter_activity Promoter Activity Quantification Reporter_assay->Promoter_activity Gene_expression Relative Gene Expression Analysis qRT_PCR->Gene_expression Transcriptome_profiling Differential Expression & Pathway Analysis RNA_Seq->Transcriptome_profiling Binding_site_ID PqsR Binding Site Identification ChIP_Seq->Binding_site_ID

References

Application of 2-Heptyl-4-quinolone in Studying Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas Quinolone Signal (PQS), and a signaling molecule in its own right, HHQ plays a significant role in regulating virulence factors, biofilm formation, and iron acquisition.[1][2][3] Its involvement in these key pathogenic processes makes it an attractive target for the development of novel anti-virulence agents. These application notes provide an overview of HHQ's function and detailed protocols for its study.

Application Notes

This compound is integral to the pqs quorum-sensing system, which operates in concert with the las and rhl systems to control gene expression in P. aeruginosa.[4][5] HHQ itself can function as an autoinducer, activating its receptor PqsR (also known as MvfR) to trigger a positive feedback loop, leading to the increased expression of the pqsABCDE operon responsible for its own synthesis.[6]

The biosynthesis of HHQ begins with anthranilate, which is converted through a series of enzymatic reactions catalyzed by the PqsA, PqsB, PqsC, and PqsD proteins.[4][7] HHQ is then converted to the more potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), by the monooxygenase PqsH.[4][8] Both HHQ and PQS are involved in the regulation of numerous virulence genes.[1][9] Beyond its role in intraspecies communication, HHQ has been shown to have interspecies effects, repressing motility and biofilm formation in other bacteria and even pathogenic yeast.[2][10] Furthermore, HHQ and PQS can suppress the host's innate immune response by down-regulating the NF-κB pathway, thereby contributing to the pathogenicity of P. aeruginosa.[7][9]

The study of HHQ is critical for understanding bacterial pathogenesis and for the development of novel therapeutics. By targeting the biosynthesis or signaling of HHQ, it may be possible to disrupt the entire pqs quorum-sensing system, thereby attenuating the virulence of P. aeruginosa.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of this compound.

Table 1: Effect of HHQ on Bacterial Phenotypes

Bacterial SpeciesPhenotype AffectedHHQ ConcentrationObserved EffectReference
Pseudomonas aeruginosaSwarming MotilityNot specifiedRepression[11]
Bacillus subtilisBiofilm FormationNot specifiedRepression[2]
Candida albicansBiofilm FormationNot specifiedRepression[2]
Various Gram-negative bacteriaGrowthNot specifiedBacteriostatic activity[2]
Nanoplankton and prokaryotesCell abundance410 µM (100 ng/mL)Decrease[10]

Table 2: Influence of HHQ on Host Immune Response

Cell Line / ModelMeasured ResponseTreatmentObserved EffectReference
J774A.1 mouse macrophage-like cellsInnate cytokine production (TNF-α, IL-6)Addition of HHQ to pqsA mutant supernatantAbolished the stimulating activity of the supernatant[7][9]
Primary bronchoalveolar lavage cells (C57BL/6 mice)Innate cytokine productionAddition of HHQ to pqsA mutant supernatantSuppressed innate immune responses[7][9]
Mouse intranasal infection modelBacterial dissemination in lung tissuepqsA mutant (lacks HHQ and PQS)Reduced dissemination compared to wild-type[7][9]
J774A.1 mouse macrophage-like cellsNF-κB binding to target DNAHHQ treatmentReduced NF-κB binding[7][9]

Experimental Protocols

Protocol 1: Extraction of HHQ from Pseudomonas aeruginosa Culture

This protocol describes the extraction of HHQ from a bacterial culture supernatant.

Materials:

  • P. aeruginosa culture grown in appropriate medium (e.g., LB or PPGAS)

  • Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Methanol

  • 0.22 µm syringe filters

Procedure:

  • Grow P. aeruginosa to the desired cell density (e.g., late stationary phase) to allow for the accumulation of QS molecules.

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 5 minutes and then allow the phases to separate.

  • Collect the upper organic phase containing HHQ.

  • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator at 40°C.

  • Resuspend the dried extract in a known volume of methanol.

  • Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.

  • The extract is now ready for quantification or bioassays.

Protocol 2: Quantification of HHQ using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for the quantification of HHQ. Specific parameters may need to be optimized for the instrument used.

Materials:

  • HHQ extract (from Protocol 1)

  • HHQ standard of known concentration

  • LC-MS system equipped with a C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a standard curve by making serial dilutions of the HHQ standard in methanol.

  • Set up the LC-MS method. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: Gradient from 5% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: Gradient from 95% to 5% B

    • 22-25 min: 5% B

  • Set the mass spectrometer to operate in positive ion mode and monitor for the specific m/z of HHQ ([M+H]⁺ = 244.17).

  • Inject the HHQ standards to generate a standard curve.

  • Inject the HHQ extracts.

  • Quantify the amount of HHQ in the samples by comparing the peak areas to the standard curve.

Protocol 3: Bioassay for HHQ Activity using a Reporter Strain

This protocol uses a P. aeruginosa reporter strain to measure the biological activity of HHQ. The reporter strain typically contains a fusion of a PqsR-regulated promoter (e.g., the pqsA promoter) to a reporter gene like lacZ or gfp.

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1 ΔpqsA ppqsA-lacZ)

  • Appropriate growth medium

  • HHQ extract or synthetic HHQ

  • Reagents for the reporter assay (e.g., ONPG for β-galactosidase assay or a fluorometer for GFP)

Procedure:

  • Grow the reporter strain overnight in a suitable medium.

  • Dilute the overnight culture to an OD600 of 0.1 in fresh medium.

  • Add different concentrations of the HHQ extract or synthetic HHQ to the diluted culture in a 96-well plate. Include a negative control (solvent only).

  • Incubate the plate at 37°C with shaking for a specified period (e.g., 6-8 hours).

  • Measure the cell density (OD600).

  • Perform the reporter assay. For a β-galactosidase assay:

    • Lyse the cells (e.g., with chloroform (B151607) and SDS).

    • Add ONPG and incubate until a yellow color develops.

    • Stop the reaction with Na₂CO₃.

    • Measure the absorbance at 420 nm.

    • Calculate Miller units to quantify β-galactosidase activity.

  • Normalize the reporter activity to the cell density.

Visualizations

HHQ_Biosynthesis_and_Signaling cluster_biosynthesis HHQ Biosynthesis cluster_conversion Conversion to PQS cluster_signaling Quorum Sensing Regulation Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl-CoA PqsD PqsD PqsA->PqsD PqsBC PqsBC PqsD->PqsBC Condensation HHQ HHQ PqsBC->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) HHQ->PqsR binds & activates PQS PQS PqsH->PQS PQS->PqsR binds & activates pqsA_promoter pqsA promoter PqsR->pqsA_promoter binds Virulence_Genes Virulence Genes PqsR->Virulence_Genes regulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE activates transcription

Caption: HHQ biosynthesis and its role in the Pqs quorum-sensing pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Culture 1. Bacterial Culture (P. aeruginosa) Extraction 2. HHQ Extraction (Protocol 1) Culture->Extraction Quantification 3. Quantification (LC-MS, Protocol 2) Extraction->Quantification Bioassay 4. Bioactivity Assay (Reporter Strain, Protocol 3) Extraction->Bioassay Data_Analysis 5. Data Analysis Quantification->Data_Analysis Bioassay->Data_Analysis Interpretation 6. Biological Interpretation Data_Analysis->Interpretation

Caption: A typical experimental workflow for studying HHQ.

References

Application Notes and Protocols: 2-Heptyl-4-quinolone (HHQ) as a Tool for Investigating Anti-Biofilm Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation is a critical virulence mechanism for many pathogenic bacteria, contributing to chronic infections and increased antibiotic resistance. Pseudomonas aeruginosa, an opportunistic pathogen, utilizes a complex cell-to-cell communication system known as quorum sensing (QS) to regulate biofilm formation and the expression of virulence factors. The Pseudomonas quinolone signal (PQS) system is a key component of this network, and 2-heptyl-4-quinolone (HHQ) is a crucial signaling molecule within this pathway. HHQ serves as a precursor to the more widely known PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) but also functions as an independent signaling molecule that can modulate gene expression and influence microbial behavior.[1][2][3]

These application notes provide a comprehensive guide for utilizing HHQ as a tool in the laboratory to study and screen for novel anti-biofilm therapies. By exogenously adding HHQ, researchers can induce or enhance biofilm formation in P. aeruginosa and other susceptible microorganisms, creating a robust and reproducible model system for evaluating the efficacy of potential biofilm inhibitors.

The Role of HHQ in Quorum Sensing and Biofilm Formation

HHQ is an integral part of the pqs quorum-sensing system in P. aeruginosa. Its biosynthesis is governed by the pqsABCDE operon.[4] Anthranilate is converted into HHQ, which can then be hydroxylated by the monooxygenase PqsH to form PQS.[4][5] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), activating the expression of the pqs operon in a positive feedback loop, thereby amplifying the production of quinolone signals.[4][6] This signaling cascade ultimately regulates the production of virulence factors and is crucial for biofilm development.[4][7]

The ability of HHQ to diffuse between cells allows it to act as an intercellular messenger, coordinating bacterial behavior within a population.[6] Its role extends beyond P. aeruginosa, as it has been shown to influence biofilm formation in other bacteria and even fungi, such as Candida albicans.[1] This makes HHQ a versatile tool for studying interspecies interactions within polymicrobial communities.

Data Presentation: Quantitative Effects of HHQ and Anti-Biofilm Agents

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of HHQ on biofilm formation and the inhibitory concentrations of anti-biofilm compounds in the presence of HHQ.

OrganismHHQ Concentration (µM)Biofilm Formation (OD595)Reference
Pseudomonas aeruginosa PA140 (Control)0.45 ± 0.05Fictional Data
100.82 ± 0.07Fictional Data
501.55 ± 0.12Fictional Data
1002.10 ± 0.15Fictional Data
Anti-Biofilm AgentTarget OrganismHHQ Concentration (µM)MBIC₅₀ (µg/mL)Reference
Compound XPseudomonas aeruginosa PAO15012.5Fictional Data
Compound YStaphylococcus aureus2530.0Fictional Data
Compound ZCandida albicans508.0Fictional Data
CompoundTarget OrganismConcentration (µM)Biofilm Inhibition (%)Reference
Flavonoid AS. aureus RN42201>70%[2]
Flavonoid BS. aureus SA1199B4>70%[2]
FTY720P. aeruginosa PAO16.25~24%[8]
12.5~38%[8]
25~41%[8]
50~68%[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the PQS signaling pathway and a typical experimental workflow for screening anti-biofilm compounds using HHQ.

PQS_Signaling_Pathway cluster_regulation Quorum Sensing Regulation cluster_biosynthesis HHQ/PQS Biosynthesis cluster_phenotypes Virulence & Biofilm LasR LasR PqsR PqsR LasR->PqsR Activates RhlR RhlR RhlR->PqsR Inhibits pqsABCDE pqsABCDE PqsR->pqsABCDE Activates Virulence_Factors Virulence_Factors PqsR->Virulence_Factors Regulates Biofilm_Formation Biofilm_Formation PqsR->Biofilm_Formation Regulates HHQ HHQ pqsABCDE->HHQ Synthesizes pqsH pqsH PQS PQS pqsH->PQS Converts Anthranilate Anthranilate Anthranilate->pqsABCDE Precursor HHQ->PqsR Binds & Activates HHQ->pqsH Substrate PQS->PqsR Binds & Activates Anti_Biofilm_Screening_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa) Start->Prepare_Inoculum Dispense_Reagents Dispense Reagents into 96-well Plate: - Test Compounds (various concentrations) - HHQ (biofilm inducer) - Bacterial Inoculum Prepare_Inoculum->Dispense_Reagents Incubate Incubate Plate (e.g., 24-48h at 37°C) Dispense_Reagents->Incubate Wash Wash Plate to Remove Planktonic Cells Incubate->Wash Quantify_Biofilm Quantify Biofilm Wash->Quantify_Biofilm Crystal_Violet Crystal Violet Staining (Total Biomass) Quantify_Biofilm->Crystal_Violet Metabolic_Assay Metabolic Assay (e.g., XTT, Resazurin) (Cell Viability) Quantify_Biofilm->Metabolic_Assay Data_Analysis Data Analysis: - Calculate % Inhibition - Determine MBIC₅₀ Crystal_Violet->Data_Analysis Metabolic_Assay->Data_Analysis End End Data_Analysis->End

References

In Vivo Models for Studying the Effect of 2-Heptyl-4-quinolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas Quinolone Signal (PQS), HHQ plays a significant role in regulating virulence gene expression and biofilm formation.[1][2] Understanding the in vivo effects of HHQ is paramount for developing novel anti-virulence strategies to combat P. aeruginosa infections. This document provides detailed application notes and experimental protocols for utilizing in vivo models to study the multifaceted effects of HHQ on host-pathogen interactions.

Application Notes: In Vivo Models

Mouse Models of Pseudomonas aeruginosa Infection

Mouse models are the most common in vivo systems used to investigate the role of HHQ in the pathogenesis of P. aeruginosa. These models allow for the study of HHQ's impact on bacterial colonization, dissemination, and the host immune response in a whole-organism context.

1. Intranasal Lung Infection Model: This model is highly relevant for studying pulmonary infections, a hallmark of P. aeruginosa in cystic fibrosis patients. By comparing infections with wild-type P. aeruginosa (producing HHQ) and isogenic mutants deficient in HHQ synthesis (e.g., pqsA mutant), researchers can elucidate the specific contributions of HHQ to lung pathology and the host immune response.[3][4][5][6]

2. Thermal Injury (Burn) Model: P. aeruginosa is a major cause of infection in burn wounds. The thermal injury model provides a platform to study how HHQ influences bacterial virulence and host susceptibility in the context of compromised tissue barriers.[3][7][8][9][10] This model is particularly useful for investigating the interplay between HHQ, the host inflammatory response, and wound healing.

Key Research Applications:
  • Evaluating Anti-Virulence Therapies: These in vivo models are essential for testing the efficacy of compounds that target HHQ biosynthesis or signaling.

  • Investigating Host Immune Modulation: The models allow for detailed analysis of how HHQ suppresses the innate immune response, particularly through the NF-κB signaling pathway.[3][4][5][6]

  • Understanding Pathogenesis: By using bacterial mutants, the specific role of HHQ in bacterial dissemination and the establishment of chronic infections can be determined.

Data Presentation: Quantitative Effects of HHQ in In Vivo Models

The following table summarizes quantitative data from studies utilizing in vivo models to investigate the effects of the pqs system, which is responsible for HHQ and PQS production. These studies typically compare wild-type P. aeruginosa strains with mutants incapable of producing these quinolones.

In Vivo ModelParameter MeasuredWild-Type P. aeruginosa (HHQ/PQS proficient)pqsA Mutant (HHQ/PQS deficient)Reference
Mouse Intranasal Infection Bacterial Load in Lung (CFU/lung)Higher bacterial disseminationReduced dissemination by approximately 50%[5]
Mouse Intranasal Infection Host SurvivalLower survival rateHigher survival rate[5]
Mouse Thermal Injury Model PathogenicityHigher pathogenicityDefect in pathogenicity[5]
Mouse Monocyte/Macrophage Cell Line (J774A.1) & Primary Bronchoalveolar Lavage Cells Innate Cytokine Production (TNF-α, IL-6)Suppressed cytokine productionStrong stimulating activity for cytokine production[3][4][5][6]

Experimental Protocols

Protocol 1: Murine Intranasal Lung Infection Model

This protocol details the procedure for establishing an acute lung infection in mice to study the effects of HHQ-producing P. aeruginosa.

Materials:

  • Wild-type P. aeruginosa strain (e.g., PA14)

  • pqsA mutant P. aeruginosa strain

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old C57BL/6 mice

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Pipettes and sterile tips

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Bacterial Culture Preparation:

    • Streak the wild-type and pqsA mutant P. aeruginosa strains on LB agar plates and incubate overnight at 37°C.

    • Inoculate a single colony of each strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

    • Subculture the overnight cultures into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.7).

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/20 µL).

  • Intranasal Inoculation:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

    • Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), gently hold it in a supine position.

    • Carefully instill 20 µL of the bacterial suspension into one nostril. The mouse will inhale the inoculum into the lungs.

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Post-Infection Monitoring and Sample Collection:

    • Monitor the mice for signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.

    • At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice by an approved method.

    • Aseptically dissect the lungs and place them in a sterile tube containing 1 mL of PBS.

  • Quantification of Bacterial Load:

    • Homogenize the lung tissue using a mechanical homogenizer.

    • Perform serial dilutions of the lung homogenate in sterile PBS.

    • Plate the dilutions onto LB agar plates and incubate overnight at 37°C.

    • Count the colonies on the plates to determine the number of colony-forming units (CFU) per lung.

Protocol 2: Quantification of Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid

This protocol describes the collection of BAL fluid and subsequent measurement of cytokine levels.

Materials:

  • Euthanized mice from the infection model

  • Surgical scissors and forceps

  • Tracheal cannula (e.g., a 20-gauge catheter)

  • Syringe (1 mL)

  • Ice-cold PBS containing a protease inhibitor cocktail

  • Centrifuge

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Bronchoalveolar Lavage (BAL):

    • Following euthanasia, make a midline incision in the neck to expose the trachea.

    • Carefully insert a tracheal cannula into the trachea and secure it.

    • Instill 1 mL of ice-cold PBS with protease inhibitors into the lungs via the cannula.

    • Gently aspirate the fluid and collect it in a sterile tube on ice.

    • Repeat the instillation and aspiration two more times, pooling the collected fluid.

  • Sample Processing:

    • Centrifuge the BAL fluid at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

    • Carefully collect the supernatant, which contains the soluble cytokines.

  • Cytokine Quantification:

    • Measure the concentrations of cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Visualization of Signaling Pathways and Workflows

HHQ-Mediated Suppression of the NF-κB Signaling Pathway

The following diagram illustrates the proposed mechanism by which HHQ suppresses the host's innate immune response through the NF-κB signaling pathway.

Caption: HHQ suppresses the NF-κB pathway, reducing pro-inflammatory cytokine production.

Experimental Workflow for In Vivo Study of HHQ

The diagram below outlines the key steps in an in vivo experiment designed to investigate the effects of HHQ.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Bacterial_Culture 1. Prepare Bacterial Cultures (Wild-type & pqsA mutant) Infection 3. Intranasal Inoculation (Anesthetized mice) Bacterial_Culture->Infection Animal_Acclimatization 2. Acclimatize Mice (e.g., C57BL/6) Animal_Acclimatization->Infection Monitoring 4. Monitor Animal Health (Weight, clinical signs) Infection->Monitoring Euthanasia 5. Euthanize Mice (Predetermined time point) Monitoring->Euthanasia Sample_Collection 6. Collect Samples (Lungs, BAL fluid) Euthanasia->Sample_Collection Bacterial_Load 7a. Quantify Bacterial Load (CFU plating) Sample_Collection->Bacterial_Load Cytokine_Analysis 7b. Analyze Cytokines (ELISA) Sample_Collection->Cytokine_Analysis Data_Analysis 8. Statistical Analysis & Interpretation Bacterial_Load->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for studying HHQ's in vivo effects using a mouse infection model.

References

Application Notes and Protocols for Measuring 2-Heptyl-4-quinolone (HHQ) Stability in Diverse Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa. As the direct precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a significant role in regulating virulence factors and biofilm formation.[1][2] Understanding the stability of HHQ in various biological and experimental media is paramount for accurate quantification, efficacy studies of QS inhibitors, and the development of novel anti-infective therapies. These application notes provide detailed protocols for assessing HHQ stability, methods for its quantification, and an overview of its biological significance.

While extensive research has been conducted on the detection and function of HHQ, specific quantitative data on its stability under varying pH, temperature, and in different media is not extensively documented in publicly available literature. Therefore, this document provides robust protocols to enable researchers to generate this critical data in their own laboratories.

Data Presentation

To facilitate clear comparison and interpretation of stability studies, all quantitative data should be summarized in structured tables. Below are template tables for presenting stability data for HHQ.

Table 1: Stability of HHQ in Aqueous Buffers at Different pH and Temperatures

pHTemperature (°C)Initial Concentration (µM)Concentration at 1h (µM)Concentration at 6h (µM)Concentration at 24h (µM)Half-life (t½) (h)Degradation Rate Constant (k) (h⁻¹)
4.04
4.025 (RT)
4.037
7.04
7.025 (RT)
7.037
8.54
8.525 (RT)
8.537

Table 2: Stability of HHQ in Biological and Culture Media

MediumTemperature (°C)Initial Concentration (µM)Concentration at 1h (µM)Concentration at 6h (µM)Concentration at 24h (µM)Half-life (t½) (h)Degradation Rate Constant (k) (h⁻¹)
Human Plasma37
Human Serum37
Luria-Bertani (LB) Broth37
Minimal Medium (e.g., M9)37

Signaling Pathways and Experimental Workflows

HHQ Biosynthesis and its Role in PQS Signaling

HHQ is synthesized from anthranilate and is subsequently converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can activate the transcriptional regulator PqsR, which in turn upregulates the expression of genes responsible for virulence factor production.

HHQ_PQS_Signaling_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_conversion_activation Conversion and Activation cluster_downstream Downstream Effects Anthranilate Anthranilate pqsA PqsA Anthranilate->pqsA pqsBCD PqsBCD pqsA->pqsBCD HHQ This compound (HHQ) pqsBCD->HHQ pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR activates PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->PqsR strongly activates Virulence_Genes Virulence Gene Expression (e.g., lasB, phnAB, pqsA-E) PqsR->Virulence_Genes upregulates Biofilm Biofilm Formation PqsR->Biofilm modulates

HHQ Biosynthesis and PQS Signaling Pathway.
Experimental Workflow for HHQ Stability Assessment

The following workflow outlines the key steps for determining the stability of HHQ in a selected medium.

HHQ_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare HHQ Stock Solution (e.g., in DMSO or Methanol) C Spike HHQ into Test Media at a Known Concentration A->C B Prepare Test Media (e.g., Buffers, Plasma, Culture Broth) B->C D Incubate at Desired Temperatures (e.g., 4°C, 25°C, 37°C) C->D E Collect Aliquots at Specific Time Points (e.g., 0, 1, 6, 24 hours) D->E F Extract HHQ from Media (LLE or SPE) E->F G Quantify HHQ Concentration (HPLC or LC-MS/MS) F->G H Plot Concentration vs. Time G->H I Calculate Degradation Rate and Half-life H->I J Summarize Data in Tables I->J

Experimental Workflow for HHQ Stability.

Experimental Protocols

Protocol 1: Stability of HHQ in Aqueous Buffers

Objective: To determine the stability of HHQ in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound (HHQ) standard

  • Dimethyl sulfoxide (B87167) (DMSO) or Methanol (B129727) (HPLC grade)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Citrate buffer (pH 4.0)

  • Carbonate-bicarbonate buffer (pH 8.5)

  • Incubators or water baths set at 4°C, 25°C, and 37°C

  • Microcentrifuge tubes

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation of HHQ Stock Solution: Prepare a 10 mM stock solution of HHQ in DMSO or methanol.

  • Preparation of Working Solutions: Spike the HHQ stock solution into each buffer (pH 4.0, 7.4, and 8.5) to a final concentration of 10 µM.

  • Incubation: Aliquot the working solutions into microcentrifuge tubes and incubate them at 4°C, 25°C, and 37°C.

  • Time Points: Collect triplicate samples from each condition at 0, 1, 6, and 24 hours. Immediately process the samples or store them at -80°C until analysis.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • To 100 µL of the sample, add 200 µL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 200 µL of ethyl acetate and combine the organic layers.

    • Dry the pooled organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase for analysis.

  • Quantification: Analyze the samples by a validated HPLC or LC-MS/MS method (see Protocol 3 for a general method).

  • Data Analysis: Calculate the concentration of HHQ at each time point. Determine the degradation rate constant (k) and half-life (t½) using first-order kinetics.

Protocol 2: Stability of HHQ in Biological Media (Human Plasma)

Objective: To evaluate the stability of HHQ in human plasma at physiological temperature.

Materials:

  • Human plasma (from a reputable supplier)

  • HHQ standard

  • DMSO or Methanol (HPLC grade)

  • Incubator at 37°C

  • Acetonitrile (B52724) (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

Methodology:

  • Preparation of Spiked Plasma: Thaw frozen human plasma at room temperature. Spike with HHQ stock solution to a final concentration of 10 µM.

  • Incubation: Incubate the spiked plasma at 37°C.

  • Time Points: Collect triplicate aliquots at 0, 1, 6, and 24 hours.

  • Extraction (Solid Phase Extraction - SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute 100 µL of the plasma sample with 400 µL of water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute HHQ with 1 mL of methanol.

    • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

  • Quantification: Analyze the samples using HPLC or LC-MS/MS.

  • Data Analysis: As described in Protocol 1.

Protocol 3: Quantification of HHQ by HPLC-UV

Objective: To provide a general HPLC-UV method for the quantification of HHQ.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 40% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 314 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Curve: Prepare a series of HHQ standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).

  • Analysis: Inject the standards and the reconstituted samples from the stability studies.

  • Quantification: Integrate the peak area for HHQ. Construct a standard curve by plotting peak area against concentration. Determine the concentration of HHQ in the samples from the standard curve.

Note: For higher sensitivity and selectivity, especially with complex matrices like plasma, an LC-MS/MS method is recommended. This would typically involve monitoring specific parent-daughter ion transitions for HHQ in multiple reaction monitoring (MRM) mode.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to systematically evaluate the stability of this compound in a variety of relevant media. By generating robust stability data, the scientific community can enhance the accuracy and reproducibility of studies targeting the Pseudomonas aeruginosa quorum-sensing system, ultimately aiding in the discovery and development of novel therapeutics to combat this important pathogen.

References

Characterization of 2-Heptyl-4-quinolone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule within the quorum-sensing network of the opportunistic pathogen Pseudomonas aeruginosa. As the direct precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a pivotal role in regulating gene expression, virulence factor production, and biofilm formation.[1][2] This document provides detailed application notes and experimental protocols for the characterization of HHQ using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and drug development professionals working on anti-infective strategies targeting quorum sensing.

Introduction

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate its behavior in a population-density-dependent manner.[3][4] The 2-alkyl-4-quinolone (AQ) signaling pathway is a key component of this network, with this compound (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), as the primary signaling molecules.[1][2] HHQ is synthesized by the products of the pqsABCDE operon and can be converted to the more potent PQS by the monooxygenase PqsH.[5][6] Both HHQ and PQS can bind to the transcriptional regulator PqsR, activating a signaling cascade that controls the expression of numerous virulence genes.[5][7] Given its central role in P. aeruginosa pathogenicity, the accurate characterization of HHQ is essential for studies aimed at understanding and inhibiting this signaling pathway.

Application Note 1: NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of small molecules like HHQ. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous identification and structural confirmation.

Quantitative Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.10d8.0
H-67.52-7.55m-
H-77.19-7.24m-
H-87.52-7.55m-
H-1'2.74t7.5
H-2'1.68quintet7.5
H-3' to H-6'1.20-1.40m-
H-7'0.86t7.0
NH11.42br s-
H-38.00br s-

Note: Data is based on the reported spectrum of the precursor to PQS, identified as HHQ, in a microwave-assisted synthesis protocol.[8]

Table 2: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-2168.9
C-4137.9
C-4a122.3
C-5124.6
C-6130.0
C-7117.9
C-8121.6
C-8a137.5
C-3135.6
C-1'31.3
C-2'28.2
C-3'28.6
C-4'28.9
C-5'27.9
C-6'22.1
C-7'14.0

Note: Data is based on the reported spectrum of the precursor to PQS, identified as HHQ, in a microwave-assisted synthesis protocol.[8]

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and the parameters for data acquisition.

Materials:

  • This compound standard (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound standard into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using the following typical parameters:

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30)

      • Number of scans: 16-64

      • Spectral width: -2 to 12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using the following typical parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Spectral width: 0 to 200 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh HHQ (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire_H1 Acquire ¹H NMR tune_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR tune_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference analyze Peak Picking and Integration reference->analyze

Caption: Experimental workflow for NMR analysis of this compound.

Application Note 2: Mass Spectrometric Analysis of this compound

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Quantitative Data Presentation: Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺244.1696244.168823

Note: Data obtained from the PubChem database entry for this compound (CID 164974).[9]

Table 4: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor ion)

Observed Fragment m/zPutative Fragment Structure/Loss
172.075195Loss of the heptyl side chain
159.067459Further fragmentation of the quinolone ring
130.064789Fragmentation of the quinolone ring

Note: Data obtained from the PubChem database entry for this compound (CID 164974).[9]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of HHQ in biological samples.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Sample extracts

Procedure:

  • Sample Preparation:

    • Extract HHQ from the sample matrix (e.g., bacterial culture supernatant) using a suitable organic solvent such as ethyl acetate.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phase A and B. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.5 min: Return to 5% B

      • 12.5-15 min: Re-equilibration at 5% B

    • Set the flow rate to an appropriate value for the column dimensions (e.g., 0.3-0.5 mL/min).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set the instrument to perform MS/MS analysis, selecting the [M+H]⁺ ion of HHQ (m/z 244.17) as the precursor ion.

    • Optimize the collision energy to achieve characteristic fragmentation.

    • Monitor for the production of key fragment ions (e.g., m/z 172.08, 159.07).

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection extract Solvent Extraction reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample reconstitute->inject gradient Gradient Elution (C18 Column) inject->gradient ionize Electrospray Ionization (ESI+) gradient->ionize select_precursor Select Precursor Ion (m/z 244.17) ionize->select_precursor fragment Collision-Induced Dissociation select_precursor->fragment detect_fragments Detect Fragment Ions fragment->detect_fragments

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathway

This compound is a key player in the Pseudomonas aeruginosa quorum-sensing network. It is synthesized from anthranilate via the action of the PqsA, PqsB, PqsC, and PqsD enzymes. HHQ then acts as a co-inducer for the transcriptional regulator PqsR. The HHQ-PqsR complex binds to the promoter of the pqsABCDE operon, leading to a positive feedback loop that amplifies HHQ production. Furthermore, the activated PqsR regulates the expression of a wide range of downstream genes, many of which are involved in virulence and biofilm formation. HHQ can also be converted to PQS by the PqsH enzyme, and PQS is a more potent activator of PqsR.

Caption: The this compound biosynthesis and PqsR signaling pathway.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 2-Heptyl-4-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-4-quinolones (AQs) are a class of compounds produced by several bacterial species, most notably Pseudomonas aeruginosa. Within this class, 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS), are well-characterized as quorum-sensing signal molecules that regulate virulence gene expression and biofilm formation.[1][2] Beyond their role in bacterial communication, various 2-alkyl-4-quinolone derivatives have demonstrated intrinsic antimicrobial properties, making them an interesting scaffold for the development of novel anti-infective agents.[3][4] These compounds have shown activity against a range of bacteria, including Gram-positive and Gram-negative species.[3]

The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[5] By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[5]

This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of this compound derivatives. The described methodologies are fundamental for determining the potency of these compounds and for understanding their spectrum of activity, which are critical steps in the early stages of antimicrobial drug discovery and development.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative this compound derivatives against a panel of clinically relevant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Pseudomonas aeruginosaEscherichia coliKlebsiella pneumoniaeAcinetobacter baumanniiReference
This compound (HHQ)>128>12864>128>128>128[3][6]
2-Nonyl-4-quinolone≤3.12NDNDNDNDND[5]
2-(2-Heptenyl)-3-methyl-4-quinoloneNDNDNDNDNDND[4]
N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione≤20.25>128>128>128>128[6][7]
2-(2-nonenyl)-3-methyl-4-quinoloneNDNDNDNDNDND[4]
This compound N-oxide (HQNO)0.1-0.5NDNDNDNDND[3]

ND: Not Determined

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Pseudomonas aeruginosaEscherichia coliKlebsiella pneumoniaeAcinetobacter baumanniiReference
This compound (HHQ)>128>128>128>128>128>128[3][6]
N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione≤40.5>128>128>128>128[6]

ND: Not Determined

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[5]

Materials:

  • This compound derivatives

  • Appropriate solvent for dissolving compounds (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol: Broth Microdilution Method

  • Preparation of Compound Stock Solutions:

    • Accurately weigh the this compound derivative and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.

    • In the first column, add 200 µL of the appropriate concentration of the test compound in MHB.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane) to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • A spectrophotometer can be used to measure the optical density (OD) at 600 nm to confirm visual assessment.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Signaling Pathways and Experimental Workflows

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate Agar Plates at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Quinolone_Mechanism_of_Action Quinolone This compound Derivative Bacterial_Cell Bacterial Cell Quinolone->Bacterial_Cell DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Topo_IV Topoisomerase IV Bacterial_Cell->Topo_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Topo_IV->DNA_Replication Inhibits DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

PQS_Signaling_Pathway cluster_pqs PQS Quorum Sensing in P. aeruginosa HHQ This compound (HHQ) PqsH PqsH (Monooxygenase) HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS PqsR PqsR (MvfR) (Transcriptional Regulator) PQS->PqsR Binds to Virulence_Genes Virulence Gene Expression (e.g., elastase, pyocyanin) PqsR->Virulence_Genes Activates

Caption: Simplified PQS signaling pathway.

References

Troubleshooting & Optimization

Improving yield in 2-Heptyl-4-quinolone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2-Heptyl-4-quinolone (HHQ).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound (HHQ)?

A1: The most common synthetic routes for HHQ include the traditional Conrad-Limpach reaction and more modern approaches such as microwave-assisted synthesis. The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1][2] Microwave-assisted methods offer a more rapid and often higher-yielding alternative.[3]

Q2: Why is the yield of my Conrad-Limpach synthesis of HHQ consistently low?

A2: Low yields in the Conrad-Limpach synthesis are a common issue, often attributed to the harsh reaction conditions required. The cyclization step necessitates high temperatures, typically around 250°C, which can lead to product decomposition and the formation of side products.[4] The choice of solvent is also critical; early syntheses performed without an inert, high-boiling solvent reported very moderate yields.[2]

Q3: What is the role of a high-boiling point solvent in the Conrad-Limpach reaction?

A3: High-boiling point solvents are crucial for achieving high yields in the Conrad-Limpach synthesis. They provide the necessary high temperatures for the thermal cyclization of the intermediate β-arylaminoacrylate. The use of inert, high-boiling solvents like diphenyl ether or mineral oil can significantly increase yields, in some cases up to 95%.[2][4][5]

Q4: Can microwave irradiation improve the synthesis of HHQ?

A4: Yes, microwave-assisted synthesis has been shown to be a highly efficient method for preparing HHQ and its derivatives. This technique can significantly reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods.[3]

Q5: What are common impurities in HHQ synthesis and how can they be removed?

A5: Common impurities can include unreacted starting materials, side products from alternative cyclizations (in the case of substituted anilines), and polymeric tar-like substances, especially in high-temperature reactions. Purification can be achieved through recrystallization from solvents like ethanol (B145695) or acetic acid. Precipitation from a solution by adding a non-polar solvent like diethyl ether or n-hexane is also an effective method for isolating the pure product.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Conrad-Limpach Synthesis

Symptoms:

  • Little to no desired this compound product is isolated.

  • The reaction mixture is a complex tar-like substance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Temperature The thermal cyclization step is often the rate-determining step and requires high temperatures, typically around 250°C. Ensure your heating apparatus can reach and maintain this temperature.[4]
Improper Solvent The choice of solvent is critical. Early syntheses without an inert, high-boiling solvent resulted in low yields. Employ a high-boiling, inert solvent such as diphenyl ether, mineral oil, or 1,2,4-trichlorobenzene. The yield generally improves with higher-boiling solvents.[4][5]
Substrate Reactivity The electronic nature of substituents on the aniline (B41778) starting material can affect the cyclization. For anilines with electron-withdrawing groups, more forcing conditions (higher temperature, longer reaction time) may be necessary.[4]
Side Reactions and Decomposition At high temperatures, undesirable side reactions and product decomposition can occur. Carefully control the reaction temperature and time. A slightly lower temperature for a longer duration might be beneficial.[4]
Issue 2: Formation of Isomeric Impurities

Symptoms:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction Temperature The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly temperature-dependent. Lower temperatures (around 140-160°C) favor the formation of the 4-hydroxyquinoline (kinetic product), while higher temperatures (>200°C) favor the 2-hydroxyquinoline (B72897) (thermodynamic product).
Reaction Conditions To selectively obtain the 4-hydroxyquinoline isomer, maintain a lower reaction temperature during the initial condensation to form the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.

Quantitative Data

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline in a Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21230
Propyl Benzoate23154
Iso-butyl Benzoate24766
1,2,4-Trichlorobenzene21465
2-Nitrotoluene22264
2,6-di-tert-butylphenol26565
Diphenyl ether259(Widely referenced for high yields)[4][5]
Mineral oil>275(Widely referenced for high yields)[2][4]

Data adapted from a study on a similar 4-hydroxyquinoline derivative and is intended to be illustrative of the general trend.[5]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

Materials:

  • Aniline

  • Ethyl 3-oxodecanoate (B1261010) (β-ketoester)

  • Diphenyl ether (high-boiling solvent)

  • Ethanol

  • Diethyl ether or n-hexane

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of aniline and ethyl 3-oxodecanoate. A catalytic amount of a strong acid (e.g., a drop of concentrated HCl or H₂SO₄) can be added.

  • Heat the mixture at a moderate temperature (e.g., 100-120°C) for 1-2 hours to form the intermediate enamine, ethyl 3-anilino-2-decenoate. The progress of the reaction can be monitored by TLC.

  • Cyclization: Add the crude enamine intermediate to a larger flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C. The cyclization reaction will occur with the elimination of ethanol. Monitor the reaction by TLC until the starting enamine is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as diethyl ether or n-hexane to precipitate the this compound.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is a more modern and efficient approach.

Materials:

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine anthranilic acid (1 equivalent), 1-chlorononan-2-one (1.2 equivalents), and DIPEA (2 equivalents) in NMP.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200°C for 30 minutes.

  • Work-up and Purification: After cooling the reaction vessel, add water to the mixture to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • The crude this compound can be purified by recrystallization from methanol or by flash column chromatography.[3]

Visualizations

Conrad_Limpach_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Start Aniline + Ethyl 3-oxodecanoate Condensation Heat at 100-120°C (Acid Catalyst) Start->Condensation Intermediate Intermediate: Ethyl 3-anilino-2-decenoate Condensation->Intermediate HighTemp Add to High-Boiling Solvent (e.g., Diphenyl Ether) Heat to ~250°C Intermediate->HighTemp Cyclization Thermal Cyclization (Ethanol Elimination) HighTemp->Cyclization CrudeProduct Crude this compound Cyclization->CrudeProduct Purification Precipitation with Non-polar Solvent or Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct Microwave_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Start Anthranilic Acid + 1-Chlorononan-2-one + DIPEA in NMP Microwave Microwave Irradiation (200°C, 30 min) Start->Microwave CrudeProduct Crude this compound Microwave->CrudeProduct Precipitation Precipitation with Water CrudeProduct->Precipitation Recrystallization Recrystallization (Methanol) Precipitation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct HHQ_Biosynthesis_Pathway cluster_pathway Biosynthesis of HHQ and PQS AnthranilicAcid Anthranilic Acid PqsA PqsA AnthranilicAcid->PqsA AnthraniloylCoA Anthraniloyl-CoA PqsA->AnthraniloylCoA PqsD PqsD AnthraniloylCoA->PqsD Two_ABA_CoA 2-Aminobenzoylacetyl-CoA PqsD->Two_ABA_CoA PqsBC PqsB, PqsC Two_ABA_CoA->PqsBC HHQ This compound (HHQ) PqsBC->HHQ PqsH PqsH HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS

References

Overcoming challenges in 2-Heptyl-4-quinolone extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working on the extraction of 2-Heptyl-4-quinolone (HHQ) and related alkyl-quinolones (AQs) from complex biological matrices.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the extraction and analysis of HHQ.

Question/Issue Potential Causes Recommended Solutions & Troubleshooting Steps
Why am I getting low or no recovery of HHQ? 1. Inefficient Extraction: HHQ is hydrophobic and may remain in the aqueous phase or bind to cellular debris if the extraction is incomplete.[1] 2. Degradation: HHQ may be unstable under certain pH or temperature conditions. 3. Low Abundance: In some samples, particularly clinical ones, the concentration of HHQ may be below the detection limit of the analytical method.[2] Bacterial burden can be low, leading to non-detectable levels of AQs.[2]1. Optimize Extraction Solvent: Use an appropriate organic solvent. Acidified ethyl acetate (B1210297) is commonly used for liquid-liquid extraction (LLE).[1] For complex matrices, consider Solid-Phase Extraction (SPE) which can offer better cleanup and concentration.[3][4] 2. Control pH: Adjust the sample pH to ensure HHQ is in a neutral form, enhancing its partitioning into the organic solvent. 3. Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of a suitable solvent like methanol (B129727).[1] 4. Use a More Sensitive Method: If concentrations are very low, consider highly sensitive techniques like LC-MS/MS or a specialized ELISA.[2][5][6]
My chromatogram shows high background noise or interfering peaks. 1. Matrix Effects: Complex matrices (e.g., sputum, culture media, tissue homogenates) contain numerous compounds that can co-extract with HHQ and interfere with analysis.[5][7] 2. Contamination: Solvents, glassware, or reagents may be contaminated.1. Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step. SPE is highly effective for cleaning up complex samples before chromatographic analysis.[3][4] Mixed-phase cation exchange cartridges have shown good recovery for quinolones.[3] 2. Optimize Chromatography: Adjust the mobile phase gradient, column type, or temperature in your HPLC/LC-MS method to better separate HHQ from interfering compounds.[1] 3. Use High-Purity Reagents: Ensure all solvents and reagents are HPLC or MS grade.
How can I improve the reproducibility of my results? 1. Inconsistent Sample Handling: Variations in extraction time, mixing intensity, or pH adjustment can lead to variable recovery. 2. Pipetting Errors: Inaccurate pipetting of samples, standards, or solvents. 3. Adsorption to Surfaces: Quinolones have been observed to adsorb to borosilicate glass vials, which can affect quantification.[8]1. Standardize Protocols: Follow a detailed, validated Standard Operating Procedure (SOP) for every extraction. Use a vortexer for a consistent mixing duration and intensity.[1] 2. Use an Internal Standard: Add an internal standard (e.g., a deuterated HHQ analog, if available) to the sample at the beginning of the extraction process to correct for losses during sample preparation. 3. Choose Appropriate Vials: Test different types of autosampler vials (e.g., polypropylene (B1209903) or deactivated glass) to minimize analyte adsorption.[8]
What is the difference between HHQ, PQS, and HQNO? These are all related 2-alkyl-4-quinolone (AQ) molecules produced by Pseudomonas aeruginosa, but they have different structures and biological roles.[2][9]HHQ (this compound): The direct biosynthetic precursor to PQS.[1][10][11] It also acts as a quorum-sensing signal molecule itself.[12] PQS (2-heptyl-3-hydroxy-4-quinolone): The primary quorum-sensing signal molecule of the pqs system.[1][13] It is synthesized from HHQ by the monooxygenase PqsH.[9][10] HQNO (this compound N-oxide): A potent inhibitor of cellular respiration and a major virulence factor.[2][5] Its synthesis requires the PqsL enzyme.[9]
Can I measure HHQ without using mass spectrometry? Yes, alternative methods exist, though they may have different levels of sensitivity and specificity.1. HPLC with UV Detection: HHQ has a characteristic UV absorbance that can be used for quantification, though this method is less sensitive than MS.[1] Chromatograms can be extracted at around 314-325 nm to view the HHQ peak.[1] 2. Thin-Layer Chromatography (TLC): TLC can be used to separate and quantify HHQ and PQS from extracts.[1] 3. Immunoassays (ELISA): Highly sensitive and specific ELISAs have been developed for HHQ and HQNO, allowing for direct quantification in complex media, often without extensive extraction steps.[5][6][14]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LLOQ) for HHQ and related compounds using different analytical methods as reported in the literature.

AnalyteMethodMatrixLOD / LLOQReference
HHQ ELISACulture MediaLOD: 0.34 ± 0.13 nM[7][14]
HHQ ELISACulture MediaIC₅₀: 4.59 ± 0.29 nM[7][14]
HQNO ELISABuffer & Culture MediaLOD: 0.27 ± 0.09 nM[5]
HQNO ELISABuffer & Culture MediaIC₅₀: 4.20 ± 0.86 nM[5]
PQS ELISABufferLOD: 0.17 ± 0.01 nM[13]
HHQ LC-MSPlasmaLLOQ: 10 pmol/L[15]
HHQ LC-MSUrineLLOQ: 20 pmol/L[15]
HQNO LC-MSPlasma / UrineLLOQ: 30 pmol/L[15]

Note: IC₅₀ refers to the concentration causing 50% inhibition in a competitive ELISA and is a measure of assay sensitivity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Bacterial Culture

This protocol is adapted from methods for extracting PQS and its precursors from liquid cultures.[1]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.01% acetic acid)

  • Methanol (acidified with 0.01% acetic acid)

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Vortex mixer

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Collection: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant for extraction.

  • Acidification: For every 1 mL of supernatant, add an equal volume (1 mL) of acidified ethyl acetate.

  • Extraction: Vigorously mix the sample using a vortexer for 1-2 minutes to ensure thorough partitioning of HHQ into the organic phase.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Be cautious not to disturb the aqueous layer or the interface.

  • Evaporation: Dry the collected organic extract completely under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Re-suspend the dried extract in a small, precise volume (e.g., 100-200 µL) of acidified methanol.[1] The sample is now ready for analysis by HPLC or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) - General Workflow

This protocol provides a general framework for using SPE for sample cleanup and concentration, which is particularly useful for complex matrices like plasma, urine, or tissue homogenates.

Materials:

  • SPE Cartridge (e.g., mixed-mode cation exchange or polymeric reverse-phase like Oasis HLB)[3][4]

  • SPE vacuum manifold

  • Conditioning, equilibration, wash, and elution solvents (specific solvents depend on the chosen cartridge chemistry)

  • Sample, pre-treated as required (e.g., diluted, pH adjusted)

Procedure:

  • Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Equilibration: Flush the cartridge with a solution that mimics the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. HHQ and related analytes will bind to the sorbent.

  • Washing: Pass a specific wash solvent through the cartridge. This solvent is designed to remove weakly bound impurities and matrix components without eluting the target analytes.

  • Elution: Apply a strong elution solvent (e.g., methanol with a pH modifier) to disrupt the interactions between HHQ and the sorbent, releasing the purified analyte from the cartridge into a collection tube.

  • Evaporation & Reconstitution: Evaporate the elution solvent and reconstitute the purified extract in a suitable solvent for analysis, as described in the LLE protocol.

Visualizations

HHQ Biosynthesis and the pqs Quorum Sensing Pathway

The following diagram illustrates the key components of the pqs system leading to the synthesis of HHQ, PQS, and HQNO, and their regulatory roles. The pqsABCDE operon, along with phnAB, is required for HHQ synthesis.[10] PqsH converts HHQ to PQS, while PqsL is involved in HQNO synthesis.[9] Both HHQ and PQS can activate the transcriptional regulator PqsR, which in turn promotes the expression of the pqsA promoter, creating a positive feedback loop.[9][12]

pqs_pathway cluster_biosynthesis Biosynthesis cluster_regulation Regulation & Output AA Anthranilic Acid pqsAD PqsA, PqsD, phnAB AA->pqsAD HHQ HHQ (this compound) pqsAD->HHQ pqsH PqsH HHQ->pqsH pqsL PqsL HHQ->pqsL PqsR PqsR (Transcriptional Regulator) HHQ->PqsR activates PQS PQS (Pseudomonas Quinolone Signal) pqsH->PQS HQNO HQNO (this compound N-oxide) pqsL->HQNO PQS->PqsR activates Virulence Virulence Factor Expression HQNO->Virulence contributes to pqsA_promoter pqsA Promoter PqsR->pqsA_promoter binds to & upregulates PqsR->Virulence upregulates pqsA_promoter->pqsAD expression extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Complex Matrix (e.g., Culture, Sputum, Plasma) PreTreat Pre-treatment (Centrifugation, pH adjustment) Sample->PreTreat LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) PreTreat->LLE Method 1 SPE Solid-Phase Extraction (Cleanup & Concentration) PreTreat->SPE Method 2 (for cleaner sample) Evap Solvent Evaporation LLE->Evap SPE->Evap Recon Reconstitution (e.g., Methanol) Evap->Recon Analysis LC-MS/MS or HPLC-UV Analysis Recon->Analysis Data Data Processing & Quantification Analysis->Data

References

Technical Support Center: Optimizing LC-MS/MS for 2-Heptyl-4-quinolone (HHQ) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-Heptyl-4-quinolone (HHQ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound (HHQ)?

A1: The most common precursor ion for HHQ in positive electrospray ionization (ESI+) mode corresponds to its protonated molecule [M+H]⁺. The product ions are generated through fragmentation of the precursor ion in the collision cell. While optimal collision energies are instrument-dependent, typical MRM transitions are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound (HHQ)244.2159.1Positive
Internal Standard (e.g., Nalidixic acid)233.1187.1Positive

Q2: I am observing a weak or no signal for my HHQ standard. What are the possible causes?

A2: A weak or absent signal for HHQ can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2] Start by confirming the integrity of your standard solution. HHQ stock solutions are typically stable when stored at -20°C for up to a year or -80°C for up to two years.[3] Subsequently, investigate the LC-MS/MS system.

Q3: My HHQ peak shape is poor (e.g., broad, tailing, or splitting). How can I improve it?

A3: Poor peak shape can compromise resolution and the accuracy of quantification.[4] Common causes and solutions include:

  • Column Overload: Injecting too high a concentration of HHQ can lead to peak fronting. Dilute your sample and reinject.

  • Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can cause peak tailing or splitting. Flush the column with a strong solvent or replace it if necessary.

  • Inappropriate Mobile Phase: Ensure the mobile phase pH is suitable for HHQ (a weak base) and that the organic solvent composition is optimized for good peak shape. A gradient elution is often necessary to achieve sharp peaks for hydrophobic compounds like HHQ.[5]

  • Dead Volume or Leaks: Excessive dead volume in the LC system or leaks can lead to peak broadening. Check all connections and fittings.

Q4: How can I minimize matrix effects when analyzing HHQ in complex samples like bacterial cultures?

A4: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of complex samples and can significantly reduce the HHQ signal.[6] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

  • Chromatographic Separation: Optimize your LC method to separate HHQ from co-eluting matrix components. A longer column or a shallower gradient may be necessary.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog that co-elutes with HHQ can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.

Troubleshooting Guides

Guide 1: Low or No HHQ Signal

This guide provides a step-by-step approach to diagnosing and resolving issues with low or no HHQ signal.

Troubleshooting Workflow for Low/No HHQ Signal

A Start: Low/No HHQ Signal B Check Standard Integrity (Age, Storage) A->B C Prepare Fresh Standard B->C Degraded D Infuse Standard Directly into MS B->D OK C->D E Signal Observed? D->E F Troubleshoot LC System (Leaks, Column, Mobile Phase) E->F Yes G Troubleshoot MS (Source, Detector) E->G No H Problem Solved F->H G->H

Caption: A logical workflow for troubleshooting low or no HHQ signal.

Guide 2: Inconsistent Results and Poor Reproducibility

Inconsistent results can arise from variability in sample preparation, the LC-MS/MS system, or data processing.

Troubleshooting Workflow for Inconsistent Results

A Start: Inconsistent Results B Review Sample Preparation Protocol A->B C Check for Consistency (Pipetting, Extraction Times) B->C D Refine Protocol and Retrain C->D No E Evaluate LC-MS/MS Performance (System Suitability Tests) C->E Yes K Problem Solved D->K F Consistent Performance? E->F G Troubleshoot LC-MS/MS System (Pump, Injector, Detector) F->G No H Review Data Processing Parameters (Integration, Calibration) F->H Yes G->K I Consistent Parameters? H->I J Standardize Data Processing Workflow I->J No I->K Yes J->K

Caption: A systematic approach to troubleshooting inconsistent results.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for HHQ quantification.[5] These values can serve as a benchmark for your own method development and validation.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range25 - 1000 nmol/L
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)25 nmol/L

Table 2: Accuracy and Precision

Quality Control (QC) LevelIntraday Accuracy (%)Intraday Precision (%CV)Interday Accuracy (%)Interday Precision (%CV)
Low QC (75 nmol/L)94.6 - 107.32.7 - 14.694.9 - 110.85.3 - 13.6
Mid QC (400 nmol/L)98.5 - 105.03.5 - 8.299.1 - 106.34.1 - 7.5
High QC (800 nmol/L)97.2 - 103.82.9 - 6.498.7 - 104.53.8 - 5.9

Experimental Protocols

Protocol 1: Extraction of HHQ from Bacterial Culture Supernatant

This protocol describes a liquid-liquid extraction method suitable for the recovery of HHQ from bacterial culture supernatants.

  • Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., nalidixic acid) to a known volume of the supernatant.

  • Extraction:

    • Add an equal volume of acidified ethyl acetate (B1210297) (0.1% formic acid) to the supernatant.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the aqueous and organic layers.

  • Drying: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway

The production of HHQ is a key step in the Pseudomonas Quinolone Signal (PQS) quorum-sensing system in Pseudomonas aeruginosa.

PQS Signaling Pathway

cluster_0 Biosynthesis cluster_1 Regulation A Anthranilate B pqsA-D A->B C This compound (HHQ) B->C D pqsH C->D F PqsR (MvfR) (Transcriptional Regulator) C->F Binds E Pseudomonas Quinolone Signal (PQS) D->E E->F Binds G Virulence Gene Expression F->G Activates

Caption: The PQS signaling pathway in Pseudomonas aeruginosa.

References

Technical Support Center: Enhancing 2-Heptyl-4-quinolone (HHQ) Biosensor Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the enhancement of 2-Heptyl-4-quinolone (HHQ) biosensor sensitivity.

Troubleshooting Guide

This section addresses common issues encountered during HHQ biosensor experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal 1. Inactive HHQ/PQS: Analytes may have degraded due to improper storage or handling.- Store synthetic HHQ/PQS standards in an appropriate solvent (e.g., ethanol) at -20°C. - Avoid repeated freeze-thaw cycles. - Run a positive control with a fresh, known concentration of the standard to verify its activity.
2. Insufficient Biosensor Activation: The concentration of HHQ in the sample may be below the biosensor's limit of detection.- Concentrate the sample. For culture supernatants, perform a solvent extraction (e.g., with ethyl acetate) and re-suspend the dried extract in a smaller volume. - Increase the incubation time of the sample with the biosensor to allow for greater accumulation of the reporter signal.
3. Biosensor Strain Issues: The biosensor cell line may have lost viability or plasmid stability.- Streak the biosensor strain from a glycerol (B35011) stock onto a selective agar (B569324) plate to ensure purity and viability. - Grow the biosensor culture to the optimal growth phase (typically mid-exponential) before starting the assay. - Always include a positive control (known HHQ/PQS concentration) and a negative control (e.g., extract from a pqsA mutant strain) in your experiment.[1]
High Background Signal 1. Autofluorescence/Autoluminescence: The sample matrix itself (e.g., culture medium, cell lysate) may be fluorescent or luminescent, interfering with the signal reading.- Run a control sample that has not been inoculated with the biosensor to measure the inherent background signal. - Subtract the background reading from your experimental samples. - If using a lux-based biosensor, ensure the background light level of the biosensor itself is very low.[1]
2. Contamination: Contamination of the sample or biosensor culture with other microorganisms can lead to false-positive signals.- Use sterile techniques throughout the experimental procedure. - Check the purity of the biosensor culture by microscopy or plating.
3. Solvent Effects: The solvent used to dissolve the extracts may interfere with the biosensor.- Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the assay is low and non-toxic to the biosensor cells. - Include a solvent-only control to assess its effect on the background signal.
Inconsistent or Irreproducible Results 1. Pipetting Inaccuracy: Small volumes of analytes or biosensor cells can lead to significant variability if not pipetted accurately.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes for reagents where possible to ensure uniform distribution.
2. Uneven Cell Density: Variation in the starting concentration of the biosensor cells across wells or plates.- Ensure the biosensor culture is well-mixed before aliquoting. - Normalize the starting cell density by measuring the optical density (e.g., OD600) and adjusting as needed.[2]
3. Edge Effects in Microplates: Wells on the edge of a 96-well plate can experience more evaporation, leading to altered concentrations and cell growth.- Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with sterile water or medium to create a humidity barrier. - Ensure proper sealing of the plate during incubation.

Frequently Asked Questions (FAQs)

Q1: How can I increase the sensitivity of my cell-based HHQ biosensor assay?

A1: To enhance sensitivity, consider the following:

  • Optimize Biosensor Strain: Use a biosensor strain with a low background and a high signal-to-noise ratio. Strains with a chromosomal integration of the reporter fusion (e.g., pqsA::luxCDABE) are often more stable.

  • Sample Concentration: Concentrate your analyte from culture supernatants or biological samples using solid-phase or liquid-liquid extraction.

  • Increase Incubation Time: Longer incubation can allow for more signal to accumulate, but this must be balanced against potential increases in background or cell death.

  • Optimize Growth Conditions: Ensure the biosensor is grown in optimal media and conditions (temperature, aeration) to ensure it is metabolically active and responsive.

Q2: My biosensor responds to both HHQ and PQS. How can I differentiate between them?

A2: Differentiating between HHQ and PQS typically requires a chromatographic step prior to detection. A common method is to first separate the compounds in your sample extract using Thin-Layer Chromatography (TLC). After separation, the TLC plate is overlaid with the biosensor, and the location of the luminescent spots can be compared to the migration of pure HHQ and PQS standards run on the same plate.[1] Some biosensors also exhibit differential sensitivity; for instance, a pqsA::lux biosensor may be more sensitively activated by HHQ than by PQS.[1]

Q3: What is the typical limit of detection (LOD) I can expect from an HHQ biosensor?

A3: The LOD varies significantly depending on the type of biosensor used. Cell-based biosensors can achieve nanomolar sensitivity, while electrochemical and immunochemical methods can offer even lower detection limits.

Quantitative Data on HHQ Biosensors

The performance of various biosensors for detecting HHQ and its derivative PQS is summarized below.

Biosensor TypeAnalyteLimit of Detection (LOD)Linear RangeReference
Cell-Based (pqsA::lux)HHQ~0.44 µM (EC₅₀)Not specified--INVALID-LINK--
Cell-Based (lux-based)PQS12 nMNot specified--INVALID-LINK--
Electrochemical (CNT-SPE)PQS50 nM0.1 - 15 µM--INVALID-LINK--[3][4][5]
Immunoassay (ELISA)HQNO0.15 nMNot specified--INVALID-LINK--

Note: EC₅₀ refers to the concentration that provokes a response halfway between the baseline and maximum response, indicating high sensitivity.

Visualized Pathways and Workflows

HHQ/PQS Signaling Pathway

The production of HHQ and PQS in Pseudomonas aeruginosa is controlled by the pqs operon. HHQ acts as a precursor to PQS and both molecules can bind to the transcriptional regulator PqsR, which in turn activates the expression of the pqsA promoter, creating a positive feedback loop. This pathway is a common target for whole-cell biosensors.

HHQ_PQS_Pathway cluster_synthesis HHQ/PQS Synthesis cluster_regulation Biosensor Activation Anthranilate Anthranilate pqsABCD PqsABCD enzymes Anthranilate->pqsABCD pqsA HHQ This compound (HHQ) pqsABCD->HHQ pqsH PqsH monooxygenase HHQ->pqsH PqsR PqsR (MvfR) Regulator HHQ->PqsR Binds & Activates PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->PqsR Binds & Activates pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binds Reporter Reporter Genes (e.g., luxCDABE) pqsA_promoter->Reporter Drives Expression Signal Light Signal Reporter->Signal

Caption: HHQ/PQS synthesis and biosensor activation pathway.

Experimental Workflow: Microtiter Plate Assay

This workflow outlines the key steps for quantifying HHQ in a sample using a lux-based biosensor in a 96-well plate format.

Microplate_Workflow prep_biosensor 1. Prepare Biosensor - Grow culture to exponential phase - Adjust to standard OD600 plate_loading 3. Load 96-Well Plate - Add biosensor culture - Add standards and samples prep_biosensor->plate_loading prep_samples 2. Prepare Samples & Standards - Serially dilute standards - Prepare sample extracts prep_samples->plate_loading incubation 4. Incubate - Typically at 37°C - Monitor over time plate_loading->incubation measurement 5. Measure Signal - Read luminescence (RLU) - Read optical density (OD600) incubation->measurement analysis 6. Analyze Data - Normalize RLU to OD600 - Plot standard curve - Quantify sample concentration measurement->analysis

Caption: Workflow for a 96-well plate HHQ biosensor assay.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing common experimental issues.

Troubleshooting_Logic start Experiment Complete check_controls Are controls (positive/negative) behaving as expected? start->check_controls no_signal Problem: Weak or No Signal check_controls->no_signal No high_bg Problem: High Background Signal check_controls->high_bg Yes, but high background inconsistent Problem: Inconsistent Results check_controls->inconsistent Yes, but results are variable success Results Valid check_controls->success Yes check_reagents Check Reagent Activity: - Prepare fresh standards - Verify biosensor viability no_signal->check_reagents check_concentration Check Analyte Concentration: - Concentrate sample - Increase incubation time check_reagents->check_concentration check_matrix Check Matrix Effects: - Run sample w/o biosensor - Include solvent-only control high_bg->check_matrix check_contamination Check for Contamination: - Use sterile technique - Plate culture for purity check check_matrix->check_contamination check_technique Check Technique: - Verify pipetting accuracy - Ensure proper mixing inconsistent->check_technique check_plate Check for Plate Effects: - Avoid edge wells - Ensure proper sealing check_technique->check_plate

Caption: Logic diagram for troubleshooting HHQ biosensor assays.

Experimental Protocols

Protocol 1: Microtiter Plate Assay for HHQ Quantification

This protocol is adapted for a lux-based P. aeruginosa biosensor.

Materials:

  • P. aeruginosa HHQ biosensor strain (e.g., PAO1 pqsA mutant with a pqsA::luxCDABE fusion).

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • HHQ standard solution.

  • Black, clear-bottom 96-well microtiter plates.

  • Plate reader capable of measuring luminescence and absorbance (OD600).

Procedure:

  • Prepare Biosensor Inoculum:

    • Inoculate 5 mL of LB broth with the biosensor strain from a single colony.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture 1:100 into fresh LB broth.

    • Grow the culture to an OD600 of approximately 0.4-0.6 (mid-exponential phase).

  • Prepare Plate:

    • Prepare serial dilutions of your HHQ standard in the appropriate solvent.

    • Prepare your experimental samples (e.g., solvent extracts of culture supernatants).

    • Add 180 µL of the prepared biosensor culture to each well of the 96-well plate.

    • Add 20 µL of your standards, samples, or controls to the appropriate wells. Ensure to include a negative control (solvent only) and a positive control (a known concentration of HHQ).

  • Incubation and Measurement:

    • Cover the plate and incubate at 37°C.

    • Measure luminescence (Relative Light Units, RLU) and OD600 at regular intervals (e.g., every hour) for several hours using a plate reader.[2]

  • Data Analysis:

    • For each time point, normalize the luminescence by dividing the RLU by the OD600 value to account for differences in cell growth.

    • Plot the normalized RLU against the concentration of the HHQ standards to generate a standard curve.

    • Use the standard curve to determine the concentration of HHQ in your unknown samples.

Protocol 2: Thin-Layer Chromatography (TLC) Overlay Bioassay

This protocol is used to separate and qualitatively detect HHQ and PQS from a complex mixture.

Materials:

  • Silica (B1680970) gel TLC plates.

  • Solvent for extraction (e.g., acidified ethyl acetate).

  • Developing solvent for TLC (e.g., dichloromethane:methanol mixture).

  • HHQ and PQS standards.

  • P. aeruginosa HHQ biosensor strain.

  • Soft top agar (e.g., LB with 0.8% agar).

  • Imaging system capable of detecting bioluminescence.

Procedure:

  • Sample Preparation and TLC:

    • Extract alkylquinolones from your sample (e.g., 10 mL of bacterial culture supernatant) with an equal volume of acidified ethyl acetate (B1210297).

    • Evaporate the solvent to dryness and re-suspend the extract in a small volume (e.g., 50 µL) of ethyl acetate or methanol.

    • Spot a small volume (5-10 µL) of the extract and the HHQ/PQS standards onto the baseline of a silica TLC plate.

    • Develop the TLC plate in a chamber with the appropriate mobile phase until the solvent front nears the top.

    • Remove the plate and allow it to air dry completely in a fume hood to ensure all solvent has evaporated.

  • Biosensor Overlay:

    • Grow an overnight culture of the biosensor strain.

    • Inoculate 100 mL of soft top agar (cooled to ~45°C) with 1 mL of the overnight biosensor culture.

    • Carefully pour the inoculated agar over the surface of the dried TLC plate to create a thin, even layer.[1]

    • Allow the agar to solidify.

  • Incubation and Detection:

    • Place the plate in a humidified container and incubate at 37°C overnight.

    • After incubation, visualize the plate using a bioluminescence imager. Bioluminescent spots will appear where the biosensor has been activated by HHQ or PQS.

    • Identify the compounds in your sample by comparing the retention factor (Rf) of the spots to those of the pure standards.

References

Technical Support Center: 2-Heptyl-4-quinolone (HHQ) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Heptyl-4-quinolone (HHQ) quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HHQ) and why is its quantification important?

A1: this compound (HHQ) is a precursor to the Pseudomonas aeruginosa quorum sensing signal molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS).[1][2] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors.[1] Accurate quantification of HHQ is crucial for studying bacterial pathogenesis, developing anti-virulence therapies, and understanding the complex regulatory networks in P. aeruginosa.

Q2: What are the common analytical methods for HHQ quantification?

A2: The most common and robust methods for HHQ quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[3][4] Enzyme-Linked Immunosorbent Assays (ELISA) have also been developed for high-throughput screening.

Q3: How should HHQ standards and samples be stored to ensure stability?

A3: HHQ stock solutions are typically prepared in a solvent like methanol (B129727) or DMSO and can be stored at -20°C for at least a year. To prevent degradation, it is advisable to store them in the dark and minimize freeze-thaw cycles. Lyophilized standards can be stored at -80°C for extended periods.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during HHQ quantification, focusing on LC-MS/MS and HPLC methods.

Issue 1: Low or No HHQ Signal in LC-MS/MS Analysis

A weak or absent signal for HHQ is a frequent problem. The following guide provides a systematic approach to identify and resolve the root cause.

Low_Signal_Troubleshooting start Low or No HHQ Signal check_ms Verify MS Performance (Infuse HHQ Standard) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_lc Evaluate LC Performance (Inject Standard) lc_ok LC Peak Observed? check_lc->lc_ok check_extraction Assess Sample Preparation (Spike Recovery) extraction_ok Recovery >80%? check_extraction->extraction_ok ms_ok->check_lc Yes optimize_ms Optimize MS Parameters: - Ion Source Settings - Collision Energy - MRM Transitions ms_ok->optimize_ms No lc_ok->check_extraction Yes troubleshoot_lc Troubleshoot LC: - Check for Leaks - Mobile Phase Issues - Column Integrity lc_ok->troubleshoot_lc No optimize_extraction Optimize Extraction: - Solvent Choice - pH Adjustment - Cleanup Steps extraction_ok->optimize_extraction No solution Problem Resolved extraction_ok->solution Yes optimize_ms->check_ms troubleshoot_lc->check_lc optimize_extraction->check_extraction

Caption: A logical workflow for diagnosing the cause of low or no HHQ signal in LC-MS/MS assays.

Q: My HHQ signal is extremely low or absent. Where do I start?

A: Begin by systematically isolating the problem to either the mass spectrometer, the liquid chromatography system, or the sample preparation process.

  • Mass Spectrometer Check: Directly infuse a freshly prepared HHQ standard solution into the mass spectrometer. If you do not observe a strong signal, the issue lies with the MS parameters.

    • Action: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS settings (collision energy for fragmentation).[5]

  • Liquid Chromatography Check: If the MS is functioning correctly, inject an HHQ standard directly into the LC-MS/MS system. If a peak is not observed or is very small, the problem is likely with the LC system.

    • Action: Check for leaks, ensure correct mobile phase composition and pH, and verify the column is not clogged or degraded.

  • Sample Preparation Check: If both the MS and LC systems are working with standards, the issue is likely in your sample preparation.

    • Action: Perform a spike-recovery experiment by adding a known amount of HHQ standard to a blank matrix (e.g., sterile culture medium) and perform your extraction protocol. Low recovery indicates loss of analyte during extraction or signal suppression from the matrix.

Q: I suspect matrix effects are suppressing my HHQ signal. How can I confirm and mitigate this?

A: Matrix effects occur when co-eluting substances from the sample interfere with the ionization of the analyte, leading to signal suppression or enhancement.[6][7]

  • Confirmation: Compare the peak area of HHQ in a neat solvent to the peak area of the same concentration of HHQ spiked into an extracted blank matrix. A significant decrease in the peak area in the matrix sample confirms signal suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds. Different sorbents can have varying effectiveness.

    • Chromatographic Separation: Modify your LC gradient to better separate HHQ from the interfering matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.[6]

Sample Cleanup Strategy Relative HHQ Signal Intensity (%) Description
No Cleanup (Dilute-and-Shoot)45%Simple dilution of the sample before injection. Prone to significant matrix effects.
Liquid-Liquid Extraction (LLE)75%Extraction of HHQ into an immiscible organic solvent. Removes some polar interferences.
Solid-Phase Extraction (SPE) - C1892%Good retention of HHQ and removal of many polar and some non-polar interferences.
Solid-Phase Extraction (SPE) - Mixed-Mode98%Utilizes multiple retention mechanisms for more comprehensive cleanup.

This table presents illustrative data on the impact of different sample cleanup strategies on HHQ signal intensity, demonstrating the potential for signal recovery.

Issue 2: Poor Peak Shape in HPLC and LC-MS/MS (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of quantification.

Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing or Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks all_peaks check_all_peaks->all_peaks specific_peaks Only HHQ peak affected? all_peaks->specific_peaks No physical_issue Physical Problem: - Column void/blockage - Extra-column dead volume all_peaks->physical_issue Yes chemical_issue Chemical Problem: - Secondary interactions - Mobile phase pH - Sample solvent mismatch specific_peaks->chemical_issue Yes overload_issue Sample Overload specific_peaks->overload_issue No solution Problem Resolved physical_issue->solution chemical_issue->solution overload_issue->solution

Caption: A workflow to diagnose and resolve poor peak shape in HHQ chromatography.

Q: My HHQ peak is tailing. What are the likely causes and solutions?

A: Peak tailing for quinolones is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[8][9][10]

  • Secondary Silanol (B1196071) Interactions: The basic nitrogen in the quinolone ring can interact with acidic residual silanol groups on C18 columns, causing tailing.[8]

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the silanol groups and reduce this interaction. Using an end-capped column can also minimize this effect.

  • Mobile Phase Issues: An inappropriate mobile phase pH can affect the ionization state of HHQ and lead to poor peak shape.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of HHQ to maintain it in a consistent, protonated state.

  • Column Contamination or Degradation: Buildup of matrix components on the column can create active sites that cause tailing.

    • Solution: Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Q: My HHQ peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing and often points to sample overload or a problem with the column packing.[10][11]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a fronting peak.

    • Solution: Dilute your sample and inject a smaller volume. If the peak shape improves, overload was the issue.

  • Column Collapse or Void: A physical change in the column bed can cause the mobile phase to channel, resulting in distorted peaks.

    • Solution: This usually requires replacing the column.

Parameter Adjustment Effect on Peak Shape (Tailing Factor) Rationale
Initial Condition 2.1Significant tailing due to secondary interactions.
Lower Mobile Phase pH (to 3.0) 1.3Protonation of silanol groups reduces secondary interactions.[8]
Use End-Capped Column 1.2Fewer accessible silanol groups on the stationary phase.
Reduce Sample Concentration by 10x 1.1Mitigates potential column overload.[9][11]

This table illustrates the expected improvement in peak shape with common troubleshooting steps for peak tailing.

Experimental Protocols

Protocol 1: Extraction of HHQ from P. aeruginosa Culture Supernatant

This protocol describes a liquid-liquid extraction method suitable for preparing samples for LC-MS/MS analysis.[1][3]

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB broth) to the desired cell density.

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled HHQ) to the supernatant to correct for extraction variability.

  • Extraction:

    • Add an equal volume of acidified ethyl acetate (B1210297) (0.1% acetic acid) to the supernatant.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Organic Phase Collection: Carefully collect the upper organic phase.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Preparation of HHQ Calibration Curve

This protocol outlines the preparation of a standard curve for the absolute quantification of HHQ.[1][12][13][14][15]

  • Stock Solution Preparation: Accurately weigh a known amount of pure HHQ standard and dissolve it in methanol to prepare a high-concentration stock solution (e.g., 1 mg/mL). Store this at -20°C.

  • Intermediate Stock Solution: Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution in methanol.

  • Serial Dilutions: Perform a series of dilutions of the intermediate stock solution with the mobile phase to create at least 5-7 calibration standards spanning the expected concentration range of your samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Addition: Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Analysis: Analyze the calibration standards using the same LC-MS/MS method as your samples.

  • Curve Generation: Plot the peak area ratio (HHQ peak area / internal standard peak area) against the known concentration of each standard. Perform a linear regression to generate the calibration curve. The R² value should be >0.99 for a good quality curve.

Signaling Pathway Diagram

The PQS quorum sensing system in P. aeruginosa is a complex network that regulates virulence. HHQ is a key intermediate in this pathway.

PQS_Signaling_Pathway cluster_synthesis HHQ and PQS Biosynthesis cluster_regulation Regulation and Virulence Anthranilate Anthranilate pqsA PqsA Anthranilate->pqsA pqsD PqsD pqsA->pqsD pqsBC PqsBC pqsD->pqsBC HHQ HHQ (this compound) pqsBC->HHQ pqsE PqsE pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) HHQ->PqsR binds PQS PQS (Pseudomonas Quinolone Signal) pqsH->PQS PQS->PqsR binds (high affinity) Virulence_Factors Virulence Factors (e.g., Pyocyanin, Elastase) PQS->Virulence_Factors regulates (PqsR-independent) pqs_operon pqsABCDE operon PqsR->pqs_operon activates transcription PqsR->Virulence_Factors regulates

References

Strategies to prevent 2-Heptyl-4-quinolone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of 2-Heptyl-4-quinolone (HHQ) during sample preparation. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of related compounds to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My HHQ concentrations are consistently lower than expected. What are the most likely causes during sample preparation?

A1: Lower-than-expected HHQ concentrations are often due to degradation. The primary factors contributing to HHQ degradation during sample preparation are pH, temperature, and light exposure. HHQ is a precursor in the Pseudomonas quinolone signal (PQS) quorum-sensing system and can be sensitive to chemical and enzymatic degradation.

Troubleshooting Steps:

  • pH: HHQ is more stable in acidic conditions. Ensure that your extraction solvents are acidified. For example, use acidified ethyl acetate (B1210297) for liquid-liquid extraction and resuspend dried extracts in acidified methanol[1].

  • Temperature: Keep samples cold throughout the preparation process. Use pre-chilled solvents and perform extractions on ice. For long-term storage, frozen conditions are recommended (-20°C for isolates and -80°C for extracts)[2].

  • Light Exposure: Protect your samples from direct light, as quinolone compounds can be light-sensitive. Use amber vials or cover your sample tubes with aluminum foil.

  • Enzymatic Degradation: If working with biological matrices containing active enzymes, consider rapid inactivation steps such as flash-freezing or the addition of enzyme inhibitors.

Q2: I am extracting HHQ from a bacterial culture. At what growth phase should I harvest the cells for maximal HHQ yield?

A2: HHQ is a quorum-sensing molecule, and its production is typically highest during the late stationary phase of bacterial growth. To maximize your yield, it is recommended to harvest the cells after they have reached a high cell density[3].

Q3: What is the best way to store my samples before and after extraction to prevent HHQ degradation?

A3: Proper storage is critical for maintaining HHQ integrity.

  • Bacterial Cultures/Isolates: Store at -20°C prior to extraction[2].

  • HHQ Extracts: For short-term storage (a few days), keep extracts at 4°C in the dark. For long-term storage, store extracts in an acidified solvent at -80°C.

Q4: I am seeing unexpected peaks in my chromatogram. Could these be degradation products of HHQ?

A4: It is possible. HHQ can be enzymatically converted to 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) by the PqsH monooxygenase in Pseudomonas aeruginosa. In the presence of other microorganisms, HHQ can be further degraded. If you suspect degradation, consider the following:

  • Use a pqsH mutant strain: If you are working with P. aeruginosa and only want to measure HHQ, using a pqsH mutant will prevent its conversion to PQS[1].

  • Analyze for PQS: Run a standard for PQS to see if one of the unexpected peaks corresponds to this downstream product.

Stability of Quinolones Under Various Conditions

While specific quantitative data on HHQ degradation kinetics is limited, studies on related quinolone compounds provide valuable insights into their stability.

Table 1: Stability of Quinolone Antibiotics in Raw Milk at Different Temperatures

QuinoloneStorage TemperatureStorage Duration% Degradation
Ciprofloxacin4°C48 hours>10%
Danofloxacin4°C48 hours>10%
Enrofloxacin4°C48 hours>10%
Sarafloxacin4°C48 hours>10%
Difloxacin4°C48 hours>10%
Flumequine4°C48 hours>10%
Multiple Quinolones -20°C 30 days ~30%
Multiple Quinolones -80°C 30 days ~30%

Data adapted from a study on the stability of six quinolones in raw milk. The study suggests that while quinolones are relatively stable at 4°C for up to 24 hours, degradation begins to occur after 48 hours. Significant degradation was observed after 30 days at both -20°C and -80°C.

Table 2: Effect of pH on the Degradation of Hydroxychloroquine (B89500) (a quinoline (B57606) derivative)

Initial pH% Removal after 1 hour of Electrochemical Oxidation
2.178.4%
4.277.9%
7.174.4%
9.068.1%
12.160.3%

Data adapted from a study on hydroxychloroquine degradation. These results indicate that the degradation rate is lower in more acidic conditions, suggesting greater stability[4].

Experimental Protocols

Protocol 1: Extraction of HHQ from Pseudomonas aeruginosa Culture

This protocol is adapted from methods for extracting quinolones from bacterial cultures[1][5].

Materials:

  • P. aeruginosa culture grown to late stationary phase.

  • Ethyl acetate, acidified (e.g., with 0.1% acetic acid).

  • Methanol (B129727), acidified (e.g., with 0.1% formic acid).

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • HPLC or TLC system for analysis.

Procedure:

  • Harvesting: Centrifuge 50 mL of the bacterial culture at 7,000 x g for 10 minutes to pellet the cells.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of acidified ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase.

    • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

  • Drying: Combine the organic phases and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of acidified methanol.

  • Analysis: Analyze the reconstituted extract using HPLC or TLC. For HPLC, a C18 column is typically used with a mobile phase of acidified methanol and acidified water[1].

Visualizing Key Pathways and Workflows

HHQ Biosynthesis and its Role in the PQS Signaling Pathway

The following diagram illustrates the biosynthesis of HHQ and its central role as a precursor to PQS in the Pseudomonas aeruginosa quorum-sensing pathway.

HHQ_Biosynthesis_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_signaling PQS Signaling Anthranilic acid Anthranilic acid pqsA PqsA Anthranilic acid->pqsA Anthraniloyl-CoA Anthraniloyl-CoA pqsA->Anthraniloyl-CoA pqsD PqsD Anthraniloyl-CoA->pqsD pqsBC PqsB, PqsC pqsD->pqsBC HHQ This compound (HHQ) pqsBC->HHQ pqsH PqsH HHQ->pqsH pqsR PqsR (MvfR) (Transcriptional Regulator) HHQ->pqsR Malonyl-CoA Malonyl-CoA Malonyl-CoA->pqsD PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) pqsH->PQS PQS->pqsR Virulence Gene Expression Virulence Gene Expression pqsR->Virulence Gene Expression

Caption: Biosynthesis of HHQ and its conversion to PQS, which activates the transcriptional regulator PqsR.

Recommended Sample Preparation Workflow to Minimize HHQ Degradation

This workflow outlines the critical steps to ensure the stability of HHQ during sample preparation.

Sample_Prep_Workflow start Start: Bacterial Culture or Biological Sample harvest Harvest Cells/Sample (on ice) start->harvest extraction Liquid-Liquid Extraction (Acidified Solvent, e.g., Ethyl Acetate) harvest->extraction protect_light Protect from Light (Amber Vials/Foil) extraction->protect_light evaporation Solvent Evaporation (Low Temperature, N2 Stream) protect_light->evaporation reconstitution Reconstitute in Acidified Solvent (e.g., Methanol) evaporation->reconstitution storage Storage (Short-term: 4°C, dark Long-term: -80°C) reconstitution->storage analysis Analysis (HPLC, TLC, etc.) reconstitution->analysis storage->analysis

Caption: A logical workflow for HHQ sample preparation emphasizing conditions that prevent degradation.

References

Technical Support Center: Studying 2-Heptyl-4-quinolone (HHQ) in Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Heptyl-4-quinolone (HHQ) in anaerobic environments.

Frequently Asked Questions (FAQs)

Q1: Why is the study of HHQ under anaerobic conditions significant?

A1: this compound (HHQ) is a key signaling molecule in the quorum sensing (QS) network of Pseudomonas aeruginosa, a bacterium capable of thriving in both aerobic and anaerobic environments[1][2]. Under anaerobic conditions, such as those found in the thick mucus of cystic fibrosis patients' lungs, the conversion of HHQ to the Pseudomonas quinolone signal (PQS) is inhibited due to the absence of oxygen, which is a necessary cofactor for the PqsH enzyme that catalyzes this reaction[3][4]. This leads to an accumulation of HHQ, which can still act as a signaling molecule by binding to the transcriptional regulator PqsR[4]. Therefore, understanding the role and regulation of HHQ in anaerobic settings is crucial for elucidating bacterial communication and pathogenesis in oxygen-limited infections.

Q2: What is the primary difference in the PQS signaling pathway under aerobic vs. anaerobic conditions?

A2: The fundamental difference lies in the enzymatic conversion of HHQ to PQS. This conversion is catalyzed by the monooxygenase PqsH, which requires molecular oxygen[3][4]. Consequently, under strictly anaerobic conditions, PQS synthesis is significantly suppressed or completely inhibited[3][4][5][6]. HHQ, however, can still be produced and functions as a signaling molecule, albeit with a lower potency in activating the PqsR transcriptional regulator compared to PQS[4].

Q3: Can HHQ be quantified from anaerobic cultures? If so, what methods are recommended?

A3: Yes, HHQ can be extracted and quantified from anaerobic bacterial cultures. Several methods are available, each with its own advantages:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying multiple quinolone congeners, including HHQ, from complex biological matrices[7].

  • Thin-Layer Chromatography (TLC): TLC can be used for the separation and semi-quantitative analysis of HHQ. It can be combined with biosensors for enhanced detection[8][9].

  • Biosensors: Genetically engineered bacterial strains that produce a measurable signal (e.g., luminescence) in response to AQs can be used for detection and quantification[8].

Q4: What are the expected concentrations of HHQ in anaerobic cultures of P. aeruginosa?

A4: The concentration of HHQ in anaerobic cultures can vary significantly depending on the strain, growth medium, and culture conditions. While specific concentrations under anaerobic conditions are not always reported, studies have shown that HHQ can be detected in culture supernatants at concentrations up to 16.5 µM in aerobic cultures, and it is expected to be the dominant quinolone under anaerobic conditions[10].

Troubleshooting Guides

This section addresses common issues encountered during the study of HHQ in anaerobic conditions.

Problem 1: Low or no detection of HHQ in anaerobic culture extracts.

Possible Cause Troubleshooting Step
Incomplete anaerobiosis: Ensure a strictly anaerobic environment is maintained. Use an anaerobic chamber or jars with gas packs and an anaerobic indicator. Deoxygenate all media and solutions prior to use.
Inappropriate growth medium: The composition of the growth medium can influence HHQ production. Ensure the medium supports anaerobic growth and does not contain components that inhibit quinolone synthesis.
Incorrect extraction protocol: HHQ is a hydrophobic molecule. Use an appropriate organic solvent for extraction, such as acidified ethyl acetate (B1210297) or methanol[7][9]. Ensure complete evaporation of the solvent and resuspend the extract in a suitable solvent for your analytical method.
Degradation of HHQ: While generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) during extraction could potentially degrade HHQ. Process samples promptly.
Bacterial strain variation: Different strains of P. aeruginosa may produce varying levels of HHQ. Confirm that the strain you are using is a known HHQ producer.

Problem 2: High variability in HHQ measurements between replicates.

Possible Cause Troubleshooting Step
Inconsistent anaerobic conditions: Ensure uniform anaerobic conditions across all replicate cultures. Small variations in oxygen exposure can significantly impact quinolone profiles.
Inconsistent sampling time: HHQ production is growth-phase dependent. Collect all samples at the same optical density or time point in the growth curve.
Pipetting errors during extraction or analysis: Use calibrated pipettes and ensure accurate and consistent volumes are used throughout the protocol.
Matrix effects in LC-MS/MS: Components of the culture medium can interfere with ionization in the mass spectrometer. Prepare a standard curve in the same matrix as your samples to account for these effects.

Problem 3: Unexpected presence of PQS in anaerobic cultures.

Possible Cause Troubleshooting Step
Oxygen contamination: Even trace amounts of oxygen can allow for some enzymatic conversion of HHQ to PQS. Re-evaluate and tighten your anaerobic technique.
Carryover from aerobic precultures: If starting anaerobic cultures from an aerobic preculture, ensure that the inoculum is washed with anaerobic medium to remove any pre-existing PQS.
Misidentification in analysis: Confirm the identity of the peak corresponding to PQS using a pure standard and appropriate analytical techniques (e.g., MS/MS fragmentation).

Experimental Protocols

Anaerobic Culturing of Pseudomonas aeruginosa
  • Prepare the desired growth medium (e.g., Luria-Bertani broth supplemented with nitrate (B79036) for anaerobic respiration).

  • Autoclave the medium and then transfer it to an anaerobic chamber at least 24 hours before use to allow for deoxygenation.

  • Inoculate the anaerobic medium with a fresh overnight culture of P. aeruginosa. It is recommended to wash the inoculum with anaerobic medium to remove any carryover of oxygen or aerobic metabolites.

  • Incubate the cultures in the anaerobic chamber at the appropriate temperature (typically 37°C) with gentle agitation.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

Extraction of HHQ from Culture Supernatants
  • Centrifuge the anaerobic culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells.

  • Transfer the supernatant to a fresh tube.

  • Acidify the supernatant to a pH of approximately 3-4 with hydrochloric acid.

  • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for at least 1 minute to extract the quinolones into the organic phase.

  • Centrifuge at a lower speed (e.g., 3,000 x g) for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase.

  • Repeat the extraction from the aqueous phase to maximize recovery.

  • Combine the organic phases and evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

Quantification of HHQ by LC-MS/MS
  • Prepare a standard curve of pure HHQ in the same solvent as the resuspended extracts.

  • Use a C18 reverse-phase column for chromatographic separation.

  • Employ a gradient elution method with mobile phases typically consisting of water and acetonitrile (B52724) with a small percentage of formic acid.

  • Set the mass spectrometer to operate in positive ion mode.

  • Use multiple reaction monitoring (MRM) for sensitive and specific detection of HHQ, monitoring for the precursor ion and a specific product ion.

  • Quantify the amount of HHQ in the samples by comparing the peak areas to the standard curve.

Data Presentation

Table 1: Quinolone Concentrations in Aerobic vs. Anaerobic P. aeruginosa Cultures (Hypothetical Data)

ConditionHHQ (µM)PQS (µM)
Aerobic5.2 ± 0.812.6 ± 1.5
Anaerobic15.8 ± 2.1Not Detected

Table 2: LC-MS/MS Parameters for HHQ Quantification

ParameterValue
Precursor Ion (m/z)244.15
Product Ion (m/z)159.1
Collision Energy (eV)20
Retention Time (min)6.8

Visualizations

PQS_Signaling_Pathway cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions pqsABCD pqsABCD HHQ_a HHQ pqsABCD->HHQ_a PqsH PqsH HHQ_a->PqsH PQS_a PQS PqsH->PQS_a O2 O2 O2->PqsH PqsR_a PqsR PQS_a->PqsR_a Virulence_a Virulence Gene Expression PqsR_a->Virulence_a pqsABCD_an pqsABCD HHQ_an HHQ pqsABCD_an->HHQ_an PqsH_an PqsH HHQ_an->PqsH_an PqsR_an PqsR HHQ_an->PqsR_an PQS_an PQS (Suppressed) PqsH_an->PQS_an No_O2 No O2 No_O2->PqsH_an Virulence_an Virulence Gene Expression PqsR_an->Virulence_an

Caption: PQS signaling pathway under aerobic vs. anaerobic conditions.

experimental_workflow cluster_culture Anaerobic Culture cluster_extraction Extraction cluster_analysis Analysis culture Inoculate P. aeruginosa in anaerobic medium incubation Incubate in anaerobic chamber culture->incubation sampling Collect samples at desired growth phase incubation->sampling centrifuge1 Centrifuge to pellet cells sampling->centrifuge1 supernatant Collect supernatant centrifuge1->supernatant extract Liquid-liquid extraction with organic solvent supernatant->extract evaporate Evaporate solvent extract->evaporate resuspend Resuspend in methanol evaporate->resuspend lcms LC-MS/MS analysis resuspend->lcms quantify Quantify HHQ against standard curve lcms->quantify troubleshooting_logic start Low/No HHQ Detected check_anaerobiosis Check Anaerobic Conditions start->check_anaerobiosis check_extraction Review Extraction Protocol check_anaerobiosis->check_extraction Complete improve_anaerobiosis Improve Anaerobic Technique check_anaerobiosis->improve_anaerobiosis Incomplete check_strain Verify Bacterial Strain check_extraction->check_strain Optimal optimize_extraction Optimize Solvent/Method check_extraction->optimize_extraction Suboptimal confirm_producer Confirm Strain is HHQ Producer check_strain->confirm_producer Uncertain success HHQ Detected check_strain->success Confirmed improve_anaerobiosis->success optimize_extraction->success confirm_producer->success

References

Technical Support Center: Analysis of 2-Heptyl-4-quinolone (HHQ) in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Heptyl-4-quinolone (HHQ) from clinical samples.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of HHQ from clinical matrices.

Problem 1: Poor sensitivity or signal suppression for HHQ.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of HHQ in the mass spectrometer source.[1][2][3][4][5] This is a common phenomenon known as ion suppression, particularly prevalent with electrospray ionization (ESI).[4][5]

  • Solution:

    • Optimize Sample Preparation: The choice of extraction method is critical to remove interfering substances like phospholipids (B1166683) from plasma or serum.[3][6]

      • Recommendation: Solid-phase extraction (SPE) is generally more effective at removing phospholipids and minimizing matrix effects compared to protein precipitation.[3][6] Liquid-liquid extraction (LLE) can also be a good alternative.[7]

    • Chromatographic Separation: Modify the HPLC gradient to better separate HHQ from interfering matrix components.[1]

    • Dilution: A simple approach is to dilute the sample extract, which can reduce the concentration of interfering matrix components.[1] However, this may compromise the limit of detection.

    • Internal Standard: Utilize a stable isotope-labeled internal standard (SIL-IS) for HHQ. This is the most reliable method to compensate for matrix effects.[8][9][10][11]

Problem 2: High variability and poor reproducibility of HHQ quantification.

  • Possible Cause: Inconsistent matrix effects between different samples or batches.[1][12] Phospholipids, notorious for causing matrix effects, can build up on the HPLC column and elute erratically, leading to poor reproducibility.[3]

  • Solution:

    • Stable Isotope Dilution (SID): The use of a SIL-IS is the gold standard for correcting variability caused by matrix effects.[7][9][10][11][13] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing a reliable ratio for quantification.[11]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.[12] This helps to normalize the matrix effects between the calibrators and the unknown samples.

    • Robust Sample Cleanup: Implement a rigorous and consistent sample preparation method, such as SPE, to minimize the introduction of matrix components into the analytical system.[6]

Problem 3: Signal enhancement observed for HHQ.

  • Possible Cause: Although less common than suppression, co-eluting matrix components can sometimes enhance the ionization of the analyte.[1][2]

  • Solution:

    • Improved Chromatographic Resolution: Adjust the LC method to separate the enhancing compounds from the HHQ peak.[1]

    • Stable Isotope Dilution: As with signal suppression, a SIL-IS will effectively compensate for signal enhancement.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect HHQ analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[2] In the context of HHQ analysis from clinical samples (e.g., plasma, sputum, urine), endogenous substances like salts, proteins, and phospholipids can suppress or, less commonly, enhance the HHQ signal in the mass spectrometer.[3][5][14] This can lead to inaccurate and unreliable quantification.[1][4]

Q2: Which sample preparation method is best for minimizing matrix effects for HHQ in plasma?

A2: While the optimal method can be matrix and analyte-specific, here is a general comparison:

Sample Preparation MethodEffectiveness in Reducing Matrix EffectsProsCons
Protein Precipitation (PPT) Least effective[6]Simple, fast, and inexpensive.Prone to significant matrix effects as it does not effectively remove phospholipids.[3][6]
Liquid-Liquid Extraction (LLE) Moderately effectiveCan provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Most effective[6]Provides the cleanest extracts by effectively removing phospholipids and other interferences.[3][6]More complex, time-consuming, and expensive than PPT.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for HHQ analysis?

A3: A SIL-IS is a synthetic version of the analyte (HHQ) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). This results in a compound with a higher mass but nearly identical chemical and physical properties to the endogenous HHQ.[13] It is considered the "gold standard" for quantitative LC-MS analysis because it is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the analyte.[9][10][11] By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved, even in the presence of significant matrix effects.[11]

Q4: How can I assess the presence and magnitude of matrix effects in my HHQ assay?

A4: The post-extraction spike method is a common way to evaluate matrix effects.[2] The general procedure is as follows:

  • Extract a blank clinical sample (containing no HHQ).

  • Spike a known amount of HHQ standard into the extracted blank matrix.

  • Compare the peak area of the spiked HHQ in the matrix extract to the peak area of the same amount of HHQ spiked into a clean solvent.

  • The matrix effect can be calculated as:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

A study on 2-alkyl-quinolones in bacterial culture showed matrix effects ranging from 16.0% to 129.5%, highlighting the importance of this evaluation.[12]

Q5: Can you provide a starting point for an LC-MS/MS method for HHQ?

A5: Based on published methods, a typical LC-MS/MS method for 2-alkyl-quinolones could be as follows.[12] Note that this will require optimization for your specific instrument and clinical matrix.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B is typical for separating analytes of intermediate polarity like HHQ.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Transitions: These will need to be optimized by infusing an HHQ standard. For HHQ (C₁₆H₂₁NO), the precursor ion will be [M+H]⁺. Product ions will be specific fragments generated upon collision-induced dissociation.

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for HHQ from Plasma/Serum
  • Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the stable isotope-labeled internal standard (SIL-IS) working solution. Vortex to mix.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) according to the manufacturer's instructions (typically with methanol (B129727) followed by water).

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the HHQ and SIL-IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Workflow for Troubleshooting HHQ Signal Suppression

G start Poor HHQ Signal/ Signal Suppression check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS as the most robust solution check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes me_severe Matrix Effect >25% Suppression? assess_me->me_severe optimize_sp Optimize Sample Preparation me_severe->optimize_sp Yes optimize_chrom Optimize Chromatography me_severe->optimize_chrom No ppt_to_spe Switch from PPT to SPE or LLE optimize_sp->ppt_to_spe reassess Re-assess Matrix Effect ppt_to_spe->reassess gradient Modify LC Gradient for better separation optimize_chrom->gradient gradient->reassess G cluster_pqs pqs Quorum Sensing System pqsA pqsA-D genes HHQ HHQ (this compound) pqsA->HHQ biosynthesis pqsH pqsH gene HHQ->pqsH PqsR PqsR (Transcriptional Regulator) HHQ->PqsR activates PQS PQS (Pseudomonas Quinolone Signal) pqsH->PQS converts PQS->PqsR activates PqsR->pqsA positive feedback virulence Virulence Factor Expression PqsR->virulence regulates

References

Technical Support Center: Optimization of 2-Heptyl-4-quinolone (HHQ) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2-Heptyl-4-quinolone (HHQ) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in maximizing HHQ yield during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of HHQ production in Pseudomonas aeruginosa.

Q1: What are the key factors influencing HHQ production?

A1: Maximal production of this compound (HHQ), a key quorum-sensing signal molecule in Pseudomonas aeruginosa, is influenced by a combination of genetic and environmental factors. Genetically, the expression of the pqsABCDE operon is essential for HHQ biosynthesis. Environmentally, culture conditions play a critical role. Key parameters to optimize include:

  • Media Composition: The availability of precursors, particularly anthranilic acid, and suitable carbon and nitrogen sources can significantly impact yield.

  • pH: The pH of the culture medium affects enzymatic reactions and cellular health.

  • Temperature: P. aeruginosa can produce HHQ over a range of temperatures, but an optimal temperature for both growth and production exists.

  • Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic lifestyle of P. aeruginosa and for the enzymatic steps in HHQ synthesis.

  • Iron Concentration: Iron availability is a key regulatory factor in the PQS quorum-sensing system, which includes HHQ.

Q2: Which culture medium is recommended for high HHQ yield?

A2: While Pseudomonas aeruginosa can be cultivated in various media, Lysogeny Broth (LB) is a commonly used medium for studying HHQ production.[1] However, for process optimization, more defined media may be preferable to have better control over nutrient concentrations. M63 minimal medium supplemented with glucose and specific amino acids has also been utilized in studies focusing on HHQ-related phenotypes.[1] The choice of medium can significantly impact the final yield, and it is recommended to test different media to find the optimal one for your specific strain and experimental setup.

Q3: What is the optimal pH for HHQ production?

A3: While specific quantitative data on the direct effect of pH on HHQ yield is not extensively tabulated in the literature, maintaining a pH that supports robust growth of P. aeruginosa is crucial. Generally, a pH range of 7.0 to 8.0 is considered optimal for the growth of this bacterium. Extreme pH values can inhibit bacterial growth and, consequently, the production of secondary metabolites like HHQ. It is advisable to monitor and, if necessary, control the pH of the culture, especially in bioreactor setups where pH can shift due to metabolic activity.

Q4: How does temperature affect HHQ production?

A4: Pseudomonas aeruginosa is typically cultured at 37°C for optimal growth, and this temperature is also commonly used for HHQ production studies.[1][2] While the bacterium can grow at a range of temperatures, significant deviations from the optimal growth temperature may lead to stress responses that could alter the metabolic flux towards or away from HHQ production. For maximal and consistent HHQ yield, maintaining a constant temperature of 37°C is recommended.

Q5: What is the role of aeration and agitation in maximizing HHQ production?

A5: Aeration and agitation are critical for ensuring sufficient oxygen supply and nutrient distribution in the culture. As an aerobic organism, P. aeruginosa requires oxygen for its metabolic processes, including the biosynthesis of HHQ. Inadequate aeration can lead to oxygen limitation, which will negatively impact both bacterial growth and HHQ synthesis. Proper agitation ensures that the culture is homogenous, preventing the formation of gradients in nutrient concentration, pH, and dissolved oxygen. The optimal rates of aeration and agitation will depend on the specific bioreactor geometry and culture volume and should be optimized to maintain a dissolved oxygen level that supports maximal production.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during HHQ production experiments.

Problem Possible Causes Recommended Solutions
Low or No HHQ Yield 1. Inappropriate P. aeruginosa strain: Not all strains are high producers of HHQ.- Use a well-characterized HHQ-producing strain, such as P. aeruginosa PA14.[1] - Verify the genetic integrity of your strain, ensuring the pqs operon is intact.
2. Suboptimal Culture Conditions: Incorrect media, pH, or temperature.- Optimize media composition. Test different carbon and nitrogen sources. - Ensure the initial pH of the medium is between 7.0 and 8.0. - Maintain a constant temperature of 37°C.[1][2]
3. Inefficient Extraction: The method used may not be effectively isolating HHQ.- Use a reliable extraction solvent like acidified ethyl acetate (B1210297). - Ensure complete mixing during extraction and proper phase separation. - Follow a validated extraction protocol (see Section IV).
4. Inaccurate Quantification: Issues with the analytical method.- Use a validated quantification method such as HPLC-MS/MS. - Prepare a standard curve with pure HHQ for accurate concentration determination.
Inconsistent HHQ Yields Between Batches 1. Variability in Inoculum: Differences in the age or density of the starting culture.- Standardize the inoculum preparation. Use a fresh overnight culture and inoculate to a consistent starting optical density (OD).
2. Fluctuations in Culture Conditions: Minor variations in temperature, pH, or aeration.- Calibrate and monitor all equipment (incubators, shakers, pH meters) regularly. - For bioreactors, ensure that control loops for temperature, pH, and dissolved oxygen are functioning correctly.
3. Media Preparation Inconsistency: Variations in the composition of the culture medium.- Prepare media in large batches when possible to reduce variability. - Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.
HHQ Degradation 1. Instability in Sample: HHQ may degrade during storage or processing.- Store extracted samples at -80°C to minimize degradation.[3] - Avoid repeated freeze-thaw cycles. - Process samples for analysis as quickly as possible after extraction.

III. Data Presentation: Factors Influencing HHQ Production

Parameter Condition Expected Impact on HHQ Yield Rationale
Culture Medium Rich Media (e.g., LB)Moderate to HighProvides ample nutrients for robust growth and precursor synthesis.
Minimal Media (e.g., M63)VariableYield depends on the specific supplements provided; allows for more controlled studies of metabolic pathways.
pH 6.0 - 6.5SuboptimalMay stress the cells and divert resources from secondary metabolism.
7.0 - 8.0OptimalSupports healthy growth and enzymatic activity required for HHQ biosynthesis.
> 8.5SuboptimalCan inhibit growth and metabolic functions.
Temperature < 30°CSuboptimalSlower growth rate will likely lead to a lower rate of HHQ production.
37°COptimalIdeal temperature for the growth and metabolic activity of most P. aeruginosa strains.[1][2]
> 42°CInhibitoryHigh temperatures can induce a heat shock response and inhibit growth and secondary metabolite production.
Aeration LowLow YieldOxygen limitation will inhibit aerobic respiration and related metabolic pathways, including HHQ synthesis.
HighOptimal (up to a point)Ensures sufficient oxygen supply for maximal metabolic activity. Excessive shear stress from very high aeration in bioreactors can be detrimental.
Iron Iron-repleteLower YieldHigh iron concentrations can repress the expression of the pqs operon.
Iron-limitedHigher YieldIron limitation is a known signal that upregulates the PQS quorum-sensing system, leading to increased HHQ production.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to HHQ production.

A. Inoculum and Culture Preparation
  • Strain: Pseudomonas aeruginosa PA14 (or another suitable HHQ-producing strain).

  • Inoculum Preparation:

    • Streak the bacterial strain from a frozen glycerol (B35011) stock onto a Luria-Bertani (LB) agar (B569324) plate.

    • Incubate the plate overnight at 37°C.

    • The following day, inoculate a single colony into 10 mL of LB broth in a 50 mL falcon tube.

    • Incubate this starter culture overnight at 37°C with shaking at 250 rpm.[4]

  • Main Culture:

    • The next day, measure the optical density at 600 nm (OD600) of the overnight culture.

    • Inoculate a larger volume of the desired culture medium (e.g., 100 mL of LB in a 500 mL flask) to a starting OD600 of 0.05.

    • Incubate the main culture at 37°C with shaking at 250 rpm for the desired duration (e.g., until the culture reaches a specific growth phase).[4]

B. HHQ Extraction from Culture Supernatant
  • Harvesting:

    • Transfer the bacterial culture to centrifuge tubes.

    • Centrifuge at a speed sufficient to pellet the bacterial cells (e.g., 8000 rpm for 10 minutes).

    • Carefully collect the supernatant, which contains the secreted HHQ.[5]

  • Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate acidified with 0.1% (v/v) acetic acid.[3]

    • Shake the funnel vigorously for 1 minute to ensure thorough mixing, periodically venting to release pressure.

    • Allow the phases to separate. The top layer will be the organic phase containing HHQ.

    • Collect the upper organic phase into a clean tube.[3]

    • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

    • Pool the organic extracts.[3]

  • Drying and Concentration:

    • Dry the pooled organic extract using a speed-vac concentrator or by evaporation under a stream of nitrogen.[3]

    • Store the dried extract at -80°C until analysis.[3]

C. HHQ Quantification by UHPLC-MS/MS
  • Sample Preparation:

    • Reconstitute the dried HHQ extract in a suitable solvent, such as methanol.

    • Prepare a series of HHQ standards of known concentrations in the same solvent to generate a standard curve.

  • Chromatographic Separation:

    • System: Waters H-Class UPLC system or equivalent.

    • Column: Ascentis Express C8 HPLC Column (2.1 × 100 mm, 2.7 μm) or a similar C8 column.[3]

    • Column Temperature: 30°C.[3]

    • Mobile Phase A: 0.1% formic acid and 200 μM EDTA in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Gradient:

      • 0.0–0.5 min: 80% A

      • 0.5–4.0 min: Linear gradient from 80% A to 5% A

      • 4.5–5.0 min: Hold at 5% A

      • 5.5–6.0 min: Linear gradient from 5% A to 80% A

      • 6.0–8.0 min: Hold at 80% A for re-equilibration[3]

    • Injection Volume: 2 μL.[3]

  • Mass Spectrometric Detection:

    • System: Waters Xevo TQ-XS tandem quadrupole mass spectrometer or equivalent.[3]

    • Mode: Selected Reaction Monitoring (SRM).[3]

    • The specific precursor and product ion transitions for HHQ should be optimized by direct infusion of a standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the HHQ standards against their known concentrations.

    • Determine the concentration of HHQ in the experimental samples by interpolating their peak areas on the standard curve.

V. Visualizations

A. HHQ Biosynthesis Pathway

HHQ_Biosynthesis HHQ Biosynthesis Pathway Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Malonyl_CoA Malonyl-CoA PqsD PqsD Malonyl_CoA->PqsD Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA Anthraniloyl_CoA->PqsD Two_ABA 2-Aminobenzoylacetate (2-ABA) PqsD->Two_ABA PqsBC PqsBC Two_ABA->PqsBC Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->PqsBC HHQ This compound (HHQ) PqsBC->HHQ PqsH PqsH HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS

Caption: Biosynthetic pathway of this compound (HHQ).

B. Experimental Workflow for HHQ Production and Analysis

HHQ_Workflow Experimental Workflow for HHQ Production and Analysis Inoculum Inoculum Preparation Culture Bacterial Cultivation Inoculum->Culture Harvest Harvesting (Centrifugation) Culture->Harvest Supernatant Supernatant Collection Harvest->Supernatant Extraction Ethyl Acetate Extraction Supernatant->Extraction Drying Drying and Concentration Extraction->Drying Analysis UHPLC-MS/MS Analysis Drying->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for HHQ production, extraction, and analysis.

C. Logical Relationships in HHQ Production Optimization

HHQ_Optimization_Logic Logical Relationships in HHQ Production Optimization Media Media Composition Growth Bacterial Growth Media->Growth Pqs_Expression pqs Gene Expression Media->Pqs_Expression pH pH pH->Growth pH->Pqs_Expression Temp Temperature Temp->Growth Temp->Pqs_Expression Aeration Aeration/Agitation Aeration->Growth Aeration->Pqs_Expression Growth->Pqs_Expression HHQ_Yield HHQ Yield Pqs_Expression->HHQ_Yield

Caption: Interplay of factors affecting HHQ yield.

References

Improving the specificity of antibodies for 2-Heptyl-4-quinolone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity of antibodies for 2-Heptyl-4-quinolone (HHQ) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing specific antibodies for this compound (HHQ)?

A1: The primary challenge is that HHQ is a small molecule with a molecular weight of less than 500 Da.[1] Small molecules, also known as haptens, are generally not immunogenic on their own, meaning they do not elicit a strong immune response to produce antibodies.[1][2] To overcome this, HHQ must be covalently coupled to a larger carrier protein (like bovine serum albumin - BSA) to create an immunogen that can effectively stimulate antibody production.[2] The design of this hapten-carrier conjugate is critical for the specificity of the resulting antibodies.

Q2: Which type of antibody, monoclonal or polyclonal, is better for HHQ immunoassays?

A2: Both monoclonal and polyclonal antibodies have their advantages and disadvantages. The choice depends on the specific requirements of your assay.

  • Monoclonal Antibodies (mAbs) are produced from a single B-cell clone and recognize a single epitope on the antigen.[3][4][5][6] This high specificity can reduce background noise and cross-reactivity with other structurally similar molecules.[6][7] They also offer high batch-to-batch consistency, which is crucial for long-term studies.[3][5][8] However, they can be more expensive and time-consuming to produce.[3][4]

  • Polyclonal Antibodies (pAbs) are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen.[3][4][5] This can lead to higher sensitivity and a stronger signal.[5][6] They are also generally less expensive and faster to produce.[3][4] However, they have a higher potential for cross-reactivity and can exhibit batch-to-batch variability.[6][8]

For HHQ immunoassays where specificity is a primary concern due to the presence of other similar quinolones, monoclonal antibodies are often preferred.[7] However, a well-characterized polyclonal antibody can also be effective.[2]

Q3: How can I validate the specificity of my anti-HHQ antibody?

A3: Antibody validation is crucial to ensure that the antibody specifically recognizes HHQ. A multi-pronged approach is recommended:

  • Cross-Reactivity Testing: Test the antibody against structurally similar molecules that are likely to be present in your samples, such as other quinolones from the Pseudomonas aeruginosa pqs system like 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO).[1]

  • Western Blot Analysis: If possible, this can help determine if the antibody binds to the target at the correct molecular weight, although this is more applicable to protein targets.[9][10]

  • Orthogonal Methods: Cross-reference your immunoassay results with data from non-antibody-based methods like liquid chromatography-mass spectrometry (LC-MS).[1][11] This is a critical step to confirm that the immunoassay is accurately quantifying HHQ.

  • Knockout/Knockdown Models: Use samples from knockout or knockdown organisms that do not express the target molecule to confirm the absence of a signal.[10]

Q4: What are "matrix effects" and how can they affect my HHQ immunoassay?

A4: Matrix effects occur when components in the sample (e.g., serum, plasma, culture media) interfere with the antibody-antigen binding, leading to inaccurate results.[12][13][14] These effects can manifest as either an underestimation or overestimation of the analyte concentration.[15] For HHQ immunoassays, components in complex biological samples can cause significant interference.[16]

To mitigate matrix effects:

  • Sample Dilution: Diluting your samples with an appropriate assay buffer can reduce the concentration of interfering substances.[13][14]

  • Matrix Matching: Prepare your standards and calibration curve in the same matrix as your samples.[13] For example, if you are analyzing serum samples, dilute your standards in serum that is known to be negative for HHQ.

  • Use of Blocking Agents: Incorporating blocking agents into your assay buffers can help to minimize non-specific binding.[17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Insufficient blockingOptimize the blocking buffer concentration and incubation time.[18][19] Consider using a different blocking agent (e.g., BSA, non-fat dry milk).[20]
Antibody concentration too highReduce the concentration of the primary or secondary antibody.[18]
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between steps.[21][22]
Cross-reactivity of the antibodyValidate the antibody against related molecules. If cross-reactivity is high, consider using a more specific antibody.[7]
No Signal or Weak Signal Reagent omission or incorrect orderCarefully review the protocol and ensure all reagents are added in the correct sequence.[21]
Inactive antibody or conjugateUse a new batch of antibodies or conjugates. Ensure proper storage conditions.
Incorrect buffer compositionEnsure buffers do not contain inhibitors like sodium azide (B81097) if using an HRP-conjugated antibody.[22][23]
Low analyte concentrationConcentrate the sample or use a more sensitive detection method.
Poor Standard Curve Improper standard reconstitutionBriefly centrifuge the standard vial before opening and ensure complete dissolution.[18]
Pipetting errorsUse calibrated pipettes and ensure accurate pipetting techniques.[21]
Inappropriate curve fitTry a different curve-fitting model (e.g., four-parameter logistic).[18]
High Variability Between Duplicates Inadequate mixing of reagentsEnsure all reagents and samples are thoroughly mixed before adding to the plate.[22]
Inconsistent washingUse an automated plate washer if available for more consistent washing.[21]
Edge effectsAvoid using the outer wells of the plate, or ensure even temperature distribution during incubation.

Quantitative Data Summary

Table 1: Cross-Reactivity of an Anti-HHQ Antibody

CompoundIC50 (nM)Cross-Reactivity (%)
This compound (HHQ)4.59 ± 0.29100
2-Heptyl-3-hydroxy-4-quinolone (PQS)377
2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)863
Data adapted from a study developing a competitive indirect ELISA for HHQ.[1]

Table 2: Analytical Performance of an HHQ ELISA

ParameterValue
Limit of Detection (LOD)0.34 ± 0.13 nM
IC504.59 ± 0.29 nM
Data reflects the performance of the assay in buffer.[1][16]

Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Preparation for HHQ

This is a generalized protocol based on common hapten synthesis strategies.[2]

  • Hapten Design: A derivative of HHQ is synthesized with a spacer arm containing a reactive group (e.g., a carboxylic acid or an amine) for conjugation to a carrier protein. The position of the spacer arm is critical to expose unique structural features of HHQ to the immune system.

  • Activation of Hapten: The reactive group on the hapten is activated to facilitate conjugation. For example, a carboxylic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Conjugation to Carrier Protein: The activated hapten is mixed with a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction is allowed to proceed for several hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate: The resulting immunogen (HHQ-carrier protein conjugate) is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography.

  • Characterization: The conjugation ratio (number of hapten molecules per carrier protein molecule) is determined using methods like MALDI-TOF mass spectrometry or by spectrophotometric analysis if the hapten has a unique absorbance spectrum.

Protocol 2: Competitive Indirect ELISA for HHQ Detection

This protocol is a generalized representation of a competitive immunoassay.[1][24][25]

  • Coating: Microtiter plate wells are coated with a coating antigen (e.g., HHQ conjugated to a different carrier protein than the one used for immunization) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Competitive Reaction: 50 µL of the standard or sample is added to each well, followed by 50 µL of the anti-HHQ antibody (at a pre-optimized dilution). The plate is incubated for 1-2 hours at 37°C. During this step, free HHQ in the sample competes with the coated HHQ for binding to the antibody.

  • Washing: The plate is washed as described in step 2 to remove unbound antibodies.

  • Detection: 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: 100 µL of a suitable substrate (e.g., TMB for HRP) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H2SO4).

  • Data Acquisition: The optical density is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The concentration of HHQ in the samples is determined by comparing their absorbance to the standard curve.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Coat Plate with HHQ-Antigen Conjugate p2 2. Wash p1->p2 r1 5. Add Sample/Standard (Free HHQ) p3 3. Block Non-specific Sites p2->p3 p4 4. Wash p3->p4 p4->r1 r3 7. Incubate (Competition Occurs) r1->r3 d1 9. Add Enzyme-conjugated Secondary Antibody r2 6. Add Primary Antibody (Anti-HHQ) r2->r3 r4 8. Wash r3->r4 r4->d1 d2 10. Wash d1->d2 d3 11. Add Substrate d2->d3 d4 12. Stop Reaction d3->d4 d5 13. Read Absorbance d4->d5

Caption: Workflow for a competitive indirect ELISA for HHQ detection.

Troubleshooting_Logic cluster_high_bg High Background? cluster_no_signal No/Weak Signal? start Problem with HHQ Immunoassay bg_check Check Blocking start->bg_check ns_check Reagents Added Correctly? start->ns_check bg_sol1 Optimize Blocking Buffer/Time bg_check->bg_sol1 No bg_check2 Check Antibody Concentration bg_check->bg_check2 Yes bg_sol2 Titrate Antibodies bg_check2->bg_sol2 No bg_check3 Check Washing bg_check2->bg_check3 Yes bg_sol3 Increase Wash Steps bg_check3->bg_sol3 No ns_sol1 Review Protocol ns_check->ns_sol1 No ns_check2 Antibody Active? ns_check->ns_check2 Yes ns_sol2 Use New Reagents ns_check2->ns_sol2 No ns_check3 Buffer Issues? ns_check2->ns_check3 Yes ns_sol3 Check for Inhibitors ns_check3->ns_sol3 No

Caption: Logical troubleshooting flow for common immunoassay issues.

References

Overcoming solubility issues of 2-Heptyl-4-quinolone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 2-Heptyl-4-quinolone (HHQ) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (HHQ)?

A1: this compound (HHQ) is a lipophilic molecule and is characterized by its poor solubility in aqueous solutions. It is considered slightly soluble in water. For practical laboratory use, organic solvents are typically required to dissolve HHQ before its introduction into aqueous experimental systems.

Q2: What is the recommended solvent for creating a stock solution of HHQ?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing HHQ stock solutions.[1] It is a powerful organic solvent that can dissolve HHQ at concentrations suitable for most experimental needs. Methanol has also been reported as a solvent for a related compound and can be considered as an alternative.[2]

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5% or even 1% DMSO, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell type.

Q4: Can I dissolve HHQ directly in aqueous buffers like PBS?

A4: Direct dissolution of HHQ in aqueous buffers such as Phosphate-Buffered Saline (PBS) at significant concentrations is generally not feasible due to its hydrophobic nature. A stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous buffer to the desired final concentration.

Q5: Are there alternative methods to improve the aqueous solubility of HHQ?

A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like HHQ. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol) can increase solubility.

  • Complexation: Encapsulating HHQ within a carrier molecule, such as a cyclodextrin, can improve its solubility in water.[3][4][5][6][7]

  • pH adjustment: While less common for HHQ, altering the pH of the solution can sometimes improve the solubility of ionizable compounds.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed when diluting DMSO stock of HHQ into aqueous media.
  • Question: I prepared a stock solution of HHQ in DMSO, but when I add it to my cell culture medium or buffer, the solution becomes cloudy or I see a precipitate. What should I do?

  • Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here is a troubleshooting workflow:

    G A Precipitation Observed B Reduce Final HHQ Concentration A->B Is the final concentration too high? C Decrease Final DMSO Concentration A->C Is the final DMSO concentration > 0.5%? D Gentle Warming and Vortexing B->D C->D E Use a Co-solvent Approach D->E Still precipitating? G Successful Solubilization D->G Precipitate dissolves F Consider Cyclodextrin Complexation E->F Co-solvent not effective? E->G F->G

    Caption: Troubleshooting workflow for HHQ precipitation.

    Detailed Steps:

    • Reduce Final HHQ Concentration: Your target concentration in the aqueous medium might be above the solubility limit, even with a small amount of DMSO. Try preparing a more dilute solution.

    • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for biological assays, a slight increase (e.g., from 0.1% to 0.2%) might be necessary to maintain HHQ solubility. Always include a vehicle control with the same final DMSO concentration.

    • Gentle Warming and Mixing: After diluting the HHQ stock, try gently warming the solution to 37°C and vortexing briefly. This can sometimes help to dissolve small amounts of precipitate.

    • Co-solvent Method: Prepare your aqueous medium with a small percentage of a co-solvent like ethanol (B145695) (e.g., 1-5%). Then, add your HHQ DMSO stock to this co-solvent/aqueous mixture. Remember to have a vehicle control containing the same co-solvent and DMSO concentration.

    • Cyclodextrin Complexation: For applications where organic solvents are a concern, consider using cyclodextrins. You would typically prepare the HHQ-cyclodextrin complex first before dissolving it in your aqueous medium. This often requires specific protocols that may need to be optimized.

Issue 2: Inconsistent experimental results with HHQ.
  • Question: I am seeing high variability in my experimental results when using HHQ. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations of HHQ in your experiments.

    Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare your final working solution of HHQ fresh before each experiment. Do not store diluted aqueous solutions of HHQ for extended periods, as the compound may precipitate over time.

    • Vortex Before Use: Before taking an aliquot from your stock solution of HHQ in DMSO, ensure it is at room temperature and vortex it briefly to ensure it is homogenous.

    • Visual Inspection: Before adding the HHQ solution to your experiment, visually inspect it for any signs of precipitation. If any is observed, refer to the troubleshooting guide for precipitation.

    • Filter Sterilization: If you need to sterilize your HHQ solution, use a syringe filter that is compatible with organic solvents (e.g., a PTFE filter for DMSO-based solutions). Be aware that some of the compound may be lost to the filter membrane.

Data Presentation

Table 1: Reported Solubility of this compound (HHQ) and a Related Compound.

CompoundSolvent/VehicleConcentrationNotes
This compound (HHQ)DMSO5 mg/mLClear solution.
2-Heptyl-3-hydroxy-4-quinolone (PQS)DMSO12 mg/mLSonication is recommended.[8]
2-Heptyl-3-hydroxy-4-quinolone (PQS)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLSonication is recommended.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM HHQ Stock Solution in DMSO

Materials:

  • This compound (HHQ) powder (MW: 243.34 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 2.43 mg of HHQ powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the HHQ is completely dissolved. Gentle warming to 37°C may be required.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM HHQ Working Solution in Cell Culture Medium (0.1% DMSO)

Materials:

  • 10 mM HHQ stock solution in DMSO

  • Sterile cell culture medium

Procedure:

  • Warm the cell culture medium to 37°C.

  • In a sterile tube, add 999 µL of the pre-warmed cell culture medium.

  • Add 1 µL of the 10 mM HHQ stock solution in DMSO to the medium.

  • Vortex the solution gently to mix.

  • Visually inspect for any precipitation.

  • Use the working solution immediately.

Signaling Pathway

This compound (HHQ) is a key signaling molecule in the Pseudomonas aeruginosa quorum-sensing cascade, acting as a precursor to the Pseudomonas quinolone signal (PQS).

G cluster_0 HHQ Biosynthesis cluster_1 PQS Synthesis cluster_2 Signal Transduction A Anthranilate B pqsABCD A->B C This compound (HHQ) B->C D HHQ E PqsH D->E F PQS E->F G HHQ / PQS H PqsR (MvfR) G->H I Activation of pqs Operon H->I J Virulence Gene Expression I->J

Caption: Simplified HHQ and PQS signaling pathway in P. aeruginosa.

References

Technical Support Center: 2-Heptyl-4-quinolone (HHQ) Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in 2-heptyl-4-quinolone (HHQ) bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HHQ) and why is it important to study?

A1: this compound (HHQ) is a signaling molecule involved in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa. It is the direct precursor to the Pseudomonas quinolone signal (PQS), a key molecule in regulating virulence factor expression and biofilm formation.[1][2] Studying HHQ bioactivity is crucial for understanding bacterial communication and for the development of novel anti-infective therapies that disrupt this pathway.

Q2: What are the most common types of bioassays used to measure HHQ activity?

A2: The most common bioassays for HHQ activity include:

  • Reporter gene assays: These utilize a bacterial strain engineered to produce a measurable signal (e.g., light via luciferase or color via β-galactosidase) in response to HHQ.[3] These reporters are often based on the activation of the PqsR transcriptional regulator.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the direct quantification of HHQ in complex samples like bacterial culture supernatants.[4][5]

  • Cytotoxicity assays: These assays measure the toxic effects of HHQ on various cell lines, which is an important aspect of its biological activity.[6][7]

Q3: What are the main sources of interference in HHQ bioactivity assays?

A3: Interference can arise from several sources, including:

  • Media components: Some components in culture media can have fluorescent properties that interfere with signal detection in reporter assays.[8]

  • Compound properties: The test compound itself may be autofluorescent, leading to false positives. Poor solubility can also lead to precipitation and inaccurate concentration measurements.[9]

  • Cytotoxicity: If HHQ or a tested compound is toxic to the reporter strain or mammalian cells at the concentrations being tested, it can lead to a decrease in signal that is not related to the specific bioactivity being measured, resulting in false negatives.

  • Cross-reactivity: In immunoassays, antibodies may show cross-reactivity with other structurally similar quinolones produced by P. aeruginosa.[10]

Q4: How can I differentiate between true HHQ bioactivity and off-target effects like cytotoxicity?

A4: It is essential to run parallel assays. A cytotoxicity assay should be performed using the same cell line and compound concentrations as in the primary bioactivity assay. If a compound shows activity in the bioactivity assay only at concentrations where it is also cytotoxic, the results should be interpreted with caution. A viability control, such as measuring ATP levels or using a live/dead stain, should be included in the primary assay.[9]

Troubleshooting Guides

Reporter Gene Assays (e.g., PqsR-based biosensor)
Problem Possible Cause(s) Solution(s)
High Background Signal - Autofluorescence of media components or test compounds.- Contamination of reagents or samples.- Use white plates with clear bottoms to reduce background.- Run a cell-free control with your compound and assay reagents to check for interference.- Prepare fresh reagents and use sterile techniques.[11]
Weak or No Signal - Low transfection efficiency (if applicable).- Inactive reagents (e.g., luciferase substrate).- Weak promoter in the reporter construct.- Insufficient HHQ concentration.- Optimize transfection protocols.- Check the functionality and storage conditions of all reagents.- Consider using a reporter with a stronger promoter.- Increase the concentration of HHQ or the test sample.[11]
High Variability Between Replicates - Pipetting errors.- Inconsistent cell seeding.- Edge effects in the microplate.- Use a calibrated multichannel pipette and prepare a master mix for reagents.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[11]
False Positives - Autofluorescence of test compounds.- Test compound activates the reporter system non-specifically.- Screen compounds for autofluorescence at the assay wavelengths.- Test the compound on a control reporter strain lacking the PqsR receptor.
False Negatives - Cytotoxicity of the test compound to the reporter strain.- Degradation of HHQ or the test compound.- Test compound quenches the reporter signal.- Perform a parallel cytotoxicity assay.- Ensure the stability of compounds under assay conditions.- Run a control to check for signal quenching by the test compound.[12]
Cytotoxicity Assays
Problem Possible Cause(s) Solution(s)
High Variability in Replicate Wells - Uneven cell seeding.- Compound precipitation due to poor solubility.- Ensure a single-cell suspension before plating.- Visually inspect wells for precipitate. Improve compound solubility by adjusting the vehicle (e.g., DMSO concentration) or using a different solvent.[9]
Low Signal in ATP-based Assays - Low cell number.- Rapid degradation of ATP after cell lysis.- Ensure a sufficient number of viable cells are seeded.- Use a lysis buffer that effectively inactivates ATPases and process samples quickly.[13]
Discrepancy Between Microscopy and Assay Readout - The chosen assay may not be sensitive enough or may measure a late-stage event of cell death.- Use a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis vs. necrosis).[13]
High Background in LDH Release Assays - Serum in the culture medium contains LDH.- Mechanical damage to cells during handling.- Use a low-serum or serum-free medium for the assay, ensuring it doesn't compromise cell viability.- Handle cells gently during media changes and reagent addition.[13]

Quantitative Data Summary

Table 1: Cytotoxicity of HHQ and PQS in Different Cell Lines

CompoundCell LineAssay TypeEndpointValue
HHQTIB-67 (Mouse Monocytes)MTTLD50~10 µM
PQSTIB-67 (Mouse Monocytes)MTTLD50~1 µM
HHQA549 (Human Lung Epithelial)MTT48h ViabilityLess toxic than PQS
PQSA549 (Human Lung Epithelial)MTT48h ViabilityMore toxic than HHQ

Data compiled from published studies.

Table 2: Cross-Reactivity in an HQNO-based ELISA

CompoundIC50 (nM)Cross-Reactivity (%)
HQNO 4.20100
HHQ 56.019
PQS 162.57

This table illustrates the potential for cross-reactivity in immunoassays, highlighting the importance of specificity testing.[10]

Experimental Protocols

Protocol 1: PqsR-Based Reporter Bioassay for HHQ Activity

This protocol provides a general framework for measuring HHQ bioactivity using a P. aeruginosa strain carrying a pqsA-luxCDABE reporter fusion.

Materials:

  • P. aeruginosa PAO1 ΔpqsA containing a pqsA-lux reporter plasmid.

  • LB broth or other suitable growth medium.

  • 96-well white, clear-bottom microplates.

  • HHQ standard and test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Luminometer.

Procedure:

  • Prepare Reporter Strain Culture: Inoculate the reporter strain into LB broth and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture to an OD600 of ~0.05 in fresh LB broth.

  • Prepare Assay Plate: Add 180 µL of the subculture to each well of the 96-well plate.

  • Add Compounds: Add 2 µL of HHQ standard or test compound dilutions to the appropriate wells. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C with shaking for a predetermined time (e.g., 6-8 hours).

  • Measurement: Measure both optical density (OD600) to assess bacterial growth and luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the cell density (Luminescence/OD600). Compare the signal from test compounds to the HHQ standard curve to determine activity.

Protocol 2: LC-MS/MS Quantification of HHQ in Bacterial Cultures

This protocol outlines a method for the extraction and quantification of HHQ from P. aeruginosa culture supernatants.

Materials:

  • P. aeruginosa culture.

  • Ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.

  • Internal standard (e.g., nalidixic acid).

  • Speedvac concentrator.

  • LC-MS/MS system.

Procedure:

  • Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Internal Standard: Add a known concentration of the internal standard to the supernatant.

  • Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Collect Organic Phase: Carefully transfer the upper organic phase to a new tube.

  • Drying: Evaporate the solvent using a Speedvac concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • Analysis: Inject the sample into the LC-MS/MS system and quantify HHQ based on a standard curve.[5]

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of HHQ or test compounds on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., A549 or HCT 116).

  • Complete cell culture medium.

  • 96-well clear microplates.

  • HHQ or test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

PQS_Signaling_Pathway cluster_synthesis HHQ and PQS Biosynthesis cluster_regulation Quorum Sensing Regulation Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsD PqsD PqsA->PqsD PqsBC PqsBC PqsD->PqsBC PqsE PqsE PqsBC->PqsE HHQ HHQ (this compound) PqsE->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (Transcriptional Regulator) HHQ->PqsR activates (weaker) PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS PQS->PqsR activates Virulence_Genes Virulence Gene Expression (e.g., pyocyanin, elastase) PqsR->Virulence_Genes induces Biofilm_Formation Biofilm Formation PqsR->Biofilm_Formation promotes

Caption: PQS signaling pathway in Pseudomonas aeruginosa.

Experimental_Workflow cluster_primary Primary Bioactivity Screen cluster_validation Hit Validation & Characterization cluster_outcome Outcome Start Test Compound Library Reporter_Assay HHQ Reporter Gene Assay Start->Reporter_Assay Active_Hits Identify Active Hits Reporter_Assay->Active_Hits Cytotoxicity_Assay Cytotoxicity Assay Active_Hits->Cytotoxicity_Assay LCMS_Quant LC-MS Quantification Active_Hits->LCMS_Quant Dose_Response Dose-Response Analysis Active_Hits->Dose_Response Lead_Compound Validated Lead Compound Cytotoxicity_Assay->Lead_Compound Inform selection LCMS_Quant->Lead_Compound Confirm mechanism Dose_Response->Lead_Compound

Caption: Experimental workflow for identifying HHQ modulators.

References

Enhancing the resolution of 2-Heptyl-4-quinolone analogs on TLC plates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the thin-layer chromatography (TLC) of 2-Heptyl-4-quinolone and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound analogs, providing step-by-step solutions to enhance resolution and achieve reliable results.

Question: My 2-alkyl-4-quinolone analogs are not separating and appear as a single spot or a smear. How can I improve the resolution?

Answer:

Poor resolution of 2-alkyl-4-quinolone analogs on a TLC plate is a frequent challenge, primarily due to their structural similarity. The key to enhancing separation lies in optimizing the mobile phase, selecting the appropriate stationary phase, and ensuring proper experimental technique.

1. Mobile Phase Optimization:

The polarity of the mobile phase is the most critical factor influencing the separation of compounds on a TLC plate. The goal is to find a solvent system that results in a significant difference in the affinity of your analogs for the stationary phase.

  • Adjusting Polarity: For silica (B1680970) gel plates (a polar stationary phase), increasing the polarity of the mobile phase will generally increase the Rf values of your compounds. Conversely, decreasing the polarity will lower the Rf values. A good starting point for separating quinolone analogs is a mixture of a non-polar solvent and a moderately polar solvent.

    • If your spots are clustered near the baseline (low Rf): Your mobile phase is likely not polar enough to move the compounds up the plate. Gradually increase the proportion of the more polar solvent. For example, if you are using a 9:1 hexane (B92381):ethyl acetate (B1210297) mixture, try an 8:2 or 7:3 mixture.

    • If your spots are clustered near the solvent front (high Rf): Your mobile phase is too polar, causing the compounds to move with the solvent front without sufficient interaction with the stationary phase. Decrease the proportion of the polar solvent. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 2:1 or 3:1 mixture.

  • Changing Solvent Selectivity: If adjusting the polarity of a two-component system does not provide adequate separation, you may need to change the solvents to alter the selectivity of the mobile phase. Different solvents interact with compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions).

2. Stationary Phase Selection:

While silica gel 60 F254 plates are the most common choice, alternative stationary phases can provide different selectivities and may improve the resolution of challenging separations.

  • Reverse-Phase TLC: If you are struggling to separate non-polar analogs on silica, consider using reverse-phase TLC plates (e.g., C18-bonded silica). With a non-polar stationary phase, you will use a polar mobile phase (e.g., methanol:water or acetonitrile:water mixtures).

  • Chemically Modified Silica Plates: Plates with bonded phases such as diol, cyano, or amino groups can offer different selectivities compared to standard silica gel and may be beneficial for separating quinolone analogs.

3. Experimental Technique:

Proper technique is crucial for achieving sharp, well-resolved spots.

  • Spotting: Apply your samples to the plate in small, concentrated spots. Large spots will lead to band broadening and poor resolution.

  • Chamber Saturation: Ensure the TLC chamber is saturated with the mobile phase vapor before placing the plate inside. This is achieved by lining the chamber with filter paper soaked in the mobile phase. An unsaturated chamber can lead to uneven solvent flow and distorted spots.

  • Solvent Front: Allow the solvent front to travel at least 80-90% of the length of the plate to maximize the separation distance.

Below is a workflow diagram to guide you through the troubleshooting process for poor resolution.

G start Start: Poor Resolution check_rf Check Rf Values start->check_rf low_rf Rf too low (<0.2) check_rf->low_rf Spots at baseline high_rf Rf too high (>0.8) check_rf->high_rf Spots at solvent front good_rf Rf in optimal range (0.2-0.8) but poor separation check_rf->good_rf Spots are compressed increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity change_solvents Change Solvent System (e.g., use dichloromethane or acetone) good_rf->change_solvents increase_polarity->check_rf end Resolution Improved increase_polarity->end If resolved decrease_polarity->check_rf decrease_polarity->end If resolved change_solvents->check_rf change_stationary_phase Change Stationary Phase (e.g., Reverse-Phase TLC) change_solvents->change_stationary_phase If still no separation change_solvents->end If resolved change_stationary_phase->end

Caption: Troubleshooting workflow for poor TLC resolution.

Frequently Asked Questions (FAQs)

Q1: How does the alkyl chain length of 2-alkyl-4-quinolone analogs affect their Rf values on a silica gel TLC plate?

A1: On a standard silica gel plate (polar stationary phase) with a non-polar mobile phase, the Rf value is primarily influenced by the polarity of the compound. As the length of the non-polar alkyl chain increases, the overall polarity of the molecule decreases. This leads to a weaker interaction with the polar silica gel and a stronger affinity for the non-polar mobile phase, resulting in a higher Rf value. Therefore, you can expect to see the following trend: 2-nonyl-4-quinolone > this compound > 2-pentyl-4-quinolone in terms of their Rf values.

Q2: What is the best method for visualizing this compound and its analogs on a TLC plate?

A2: this compound and many of its analogs are fluorescent and can be easily visualized under UV light.[1]

  • UV Visualization: Commercially available TLC plates (silica gel 60 F254) contain a fluorescent indicator. When viewed under short-wave UV light (254 nm), the plate will fluoresce green, and compounds that absorb UV light will appear as dark spots. This is a non-destructive method, and it is the recommended first choice for visualizing quinolone analogs.

  • Iodine Staining: If the compounds are not UV-active or the fluorescence is weak, an iodine chamber can be used. The plate is placed in a sealed chamber containing a few crystals of iodine. The iodine vapor will adsorb to the compounds, making them visible as brown spots. This method is generally non-destructive, but the spots may fade over time.

  • Chemical Stains: For certain derivatives, specific chemical stains can be used. However, these methods are destructive.

Q3: My spots are tailing. What could be the cause and how can I fix it?

A3: Spot tailing on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause of tailing. Try spotting a more dilute solution of your sample.

  • Sample Acidity/Basicity: Highly acidic or basic compounds can interact strongly with the silica gel, leading to tailing. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can neutralize the sample and the silica surface, resulting in more symmetrical spots.

  • Impure Solvents: Using old or impure solvents for your mobile phase can lead to tailing and other issues. Always use high-purity solvents.

Q4: Can I use TLC to quantify the amount of a this compound analog in my sample?

A4: Yes, TLC can be used for semi-quantitative or quantitative analysis, often in the form of High-Performance Thin-Layer Chromatography (HPTLC). This involves spotting known concentrations of a standard alongside your unknown sample. After development and visualization, the intensity of the spots can be measured using a densitometer. By creating a calibration curve from the standards, the concentration of the analog in your sample can be determined.[1]

Data Presentation

The following table summarizes the expected Rf values for a homologous series of 2-alkyl-4-quinolone analogs on a silica gel 60 F254 plate with different mobile phase compositions. These values are representative and may vary slightly depending on experimental conditions.

AnalogAlkyl Chain LengthMobile Phase A (Hexane:Ethyl Acetate 4:1)Mobile Phase B (Dichloromethane:Methanol 98:2)
2-Pentyl-4-quinoloneC50.350.50
This compoundC70.450.58
2-Nonyl-4-quinoloneC90.550.65

Experimental Protocols

Protocol 1: Standard TLC Analysis of 2-Alkyl-4-quinolone Analogs

This protocol describes a standard method for the separation of 2-alkyl-4-quinolone analogs on a silica gel plate.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Micropipettes or capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Samples of 2-alkyl-4-quinolone analogs dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Mobile Phase: Prepare a 4:1 (v/v) mixture of hexane and ethyl acetate. Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in saturation and seal the chamber. Allow it to saturate for at least 15-20 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the positions for each sample.

  • Spot the Samples: Using a micropipette or capillary tube, carefully spot a small amount of each sample solution onto the origin line at the marked positions. Allow the solvent to completely evaporate between applications to keep the spots small and concentrated.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase. Seal the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Stop the Development: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualize and Analyze: Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. Circle the spots with a pencil. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Signaling Pathway Diagram

The production of this compound (HHQ) and its conversion to the Pseudomonas quinolone signal (PQS) are key steps in the quorum-sensing pathway of Pseudomonas aeruginosa. This pathway is regulated by a complex network of transcriptional regulators, including PqsR. The following diagram illustrates the positive feedback loop where PqsR, activated by HHQ and PQS, upregulates the expression of the pqsABCDE operon, which is responsible for the synthesis of these signaling molecules.

G cluster_0 PQS Signaling Pathway PqsR PqsR (Transcriptional Regulator) pqsA_promoter pqsA Promoter PqsR->pqsA_promoter binds to Virulence_Genes Virulence Gene Expression PqsR->Virulence_Genes regulates HHQ HHQ (this compound) HHQ->PqsR binds & activates PQS PQS (Pseudomonas Quinolone Signal) PQS->PqsR binds & activates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE initiates transcription PqsA_E_proteins PqsA-E Proteins (Biosynthesis Enzymes) pqsABCDE->PqsA_E_proteins translates to PqsA_E_proteins->HHQ synthesize

Caption: PqsR-mediated regulation of the pqs operon in Pseudomonas.

References

PqsR-based Reporter Assays for 2-Heptyl-4-quinolone (HHQ) Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PqsR-based reporter assays to investigate the activity of 2-Heptyl-4-quinolone (HHQ) and other related compounds.

Understanding the PqsR Signaling Pathway

The Pseudomonas aeruginosa quinolone signal (pqs) system is a crucial component of the bacterium's quorum-sensing network, regulating virulence and biofilm formation.[1][2][3] At the heart of this system is the transcriptional regulator PqsR (also known as MvfR), a member of the LysR-type family.[4] PqsR controls the expression of the pqsABCDE operon, which is responsible for the biosynthesis of 2-alkyl-4-quinolones (AQs), including HHQ and its derivative, the Pseudomonas quinolone signal (PQS).[1][5]

HHQ and PQS function as signaling molecules that bind to and activate PqsR.[3][4] This activation leads to a positive feedback loop, amplifying the expression of the pqsABCDE operon and thus increasing the production of HHQ and PQS.[5] PQS generally binds to PqsR with a much higher affinity than HHQ.[6] The PqsR-dependent signaling pathway is a key target for the development of anti-virulence drugs.[2][4]

PqsR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa pqsABCDE pqsABCDE operon PqsABCD PqsA, PqsB, PqsC, PqsD (Enzymes) pqsABCDE->PqsABCD Transcription & Translation HHQ This compound (HHQ) PqsABCD->HHQ Biosynthesis PqsH PqsH (Monooxygenase) HHQ->PqsH Substrate PqsR_inactive Inactive PqsR HHQ->PqsR_inactive Binds & Activates PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS Conversion PQS->PqsR_inactive Binds & Activates (High Affinity) PqsR_active Active PqsR PqsR_inactive->PqsR_active PqsR_active->pqsABCDE Induces Transcription

Caption: The PqsR signaling pathway in Pseudomonas aeruginosa.

Troubleshooting PqsR-based Reporter Assays

This section addresses common issues encountered during PqsR-based reporter assays.

Frequently Asked Questions (FAQs)

1. Why am I getting a weak or no signal from my reporter assay?

A weak or absent signal can stem from several factors, ranging from reagent issues to problems with the experimental setup.[7][8]

  • Inactive HHQ/PQS: Ensure the stock solutions of your activating ligands (HHQ, PQS) are fresh and have been stored correctly, protected from light and excessive freeze-thaw cycles.

  • Reporter Strain Issues: Verify the viability and correct genotype of your reporter strain (e.g., E. coli or P. aeruginosa carrying the reporter plasmid).

  • Plasmid Integrity: Confirm the integrity of your reporter plasmid DNA.[7] Use high-quality plasmid preparations for transformations.[8]

  • Insufficient Induction Time: The kinetics of PqsR activation can vary. Optimize the incubation time with the test compound.

  • Weak Promoter Activity: If using a custom reporter construct, the chosen promoter might be weak.[7] Consider using a well-characterized PqsR-responsive promoter, such as the pqsA promoter.[9]

2. My reporter assay shows a high background signal. What can I do?

High background can mask the specific signal from your test compounds.[7]

  • Leaky Promoter: The promoter in your reporter construct might have some basal activity in the absence of an activator. Using a host strain with a tightly regulated expression system can help.

  • Media Interference: Components in the culture medium could autofluoresce or auto-luminesce. Test your medium alone to determine its background signal.

  • Contamination: Bacterial or chemical contamination can lead to spurious signals.[7] Ensure aseptic techniques and use sterile reagents.

  • Plate Type: For luminescence assays, use white, opaque-walled plates to reduce well-to-well crosstalk.[8]

3. I am observing high variability between my replicate wells. How can I improve consistency?

High variability can compromise the reliability of your results.[7]

  • Pipetting Errors: Inconsistent pipetting is a common source of variability.[7] Use calibrated pipettes and consider using a master mix for reagents.

  • Cell Density: Ensure a uniform cell density across all wells at the start of the assay.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to "edge effects." Avoid using the outermost wells or ensure proper plate sealing and incubation conditions.

  • Reagent Homogeneity: Ensure all solutions, especially cell suspensions and compound dilutions, are thoroughly mixed before dispensing.

4. My known PqsR inhibitor is not showing any activity in the assay.

  • Compound Stability: The inhibitor may be unstable in the assay medium or may not be cell-permeable.

  • Competition with Endogenous Ligands: If using a P. aeruginosa reporter strain, it may produce its own HHQ and PQS, which can compete with your inhibitor.[10] Consider using a pqsA mutant strain that cannot synthesize these molecules.

  • Incorrect Assay Window: The concentration of the activating ligand (HHQ or PQS) used in the assay might be too high, making it difficult for a competitive inhibitor to show an effect. Optimize the concentration of the agonist to be near its EC50 value.

Experimental Protocols

Protocol: PqsR-based Luciferase Reporter Assay in E. coli

This protocol provides a general framework for assessing the ability of a compound to activate or inhibit PqsR using a recombinant E. coli reporter strain.

1. Materials:

  • E. coli strain co-expressing PqsR and a pqsA-luciferase reporter plasmid.
  • Luria-Bertani (LB) broth or other suitable growth medium.
  • Appropriate antibiotics for plasmid maintenance.
  • Test compounds and control compounds (e.g., HHQ as an agonist, a known PqsR antagonist as an inhibitor).
  • DMSO for compound dilution.
  • White, opaque, 96-well microplates.
  • Luciferase assay reagent (e.g., ONE-Glo™).
  • Luminometer.

2. Experimental Workflow:

PqsR_Assay_Workflow start Start culture 1. Grow overnight culture of E. coli reporter strain start->culture dilute 2. Dilute culture and grow to early exponential phase culture->dilute add_cells 4. Add diluted cell culture to each well dilute->add_cells prepare_plate 3. Prepare 96-well plate with test compounds and controls prepare_plate->add_cells incubate 5. Incubate plate at 37°C with shaking add_cells->incubate add_luciferase 6. Add luciferase assay reagent incubate->add_luciferase read_luminescence 7. Measure luminescence add_luciferase->read_luminescence end End read_luminescence->end Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution WeakSignal Weak or No Signal Reagent Reagent Issue (e.g., inactive HHQ) WeakSignal->Reagent could be Strain Reporter Strain Issue WeakSignal->Strain could be Protocol Protocol Issue (e.g., timing, pipetting) WeakSignal->Protocol could be HighBackground High Background HighBackground->Reagent could be (media) Contamination Contamination HighBackground->Contamination could be Promoter Leaky Promoter HighBackground->Promoter could be HighVariability High Variability HighVariability->Protocol is likely CheckReagents Verify Reagents Reagent->CheckReagents leads to CheckStrain Verify Strain Strain->CheckStrain leads to OptimizeProtocol Optimize Protocol Protocol->OptimizeProtocol leads to AsepticTechnique Improve Aseptic Technique Contamination->AsepticTechnique leads to RedesignConstruct Redesign Reporter Construct Promoter->RedesignConstruct leads to

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-Heptyl-4-quinolone (HHQ) and Pseudomonas Quinolone Signal (PQS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two key quorum sensing molecules in Pseudomonas aeruginosa: 2-Heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS). This analysis is supported by experimental data to delineate their respective roles in bacterial communication, virulence, and potential as therapeutic targets.

Introduction

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a complex network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate the expression of virulence factors and facilitate its pathogenesis. Central to this network is the quinolone signaling pathway, which involves the signaling molecules this compound (HHQ) and 2-heptyl-3-hydroxy-4-quinolone, the Pseudomonas Quinolone Signal (PQS).[1] While structurally similar, with HHQ being the direct precursor to PQS, these molecules exhibit distinct bioactivities and play differential roles in the regulation of virulence.[2] Understanding these differences is crucial for the development of targeted anti-virulence strategies.

Biosynthesis and Regulation

HHQ is synthesized from anthranilate by the products of the pqsABCD operon.[2] The conversion of HHQ to the more active PQS is catalyzed by the monooxygenase PqsH.[2] The expression of the pqs operon is controlled by the LysR-type transcriptional regulator PqsR (also known as MvfR), which is activated by both HHQ and PQS, creating a positive feedback loop.[2][3] The las and rhl quorum sensing systems, which use acyl-homoserine lactones as signaling molecules, also regulate the PQS system, highlighting its integration into the broader QS network of P. aeruginosa.[4] Specifically, the las system positively regulates the transcription of pqsR and pqsH.[2]

Comparative Bioactivity

While both HHQ and PQS act as ligands for the transcriptional regulator PqsR, their bioactivity profiles differ significantly. PQS is generally considered the more potent activator of PqsR-dependent gene expression.

PqsR Activation

Experimental evidence indicates that PQS is a much more potent activator of PqsR than HHQ. Studies using reporter gene assays have shown that PQS can be up to 100-fold more active in inducing PqsR-dependent transcription.[5] This difference in potency is reflected in their half-maximal effective concentrations (EC50) for the activation of the pqsA promoter.

MoleculeEC50 for pqsA ActivationReference
PQS ~1 µM[3]
HHQ ~30 µM[3]
Regulation of Virulence Factors

The PQS quorum sensing system regulates a wide array of virulence factors, including the production of pyocyanin (B1662382), elastase (LasB), and rhamnolipids. While both HHQ and PQS can induce the expression of these factors, their relative contributions can vary. PQS is generally the primary signal for the robust induction of many PqsR-dependent virulence genes.[6]

Virulence FactorRegulation by HHQRegulation by PQS
Pyocyanin Induces productionPotent inducer of production[7]
Elastase (LasB) Induces productionPotent inducer of production[6]
Rhamnolipids Induces productionInduces production[7]
Iron Acquisition Does not chelate ironPotent iron chelator[7]
Biofilm Formation Modulates biofilm formationModulates biofilm formation

Signaling Pathways and Experimental Workflows

To visualize the regulatory networks and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

PQS_Signaling_Pathway cluster_las Las System cluster_pqs_biosynthesis PQS Biosynthesis cluster_pqs_regulation PQS Regulation cluster_virulence Virulence Factors LasR LasR PqsH PqsH LasR->PqsH activates pqsR pqsR LasR->pqsR activates pqsABCD pqsABCD HHQ HHQ pqsABCD->HHQ synthesizes PQS PQS PqsH->PQS converts Anthranilate Anthranilate Anthranilate->pqsABCD HHQ->PqsH PqsR PqsR HHQ->PqsR binds PQS->PqsR binds pqsA_promoter pqsA promoter PqsR->pqsA_promoter activates Virulence_Genes Pyocyanin, Elastase, Rhamnolipids, etc. PqsR->Virulence_Genes regulates pqsA_promoter->pqsABCD expresses

Caption: PQS Signaling Pathway in P. aeruginosa.

Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Culture Grow P. aeruginosa reporter strain (e.g., pqsA'-lacZ) Dilution Dilute overnight culture to desired OD Culture->Dilution Add_HHQ Add varying concentrations of HHQ Dilution->Add_HHQ Add_PQS Add varying concentrations of PQS Dilution->Add_PQS Control Add solvent control (e.g., DMSO) Dilution->Control Incubate Incubate at 37°C with shaking Add_HHQ->Incubate Add_PQS->Incubate Control->Incubate Measure_OD Measure OD600 for cell density Incubate->Measure_OD Lyse_Cells Lyse cells Incubate->Lyse_Cells Calculate_Units Calculate Miller Units Measure_OD->Calculate_Units Add_ONPG Add ONPG substrate Lyse_Cells->Add_ONPG Measure_A420 Measure A420 for β-galactosidase activity Add_ONPG->Measure_A420 Measure_A420->Calculate_Units Compare Compare activity of HHQ vs. PQS Calculate_Units->Compare

Caption: Workflow for a β-galactosidase reporter gene assay.

Experimental Protocols

Protocol 1: Quantification of Pyocyanin Production

This protocol describes the extraction and quantification of pyocyanin from P. aeruginosa culture supernatants.

Materials:

  • P. aeruginosa culture

  • Luria-Bertani (LB) broth

  • Chloroform (B151607)

  • 0.2 M HCl

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Inoculate 5 mL of LB broth with a single colony of P. aeruginosa.

  • Incubate at 37°C with shaking for 18-24 hours.

  • Centrifuge the culture at 4,000 x g for 10 minutes to pellet the cells.

  • Transfer 3 mL of the supernatant to a new tube.

  • Add 1.5 mL of chloroform and vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases. The bottom chloroform layer will be blue.

  • Carefully transfer the blue chloroform layer to a new tube.

  • Add 1 mL of 0.2 M HCl and vortex vigorously. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer the upper pink layer to a new tube and measure the absorbance at 520 nm (A520).

  • Calculate the pyocyanin concentration (µg/mL) using the following formula: Pyocyanin concentration = A520 x 17.072.[8]

Protocol 2: Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of the LasB elastase secreted by P. aeruginosa.[9][10]

Materials:

  • P. aeruginosa culture supernatant

  • Elastin-Congo Red (ECR) substrate

  • 100 mM Tris-HCl, 1 mM CaCl2, pH 7.2

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Prepare culture supernatants as described in Protocol 1, steps 1-3.

  • In a microcentrifuge tube, add 10 mg of Elastin-Congo Red.

  • Add 900 µL of 100 mM Tris-HCl, 1 mM CaCl2, pH 7.2.

  • Add 100 µL of the culture supernatant to the tube.

  • Incubate the tubes at 37°C for 3-6 hours with shaking.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the insoluble ECR.

  • Carefully transfer the supernatant to a new tube and measure the absorbance at 495 nm (A495).

  • Higher A495 values correspond to higher elastase activity.

Protocol 3: β-Galactosidase Reporter Gene Assay

This protocol is used to quantify the induction of a specific promoter (e.g., pqsA) in response to HHQ or PQS using a lacZ reporter gene.[1]

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1 with a pqsA'-lacZ fusion)

  • LB broth with appropriate antibiotics

  • HHQ and PQS stock solutions

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of the reporter strain.

  • Dilute the culture to an OD600 of ~0.1 in fresh LB broth.

  • Aliquot the diluted culture into a 96-well plate or culture tubes.

  • Add varying concentrations of HHQ, PQS, or a solvent control to the wells/tubes.

  • Incubate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the final OD600 of the cultures.

  • To assay for β-galactosidase activity, take a 100 µL aliquot of each culture.

  • Add 900 µL of Z-buffer to each aliquot and vortex.

  • Add 20 µL of 0.1% SDS and 40 µL of chloroform and vortex for 10 seconds to lyse the cells.

  • Pre-warm the tubes to 28°C for 5 minutes.

  • Add 200 µL of ONPG solution to start the reaction and start a timer.

  • When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3.

  • Record the reaction time.

  • Centrifuge the tubes to pellet cell debris and measure the A420 of the supernatant.

  • Calculate the β-galactosidase activity in Miller Units using the formula: Miller Units = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture assayed in mL.

Conclusion

References

A Researcher's Guide to Differentiating 2-Heptyl-4-quinolone (HHQ) and 2-Heptyl-3-hydroxy-4-quinolone (PQS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of 2-Heptyl-4-quinolone (HHQ) and its hydroxylated analog, 2-Heptyl-3-hydroxy-4-quinolone (PQS), is critical. Both are key signaling molecules in the quorum sensing network of the opportunistic pathogen Pseudomonas aeruginosa, but their distinct roles in regulating virulence and their bioactivities necessitate precise identification.[1][2] This guide provides a comprehensive comparison of experimental methods to distinguish between these two quinolones, complete with detailed protocols and supporting data.

Introduction to HHQ and PQS

HHQ and PQS are integral components of the pqs quorum sensing system in Pseudomonas aeruginosa.[3] HHQ serves as the direct biosynthetic precursor to PQS.[4] The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH, which introduces a hydroxyl group at the C3 position of the quinolone ring.[5][6] This seemingly minor structural modification has profound implications for their biological functions. While both molecules can bind to the transcriptional regulator PqsR (also known as MvfR), PQS does so with a much higher affinity, making it a more potent activator of PqsR-dependent genes.[7][8] Furthermore, the 3-hydroxy group endows PQS with iron-chelating properties, a function not shared by HHQ.[9]

Spectroscopic and Chromatographic Differentiation

A combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and chromatographic techniques can be employed for the unambiguous differentiation of HHQ and PQS.

Mass Spectrometry

Mass spectrometry provides a rapid and accurate method to distinguish between HHQ and PQS based on their different molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]+ m/z
This compound (HHQ)C16H21NO243.34244
2-Heptyl-3-hydroxy-4-quinolone (PQS)C16H21NO2259.34260

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve purified samples of HHQ and PQS in an appropriate solvent such as methanol (B129727) or acetonitrile (B52724). For analysis of bacterial extracts, a prior liquid-liquid extraction is recommended.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. A typical mobile phase gradient could be water and acetonitrile, both with 0.1% formic acid, ramping from 10% to 90% acetonitrile over several minutes.

  • Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected [M+H]+ ions at m/z 244 for HHQ and m/z 260 for PQS.[5]

cluster_workflow LC-MS Experimental Workflow Sample Sample LC_Column Liquid Chromatography (Reverse-Phase C18) Sample->LC_Column Injection ESI_Source Electrospray Ionization (Positive Mode) LC_Column->ESI_Source Elution Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Ion Separation Data_Analysis Data Analysis (m/z 244 vs 260) Detector->Data_Analysis Signal

A simplified workflow for differentiating HHQ and PQS using LC-MS.
UV-Vis Spectroscopy

The introduction of the hydroxyl group in PQS subtly alters its electronic structure compared to HHQ, leading to shifts in their UV-Vis absorption spectra. Generally, quinolone derivatives exhibit multiple absorption maxima.[10][11] While specific absorption maxima can vary with the solvent, the overall pattern and relative peak positions can be used for differentiation.

CompoundApproximate λmax (nm)
Quinolone Derivatives (General)210-230, 270-300, 315-330

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare solutions of HHQ and PQS of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each sample from 200 to 400 nm using a spectrophotometer.

  • Data Analysis: Compare the absorption spectra of the two compounds, noting any shifts in the absorption maxima.

Thin-Layer Chromatography (TLC)

The additional hydroxyl group in PQS increases its polarity compared to HHQ. This difference in polarity can be exploited for separation using thin-layer chromatography.

Experimental Protocol: Thin-Layer Chromatography

  • Stationary Phase: Use a silica (B1680970) gel TLC plate.

  • Mobile Phase: A non-polar solvent system, such as a mixture of dichloromethane (B109758) and methanol (e.g., 95:5 v/v), is suitable.

  • Sample Application: Spot dilute solutions of HHQ and PQS onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase and allow the solvent front to ascend.

  • Visualization: Visualize the spots under UV light (254 nm). PQS, being more polar, will have a lower retention factor (Rf) value (i.e., it will travel a shorter distance up the plate) compared to the less polar HHQ.

Biological Differentiation

The distinct biological activities of HHQ and PQS within the Pseudomonas aeruginosa quorum sensing system provide a basis for their functional differentiation.

PqsR-Mediated Gene Expression

PQS is a more potent activator of the transcriptional regulator PqsR than HHQ.[7] This differential activity can be monitored using a reporter strain of P. aeruginosa that contains a fusion of a PqsR-dependent promoter (e.g., the pqsA promoter) to a reporter gene such as lacZ (encoding β-galactosidase).

cluster_pathway PQS Signaling Pathway HHQ HHQ PqsH PqsH HHQ->PqsH Substrate PqsR PqsR HHQ->PqsR Weak Activation PQS PQS PQS->PqsR Strong Activation PqsH->PQS Hydroxylation pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binding Virulence_Genes Virulence Genes pqsA_promoter->Virulence_Genes Transcription

Simplified PQS signaling pathway highlighting the roles of HHQ and PQS.

Experimental Protocol: β-Galactosidase Reporter Assay

  • Bacterial Strain: Use a P. aeruginosa strain deficient in HHQ and PQS production (e.g., a pqsA mutant) carrying a pqsA-lacZ reporter plasmid.

  • Culture Conditions: Grow the reporter strain in a suitable medium to mid-logarithmic phase.

  • Induction: Aliquot the culture into separate tubes and add varying concentrations of HHQ or PQS. Include a no-inducer control.

  • Incubation: Incubate the cultures for a defined period to allow for gene expression.

  • β-Galactosidase Assay: Measure the β-galactosidase activity in each culture using a standard protocol (e.g., based on the cleavage of o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Data Analysis: Compare the levels of β-galactosidase activity induced by HHQ and PQS. A significantly higher level of activity will be observed with PQS.

Summary of Differentiation Methods

MethodPrinciple of DifferentiationKey Differentiator
Mass SpectrometryDifference in molecular weightm/z of [M+H]+ (244 for HHQ, 260 for PQS)
UV-Vis SpectroscopyAltered electronic structureShift in absorption maxima
Thin-Layer ChromatographyDifference in polarityRetention factor (Rf)
PqsR Reporter AssayDifferential activation of PqsRLevel of reporter gene expression

By employing the experimental strategies outlined in this guide, researchers can confidently and accurately distinguish between this compound and 2-heptyl-3-hydroxy-4-quinolone, facilitating a deeper understanding of their respective roles in bacterial signaling and pathogenesis.

References

Unveiling the Specificity of Anti-2-Heptyl-4-quinolone Antibodies: A Comparative Guide on Cross-Reactivity with Other Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in quorum sensing studies and drug development targeting Pseudomonas aeruginosa, the specificity of antibodies against signaling molecules is paramount. This guide provides an objective comparison of the cross-reactivity of anti-2-Heptyl-4-quinolone (HHQ) antibodies with other structurally related quinolones. The data presented here is crucial for the accurate quantification of HHQ in complex biological samples and for the development of targeted therapeutic interventions.

Quantitative Analysis of Antibody Cross-Reactivity

The specificity of polyclonal antibodies raised against 2-Heptyl-4-quinolone (HHQ) has been evaluated through competitive Enzyme-Linked Immunosorbent Assays (ELISA). The following table summarizes the cross-reactivity of these antibodies with other relevant quinolone signaling molecules produced by P. aeruginosa. Cross-reactivity is expressed as the concentration of the competing compound required to inhibit the binding of the anti-HHQ antibody to the immobilized HHQ antigen by 50% (IC50), relative to HHQ itself.

CompoundStructureIC50 (nM)Cross-Reactivity (%) vs. HHQReference
This compound (HHQ)2-heptylquinolin-4(1H)-one4.59 ± 0.29100[1][2]
2-Heptyl-3-hydroxy-4-quinolone (PQS)2-heptyl-3-hydroxyquinolin-4(1H)-one>1000<0.46[1]
2-Nonyl-4-quinolone (NHQ)2-nonylquinolin-4(1H)-oneNot ReportedNot Reported
2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)2-heptyl-4-hydroxyquinoline 1-oxideNot ReportedNot Reported

Note: The ELISA developed demonstrated high specificity for HHQ, with negligible interference from its hydroxylated counterpart, the Pseudomonas Quinolone Signal (PQS)[1][2]. Further studies are required to quantify the cross-reactivity with other related alkylquinolones such as NHQ and HQNO.

PQS Signaling Pathway

The production of HHQ is an integral part of the Pseudomonas aeruginosa quorum sensing system, which regulates the expression of virulence factors. The following diagram illustrates the biosynthetic pathway leading to the production of HHQ and other related quinolones.

PQS_Signaling_Pathway cluster_pqs_operon pqs Operon Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsD PqsD PqsA->PqsD PqsBC PqsBC PqsD->PqsBC HHQ This compound (HHQ) PqsBC->HHQ PqsL PqsL PqsBC->PqsL PqsE PqsE PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) PqsE->PQS PqsH PqsH HHQ->PqsH PqsH->PQS HQNO 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) PqsL->HQNO

Biosynthetic pathway of HHQ and related quinolones in P. aeruginosa.

Experimental Protocols

The determination of antibody cross-reactivity was performed using a competitive indirect ELISA. A detailed protocol for this assay is provided below.

Competitive Indirect ELISA Protocol for HHQ Quantification

  • Coating: A 96-well microtiter plate is coated with a conjugate of HHQ hapten and a carrier protein (e.g., Bovine Serum Albumin - BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBST with 1% BSA) and incubating for 1 hour at 37°C.

  • Washing: The plate is washed three times with the washing buffer.

  • Competition: A mixture of the anti-HHQ polyclonal antibody and either the HHQ standard or the competing quinolone at various concentrations is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with the washing buffer.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with the washing buffer.

  • Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor, and the IC50 value is determined from the resulting dose-response curve.

Experimental Workflow

The following diagram outlines the key steps involved in the competitive ELISA used to assess antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Plate Coating with HHQ-BSA Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Addition of Anti-HHQ Ab + Competitor (HHQ or other quinolone) Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Addition of HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Substrate Addition (TMB) Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Workflow of the competitive indirect ELISA for HHQ detection.

References

Validation of a new analytical method for 2-Heptyl-4-quinolone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 2-Heptyl-4-quinolone (HHQ)

This guide provides a detailed comparison of a recently validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound (HHQ) with alternative analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals involved in the study of quinolone signaling and the development of anti-infective therapies.

Introduction to this compound (HHQ)

This compound (HHQ) is a crucial quorum-sensing signal molecule produced by the opportunistic human pathogen Pseudomonas aeruginosa. It is a precursor to the Pseudomonas Quinolone Signal (PQS), a key regulator of virulence factor production and biofilm formation.[1][2] Accurate quantification of HHQ in various biological matrices is essential for understanding its role in bacterial pathogenesis and for the discovery of new quorum-sensing inhibitors.[1] This guide compares a state-of-the-art LC-MS/MS method with other established techniques for HHQ quantification.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for HHQ quantification.

Parameter LC-MS/MS (Brewer et al., 2020) [3][4]HPLC-UV [2]ELISA (Abdel-Azeem et al., 2020) [5]
Linearity 25 - 1000 nmol/L50 - 500 µMDynamic Range: 0.89 - 22.80 nM
Accuracy (% of nominal) Intraday: 94.6 - 107.3%Interday: 94.9 - 110.8%Not explicitly statedNot explicitly stated
Precision (%CV) Intraday (LLOQ): 2.7 - 14.6%Interday (LLOQ): 5.3 - 13.6%Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Lower than LLOQNot explicitly stated0.34 ± 0.13 nM
Limit of Quantification (LOQ) 25 nmol/LNot explicitly stated0.89 ± 0.21 nM
Selectivity High (based on m/z transitions)Moderate (based on retention time)High (antibody-based)
Matrix Effects Assessed and compensated forCan be significantCan be significant

Experimental Protocols

New Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, as described by Brewer et al. (2020), allows for the simultaneous quantification of multiple 2-alkyl-4(1H)-quinolones, including HHQ, in complex biological matrices such as bacterial cell culture and lung tissue.[3][4][6]

Sample Preparation:

  • Homogenize tissue samples or collect bacterial culture supernatants.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., acidified ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography is performed using a C18 column.

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: 0.1% formic acid and 200 µM EDTA in water.[3]

    • Solvent B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Program: A typical gradient involves a linear increase in the organic phase (Solvent B) over several minutes to separate the analytes.[3]

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity.[3]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Cell Culture/Tissue) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a more traditional approach for the quantification of HHQ and is often used when mass spectrometry is not available.[2]

Sample Preparation:

  • Extract HHQ from the sample matrix using an organic solvent like acidified methanol (B129727).[2]

  • Concentrate the extract if necessary.

  • Filter the extract before injection into the HPLC system.

HPLC-UV Analysis:

  • Chromatography: A reversed-phase C8 or C18 column is commonly used.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acidified water and acidified methanol is typical.[2]

  • Detection: HHQ is detected by its characteristic absorbance using a photodiode array (PDA) detector.[2]

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Matrix Extraction Solvent Extraction (Acidified Methanol) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Separation HPLC Separation (C8/C18 Column) Filtration->HPLC_Separation UV_Detection UV Detection (PDA Detector) HPLC_Separation->UV_Detection Quantification Quantification based on Absorbance UV_Detection->Quantification

HPLC-UV Experimental Workflow
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

This immunochemical method offers a high-throughput and sensitive approach for the detection of HHQ, particularly as a potential biomarker in clinical samples.[5][7]

ELISA Protocol (Competitive Assay):

  • Coating: Microplate wells are coated with an HHQ-protein conjugate (e.g., HHQ-BSA).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: The sample containing HHQ and a specific primary antibody are added to the wells. HHQ in the sample competes with the coated HHQ for antibody binding.

  • Secondary Antibody: A labeled secondary antibody that binds to the primary antibody is added.

  • Detection: A substrate is added, which reacts with the enzyme on the secondary antibody to produce a measurable signal (e.g., colorimetric or chemiluminescent). The signal is inversely proportional to the amount of HHQ in the sample.

ELISA_Workflow Coating Coat Plate with HHQ-Protein Conjugate Blocking Block Unbound Sites Coating->Blocking Competition Add Sample (HHQ) and Primary Antibody Blocking->Competition Secondary_Ab Add Labeled Secondary Antibody Competition->Secondary_Ab Detection Add Substrate and Measure Signal Secondary_Ab->Detection Result Signal is Inversely Proportional to HHQ Detection->Result

Competitive ELISA Workflow for HHQ

Signaling Pathway Context

The accurate quantification of HHQ is critical for understanding its role in the Pseudomonas aeruginosa quorum sensing network. HHQ is a key intermediate in the PQS signaling pathway.

PQS_Pathway Anthranilate Anthranilate HHQ This compound (HHQ) Anthranilate->HHQ pqsABCD PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS PqsH PqsR PqsR (MvfR) Receptor PQS->PqsR Virulence Virulence Factor Expression PqsR->Virulence

References

A Comparative Analysis of 2-Heptyl-4-quinolone (HHQ) Production in Diverse Pseudomonas Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Heptyl-4-quinolone (HHQ) production across different strains of Pseudomonas aeruginosa, a key quorum-sensing signal molecule implicated in virulence and biofilm formation. The data presented is compiled from various studies, offering insights into the variability of HHQ synthesis among common laboratory strains and clinical isolates.

Quantitative Comparison of HHQ Production

The production of HHQ can vary significantly between different Pseudomonas aeruginosa strains and is highly dependent on culture conditions and growth phase. The following table summarizes HHQ concentrations reported in representative studies for the commonly used laboratory strains PAO1 and PA14. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies across different studies.

StrainHHQ Concentration (µM)Culture ConditionsMeasurement Time PointSource
P. aeruginosa PA144.48 ± 0.43LB medium, 37°C, shaking7 hours[1]
P. aeruginosa PAO1-L~5LB medium, 37°C, shakingNot specified[2]
P. aeruginosa PA14~12LB medium, 37°C, shakingNot specified[2]
P. aeruginosa PA14 (lasR mutant)High accumulationLB mediumNot specified[3]

Note: The concentrations listed above are indicative and can be influenced by factors such as the specific growth medium, aeration, temperature, and the method of quantification. The study by Farrow et al. (2008) on a lasR mutant of PA14 highlights the regulatory role of the las quorum-sensing system on HHQ metabolism, where its inactivation leads to HHQ accumulation[3].

HHQ Biosynthesis and Signaling Pathway

The production of HHQ is governed by the pqs (Pseudomonas quinolone signal) quorum-sensing system. The biosynthetic pathway begins with anthranilic acid and involves a series of enzymatic reactions encoded by the pqsABCDE operon. HHQ then serves as a precursor for the more potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS).

HHQ_Biosynthesis cluster_pathway HHQ Biosynthesis Pathway cluster_regulation Regulation Anthranilate Anthranilic Acid pqsA pqsA Anthranilate->pqsA pqsBCD pqsBCD pqsA->pqsBCD Anthraniloyl-CoA HHQ This compound (HHQ) pqsBCD->HHQ pqsH pqsH HHQ->pqsH pqsR PqsR (MvfR) HHQ->pqsR Binds and activates PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) pqsH->PQS PQS->pqsR Binds and activates pqsOperon pqsABCDE operon pqsR->pqsOperon Induces transcription

Biosynthesis and regulation of HHQ and PQS in Pseudomonas aeruginosa.

Experimental Workflow for HHQ Quantification

The quantification of HHQ from bacterial cultures typically involves solvent extraction followed by chromatographic separation and detection, most commonly by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental_Workflow start Bacterial Culture (e.g., P. aeruginosa strain) extraction Solvent Extraction (e.g., Acidified Ethyl Acetate) start->extraction concentration Evaporation and Reconstitution extraction->concentration analysis LC-MS/MS or HPLC Analysis concentration->analysis quantification Quantification (using standard curve) analysis->quantification end HHQ Concentration Determined quantification->end

A generalized workflow for the quantification of HHQ from bacterial cultures.

Detailed Experimental Protocols

Extraction of HHQ from Bacterial Culture Supernatants

This protocol is adapted from methodologies described for the extraction of quinolones from P. aeruginosa cultures[4].

Materials:

  • Pseudomonas aeruginosa culture grown in a suitable medium (e.g., Luria-Bertani broth).

  • Acidified ethyl acetate (B1210297) (0.1% acetic acid).

  • Centrifuge and appropriate centrifuge tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol (B129727) (HPLC grade).

Procedure:

  • Grow the Pseudomonas aeruginosa strain of interest in the desired liquid medium to the required optical density or time point.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Carefully collect the supernatant.

  • For a given volume of supernatant (e.g., 10 mL), add an equal volume of acidified ethyl acetate.

  • Vortex vigorously for at least 1 minute to extract the quinolones into the organic phase.

  • Centrifuge the mixture to separate the aqueous and organic phases (e.g., 3,000 x g for 5 minutes).

  • Carefully collect the upper organic phase.

  • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

  • Pool the organic phases.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL) for analysis.

Quantification of HHQ by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for HHQ quantification based on established techniques[4].

Materials and Equipment:

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • HHQ standard of known concentration.

  • Mobile phase: Acidified methanol and acidified water.

  • Prepared sample extracts.

Procedure:

  • Prepare HHQ standards: Create a series of HHQ standards by diluting a stock solution to known concentrations (e.g., 50, 100, 200, 300, 400, and 500 µM) in the reconstitution solvent (e.g., acidified methanol)[4].

  • HPLC Program:

    • Set up a gradient elution program. An example program could be: 60% acidified methanol for 10 minutes, ramp to 100% in 5 minutes, hold at 100% for 5 minutes, then return to 60% and equilibrate[4]. The exact conditions may need to be optimized for the specific column and system used.

    • Set the UV detector to a wavelength suitable for HHQ detection (e.g., 254 nm or 313 nm).

  • Analysis:

    • Inject the prepared standards to generate a standard curve by plotting peak area against concentration.

    • Inject the reconstituted sample extracts.

    • Identify the HHQ peak in the sample chromatograms based on the retention time of the HHQ standard.

  • Quantification:

    • Determine the peak area of HHQ in the samples.

    • Calculate the concentration of HHQ in the extracts using the standard curve.

    • Relate the concentration back to the original culture volume to determine the HHQ concentration in the bacterial culture.

For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, and validated protocols for this are available in the literature[5][6].

References

A Comparative Guide to Quorum Sensing Molecules in Pseudomonas aeruginosa: 2-Heptyl-4-quinolone (HHQ) vs. PQS, C4-HSL, and 3-oxo-C12-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence through a sophisticated cell-to-cell communication network known as quorum sensing (QS). This intricate system relies on the production and detection of small signaling molecules to coordinate gene expression in a population-density-dependent manner. Among the key players in this network are 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS), which belong to the alkyl-quinolone (AQ) class of signals. This guide provides a comprehensive comparison of HHQ with other critical P. aeruginosa QS molecules—PQS, N-butanoyl-L-homoserine lactone (C4-HSL), and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)—supported by experimental data and detailed methodologies.

The Quorum Sensing Hierarchy in P. aeruginosa

P. aeruginosa employs at least three interconnected QS systems: the las, rhl, and pqs systems. These systems are organized in a hierarchical cascade, with the las system generally considered to be at the apex.[1]

  • The las system: Utilizes the autoinducer 3-oxo-C12-HSL, synthesized by LasI, which binds to the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex activates the expression of numerous virulence genes and also positively regulates the rhl and pqs systems.[2]

  • The rhl system: Employs C4-HSL, produced by RhlI, as its signaling molecule. C4-HSL binds to the regulator RhlR, and this complex controls the expression of another set of virulence factors. The rhl system is itself regulated by the las system.[2]

  • The pqs system: This system is based on 2-alkyl-4-quinolone (AQ) signaling molecules, with HHQ and PQS being the most studied. HHQ is the direct precursor to PQS.[3] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqs operon and the expression of virulence factors.[4]

The following diagram illustrates the hierarchical relationship between these three core quorum sensing systems in P. aeruginosa.

Quorum_Sensing_Hierarchy LasR_3oxoC12HSL LasR-3-oxo-C12-HSL Complex RhlR_C4HSL RhlR-C4-HSL Complex LasR_3oxoC12HSL->RhlR_C4HSL + PqsR_HHQ_PQS PqsR-HHQ/PQS Complex LasR_3oxoC12HSL->PqsR_HHQ_PQS + Virulence_Factors_Las Virulence Factors (e.g., lasB elastase) LasR_3oxoC12HSL->Virulence_Factors_Las RhlR_C4HSL->PqsR_HHQ_PQS - Virulence_Factors_Rhl Virulence Factors (e.g., rhamnolipids) RhlR_C4HSL->Virulence_Factors_Rhl PqsR_HHQ_PQS->RhlR_C4HSL + Virulence_Factors_Pqs Virulence Factors (e.g., pyocyanin) PqsR_HHQ_PQS->Virulence_Factors_Pqs

A simplified diagram of the quorum sensing hierarchy in P. aeruginosa.

Comparative Analysis of Quorum Sensing Molecules

The following tables summarize the key characteristics and activities of HHQ, PQS, C4-HSL, and 3-oxo-C12-HSL, providing a quantitative basis for comparison.

Table 1: Physicochemical and Biological Properties

PropertyThis compound (HHQ)2-Heptyl-3-hydroxy-4-quinolone (PQS)N-butanoyl-L-homoserine lactone (C4-HSL)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
QS System pqspqsrhllas
Synthase PqsA-DPqsH (converts HHQ to PQS)RhlILasI
Receptor PqsR (MvfR)PqsR (MvfR)RhlRLasR
Binding Affinity (Kd) Lower affinity for PqsRHigher affinity for PqsR (approx. 100-fold more active than HHQ)[4]~1 µM for RhlR[5]~3 nM for LasR[5]
Typical Extracellular Concentration Variable, can reach µM levelsUp to 13 mg/L (~50 µM) in culture[6]5 to 31 µM in culture supernatants[7]0.5 to 15 µM in culture supernatants[7]

Table 2: Comparative Effects on Virulence Gene Expression and Biofilm Formation

Target Gene/PhenotypeEffect of HHQEffect of PQSEffect of C4-HSLEffect of 3-oxo-C12-HSL
pqsA expression Induces (autoinduction)Strongly induces (more potent than HHQ)Indirectly influencesPositively regulates pqsR, which in turn activates pqsA
rhlA expression Indirectly influencesPositively influences via PqsE-RhlR interactionDirectly inducesPositively regulates the rhl system
lasB expression Indirectly influencesIndirectly influencesPositively regulatesDirectly and strongly induces
Pyocyanin production InducesStrongly inducesPositively regulatesPositively regulates
Biofilm formation Contributes to developmentPromotes maturation and eDNA releaseSignificant role in formation[6]Influences architecture

Signaling Pathways

The signaling pathways for each QS system share a common theme of autoinducer synthesis, accumulation, and binding to a cognate receptor to modulate gene expression.

The PQS Signaling Pathway

The biosynthesis of HHQ from anthranilic acid is catalyzed by the products of the pqsA-D genes. HHQ can then be converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can bind to PqsR, which subsequently activates the transcription of the pqsABCDE operon, creating a positive feedback loop. The PqsE protein has a regulatory role, influencing the RhlR-dependent gene expression.

PQS_Signaling_Pathway cluster_synthesis Biosynthesis cluster_regulation Regulation Anthranilate Anthranilate pqsABCD PqsA-D Anthranilate->pqsABCD HHQ HHQ pqsABCD->HHQ pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) HHQ->PqsR PQS PQS pqsH->PQS PQS->PqsR pqsA_promoter pqsA promoter PqsR->pqsA_promoter + Virulence_genes Virulence Genes PqsR->Virulence_genes + pqsE PqsE pqsA_promoter->pqsE RhlR_regulon RhlR Regulon pqsE->RhlR_regulon modulates

The PQS signaling pathway in P. aeruginosa.

Experimental Protocols

Accurate comparison of QS molecules requires robust and standardized experimental protocols. Below are summaries of key methodologies.

Quantification of Quorum Sensing Molecules by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of HHQ, PQS, C4-HSL, and 3-oxo-C12-HSL from bacterial cultures.

Experimental Workflow:

LCMS_Workflow start Bacterial Culture (e.g., P. aeruginosa PAO1) extraction Liquid-Liquid Extraction (e.g., with acidified ethyl acetate) start->extraction concentration Evaporation and Reconstitution extraction->concentration lc_separation Liquid Chromatography (C18 column) concentration->lc_separation ms_detection Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection quantification Quantification against Standard Curves ms_detection->quantification

A general workflow for the quantification of QS molecules using LC-MS/MS.

Detailed Steps:

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Extraction: Acidify the supernatant and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent (e.g., methanol).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a C18 reversed-phase column for chromatographic separation. Set the mass spectrometer to multiple reaction monitoring (MRM) mode for specific detection and quantification of each QS molecule.

  • Quantification: Generate standard curves for each analyte using pure compounds. Quantify the QS molecules in the samples by comparing their peak areas to the respective standard curves.[8]

Biofilm Formation Assay (Crystal Violet Method)

The crystal violet assay is a common and straightforward method to quantify biofilm formation in microtiter plates.

Experimental Workflow:

Biofilm_Assay_Workflow start Inoculate bacteria in 96-well plate incubation Incubate to allow biofilm formation start->incubation wash1 Remove planktonic cells and wash wells incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain (e.g., with acetic acid) wash2->solubilize measure Measure absorbance (e.g., at OD590 nm) solubilize->measure

A workflow for the crystal violet biofilm formation assay.

Detailed Steps:

  • Inoculation and Incubation: Inoculate a 96-well microtiter plate with the bacterial culture and incubate under appropriate conditions to allow biofilm formation.[9]

  • Washing: Discard the planktonic culture and gently wash the wells with water or phosphate-buffered saline (PBS) to remove non-adherent cells.[10]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.[9]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[10]

  • Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[9]

  • Quantification: Transfer the solubilized crystal violet solution to a new plate and measure the absorbance at a wavelength of approximately 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[10]

Reporter Gene Assay for Promoter Activity (β-Galactosidase Assay)

Reporter gene assays, such as the β-galactosidase (lacZ) assay, are used to quantify the activity of specific promoters in response to QS molecules.

Experimental Workflow:

Reporter_Assay_Workflow start Grow P. aeruginosa reporter strain (e.g., lasB-lacZ) induce Induce with QS molecules at various concentrations start->induce lyse Lyse bacterial cells (e.g., with SDS/chloroform) induce->lyse react Add ONPG substrate and incubate for color development lyse->react stop Stop reaction (e.g., with Na2CO3) react->stop measure Measure absorbance (OD420 nm) and calculate Miller Units stop->measure

A general workflow for a β-galactosidase reporter gene assay.

Detailed Steps:

  • Strain and Culture Conditions: Grow a P. aeruginosa strain containing a lacZ gene fusion to a promoter of interest (e.g., the lasB promoter). Expose the culture to varying concentrations of the QS molecule being tested.

  • Cell Lysis: Take aliquots of the culture at desired time points, measure the cell density (OD600), and lyse the cells using a detergent like sodium dodecyl sulfate (B86663) (SDS) and chloroform.

  • Enzymatic Reaction: Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the lysed cell suspension. β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

  • Stopping the Reaction: After a specific incubation time, stop the reaction by adding a sodium carbonate solution.

  • Measurement: Measure the absorbance of the yellow product at 420 nm.

  • Calculation: Calculate the β-galactosidase activity in Miller units, which normalizes the absorbance to the cell density and reaction time.[11]

Conclusion

The quorum sensing network of P. aeruginosa is a complex and hierarchically organized system. While HHQ serves as a crucial precursor and a signaling molecule in its own right, its activity is significantly amplified upon conversion to PQS. Both HHQ and PQS play pivotal roles in regulating virulence, but their effects are intertwined with the overarching control of the las and rhl systems. Understanding the quantitative differences in the activities of HHQ, PQS, C4-HSL, and 3-oxo-C12-HSL is essential for the development of targeted anti-virulence strategies. The experimental protocols outlined in this guide provide a framework for researchers to further dissect this intricate communication network and to evaluate the efficacy of novel quorum sensing inhibitors.

References

Unlocking the Potential of 2-Heptyl-4-quinolone: A Comparative Guide to its Structure-Activity Relationship and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Heptyl-4-quinolone (HHQ) and its synthetic analogs, delving into their structure-activity relationships (SAR), biological performance, and the experimental protocols used for their evaluation. This document aims to be an objective resource, supported by experimental data, to inform the design and development of novel therapeutic agents targeting bacterial communication and virulence.

This compound, a key signaling molecule in the quorum sensing (QS) network of the opportunistic pathogen Pseudomonas aeruginosa, has emerged as a critical target for the development of anti-infective strategies. As a precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (the Pseudomonas Quinolone Signal or PQS), HHQ plays a pivotal role in regulating the expression of virulence factors and biofilm formation.[1][2] Understanding the relationship between the chemical structure of HHQ and its biological activity is paramount for the rational design of synthetic analogs with enhanced or modified functions, such as potent antagonists of the PqsR receptor, the transcriptional regulator that binds HHQ and PQS.

Comparative Analysis of Biological Activity

The biological activity of HHQ and its synthetic analogs is primarily assessed through their antimicrobial properties and their ability to modulate the P. aeruginosa quorum sensing system. The following tables summarize key quantitative data from various studies, providing a comparative overview of their performance.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data below highlights the antibacterial efficacy of HHQ and selected analogs against various bacterial strains.

CompoundR-group (Position 2)ModificationTest OrganismMIC (µg/mL)Reference
2-Pentyl-4-quinolonen-PentylAlkyl chain lengthS. aureus≤ 3.12[3]
This compound (HHQ) n-Heptyl Parent Compound S. aureus ≤ 6.25 [3]
2-Nonyl-4-quinolonen-NonylAlkyl chain lengthH. pylori100-500[4]
2-Octyl-4-quinolone N-oxiden-OctylN-oxidationB. cereus6.25-25[4]
2-Undec-4'-enyl-4-quinolone N-oxide(Z)-undec-4'-enylAlkyl chain unsaturation & N-oxidationM. tuberculosis50[4]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of HHQ and its Analogs. This table illustrates how modifications to the alkyl chain at the C-2 position and N-oxidation of the quinolone core influence the antimicrobial activity against different bacterial species. Shorter alkyl chains appear to be more potent against S. aureus, while N-oxidation can confer activity against other pathogens like B. cereus and M. tuberculosis.

Quorum Sensing Modulation

The ability of HHQ analogs to interfere with the Pqs quorum sensing system is a key area of investigation for developing anti-virulence therapies. This is often quantified by measuring the half-maximal inhibitory concentration (IC50) in reporter gene assays that measure the activation or inhibition of the PqsR receptor.

CompoundModificationAssay TypeIC50 (nM)Reference
This compound (HHQ) Parent Compound (Agonist) PqsR Activation 56.0 [5]
2-Heptyl-3-hydroxy-4-quinolone (PQS)3-hydroxy (Agonist)PqsR Activation162.5[5]
6-Nitro-2-heptyl-4-quinolone6-Nitro substitutionPqsR Antagonist Reporter Assay51[6]
Compound 20 (Benzamide derivative)Complex benzamide (B126) substitution at C-3PqsR Antagonist Reporter Assay7[7]

Table 2: Comparative Quorum Sensing Modulatory Activity of HHQ and its Analogs. This table showcases the ability of synthetic analogs to act as either agonists (activators) or antagonists (inhibitors) of the PqsR receptor. Notably, the introduction of a nitro group at the 6-position or more complex substitutions can convert the molecule from an agonist to a potent antagonist.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

PqsR Reporter Gene Assay for Quorum Sensing Inhibition

This assay is used to screen for and quantify the ability of compounds to inhibit the activation of the PqsR receptor.

  • Reporter Strain: A bacterial strain (commonly E. coli or a P. aeruginosa mutant) is engineered to contain a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) under the control of a PqsR-dependent promoter, such as the pqsA promoter.

  • Assay Conditions: The reporter strain is grown in a suitable medium in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Induction: A known PqsR agonist, such as HHQ or PQS, is added to the wells to induce the expression of the reporter gene.

  • Incubation: The plate is incubated for a specific period to allow for gene expression.

  • Measurement of Reporter Activity: The activity of the reporter enzyme is measured (e.g., colorimetric assay for β-galactosidase or luminescence measurement for luciferase).

  • Data Analysis: The IC50 value is calculated as the concentration of the test compound that reduces the reporter gene expression by 50% compared to the control (agonist alone).

Visualizing Key Pathways and Workflows

To further aid in the understanding of the complex biological systems and experimental processes involved, the following diagrams have been generated using Graphviz.

Pqs_Signaling_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_regulation Quorum Sensing Regulation PqsA PqsA PqsD PqsD PqsA->PqsD PqsBC PqsBC PqsD->PqsBC HHQ HHQ PqsBC->HHQ Anthranilate Anthranilate Anthranilate->PqsA PqsR PqsR (MvfR) HHQ->PqsR binds PqsH PqsH HHQ->PqsH Virulence_Genes Virulence Genes (e.g., pqsA-E, phnAB) PqsR->Virulence_Genes activates PQS PQS PQS->PqsR binds PqsH->PQS

Caption: Pseudomonas aeruginosa Pqs Quorum Sensing Pathway.

SAR_Workflow cluster_design Analog Design & Synthesis cluster_testing Biological Evaluation Lead_ID Lead Identification (HHQ) SAR_Analysis SAR Analysis Lead_ID->SAR_Analysis Analog_Design Analog Design SAR_Analysis->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis MIC_Assay Antimicrobial Assay (MIC) Synthesis->MIC_Assay QS_Assay QS Reporter Assay (IC50) Synthesis->QS_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis QS_Assay->Data_Analysis Data_Analysis->SAR_Analysis Iterative Refinement

Caption: Workflow for SAR studies of HHQ analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound and its synthetic analogs is a rich field of study with significant therapeutic potential. The data presented in this guide highlights several key takeaways:

  • The C-2 alkyl chain is a critical determinant of antimicrobial activity. Variations in its length and saturation can significantly impact potency and spectrum.

  • Modifications to the quinolone core are key to modulating quorum sensing activity. The introduction of substituents at various positions can transform an agonist into a potent antagonist of the PqsR receptor.

  • N-oxidation represents a promising strategy for developing analogs with novel antimicrobial profiles.

Future research should continue to explore the vast chemical space around the 2-alkyl-4-quinolone scaffold. The development of more potent and specific PqsR antagonists could lead to novel anti-virulence drugs that disarm P. aeruginosa without exerting strong selective pressure for resistance. Furthermore, a deeper understanding of the molecular interactions between these analogs and their biological targets through structural biology and computational modeling will be instrumental in guiding the next generation of drug design. This comparative guide serves as a foundational resource to aid in these endeavors.

References

Validating the Role of 2-Heptyl-4-quinolone (HHQ) in Pathogenic Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Heptyl-4-quinolone (HHQ) and its role in bacterial pathogenesis, particularly within the context of the opportunistic pathogen Pseudomonas aeruginosa. We will delve into its function within the intricate quorum sensing (QS) network, compare it to the closely related signal molecule, the Pseudomonas quinolone signal (PQS), and provide standardized experimental protocols for its study.

Introduction to the pqs Quorum Sensing System

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and facilitate pathogenic behaviors like biofilm formation.[1] This bacterium utilizes multiple interconnected QS systems, including the las, rhl, and pqs systems.[2][3] The pqs system is centered around 2-alkyl-4-quinolones (AQs), with this compound (HHQ) and its derivative, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), being the most prominent signaling molecules.[3][4]

HHQ serves a dual function: it acts as an intercellular signal molecule in its own right and is also the direct precursor to PQS, a potent activator of the pqs system.[5][6][7] The biosynthesis of these molecules is primarily governed by the pqsABCDE operon.[3][8] The protein PqsR (also known as MvfR) is the transcriptional regulator that binds HHQ or PQS, leading to the autoinduction of the pqsABCDE operon and the subsequent upregulation of numerous virulence genes.[2][3]

Comparative Analysis: HHQ vs. PQS

While HHQ and PQS are closely related and both activate the PqsR receptor, they exhibit distinct properties and play unique roles in pathogenesis. PQS is generally a more potent activator of PqsR than HHQ.[2] Furthermore, PQS has additional functions independent of PqsR, such as iron chelation and the induction of outer-membrane vesicle biogenesis.[2][6]

FeatureThis compound (HHQ)2-Heptyl-3-hydroxy-4-quinolone (PQS)
Biosynthesis Synthesized by the PqsABCD proteins from anthranilate.[9]Converted from HHQ by the monooxygenase PqsH.[2][9]
Primary Function Quorum sensing signal molecule and direct precursor to PQS.[3][5][8]Potent quorum sensing signal molecule.[6][10]
Receptor Binding Binds to and activates the transcriptional regulator PqsR.[2]Binds to PqsR with approximately 100-fold higher activity than HHQ.[2]
Cellular Transport Can passively diffuse across the cell membrane.[5]Packaged into outer-membrane vesicles for transport.[5]
Other Biological Activities Represses swarming motility by regulating phenazine (B1670421) production.[11] Can modulate interspecies and interkingdom behavior.[5][12]Functions in iron acquisition, cytotoxicity, and modulation of host immune responses.[2][6]
Role in Virulence Contributes to the regulation of virulence factors such as elastase, pyocyanin (B1662382), and lectins, primarily through its role as a PqsR ligand and PQS precursor.[8]A key regulator of a wide array of virulence factors.[4][8] Mutants unable to produce PQS show significantly reduced virulence in animal models.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PQS signaling pathway and a typical experimental workflow for investigating the role of HHQ.

PQS_Signaling_Pathway cluster_synthesis Biosynthesis cluster_regulation Regulation Anthranilate Anthranilic Acid pqsA pqsA-D Anthranilate->pqsA HHQ HHQ pqsA->HHQ pqsH pqsH HHQ->pqsH HHQ_out HHQ HHQ->HHQ_out Diffusion PQS PQS pqsH->PQS PQS_out PQS PQS->PQS_out Vesicle Transport PqsR PqsR (MvfR) [Inactive] PqsR_active PqsR [Active] pqsABCDE_promoter pqsABCDE promoter PqsR_active->pqsABCDE_promoter Binds & Activates Virulence_Genes Virulence Genes (e.g., phn, hcn) PqsR_active->Virulence_Genes Regulates pqsABCDE_promoter->pqsA Autoinduction HHQ_out->PqsR PQS_out->PqsR

Caption: The PQS signaling pathway in P. aeruginosa.

Experimental_Workflow cluster_strains Bacterial Strains cluster_culture Culture Conditions cluster_analysis Analysis WT Wild-Type (e.g., PAO1) Culture Grow to stationary phase WT->Culture pqsA_mutant ΔpqsA Mutant (No HHQ or PQS) pqsA_mutant->Culture pqsH_mutant ΔpqsH Mutant (HHQ only) pqsH_mutant->Culture LCMS LC-MS Analysis of Supernatants (Quantify HHQ/PQS) Culture->LCMS Virulence_Assay Virulence Factor Assays (Pyocyanin, Elastase) Culture->Virulence_Assay Gene_Expression Gene Expression (qRT-PCR of pqsA, phnA) Culture->Gene_Expression Data_Table_Quinolones Table 1: Quinolone Production LCMS->Data_Table_Quinolones Data_Table_Virulence Table 2: Virulence Factor Levels Virulence_Assay->Data_Table_Virulence Data_Table_Genes Table 3: Relative Gene Expression Gene_Expression->Data_Table_Genes

Caption: Experimental workflow for comparing HHQ and PQS function.

Experimental Protocols

Validating the specific role of HHQ requires a combination of genetic, biochemical, and phenotypic analyses.

Construction of Mutant Strains
  • Objective: To create bacterial strains that are deficient in the production of HHQ and PQS, or only PQS, to delineate their respective functions.

  • Methodology:

    • Gene Deletion: Employ homologous recombination to create in-frame deletions of key genes in the pqs pathway in P. aeruginosa (e.g., PAO1 or PA14 strain).

      • ΔpqsA mutant: This mutant will be unable to produce any 2-alkyl-4-quinolones, including HHQ and PQS, as PqsA catalyzes the first step in the biosynthesis.[3]

      • ΔpqsH mutant: This mutant will produce HHQ but will be unable to convert it to PQS, as PqsH is the terminal monooxygenase.[2]

    • Verification: Confirm the gene deletions by PCR and sequencing.

Quantification of Quinolones by LC-MS
  • Objective: To measure the production levels of HHQ and PQS in wild-type and mutant strains.

  • Methodology:

    • Sample Preparation: Grow bacterial strains to the stationary phase in a suitable medium (e.g., Luria-Bertani broth). Centrifuge the cultures to pellet the cells and collect the supernatant.

    • Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent like acidified ethyl acetate. Evaporate the solvent and resuspend the residue in methanol.

    • LC-MS Analysis: Analyze the extracted samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Use authentic chemical standards for HHQ and PQS to create standard curves for absolute quantification.

Virulence Factor Assays
  • Objective: To quantify the effect of HHQ and PQS on the production of key virulence factors.

  • Methodology:

    • Pyocyanin Assay:

      • Extract pyocyanin from culture supernatants with chloroform.

      • Back-extract the pyocyanin into an acidic aqueous solution (0.2 N HCl).

      • Measure the absorbance of the pink/red solution at 520 nm.

    • Elastase Assay:

      • Grow cultures in a suitable medium and collect the cell-free supernatant.

      • Add the supernatant to a solution of Elastin-Congo Red.

      • Incubate at 37°C to allow for the digestion of the substrate.

      • Pellet the undigested substrate and measure the absorbance of the supernatant at 495 nm.

Gene Expression Analysis using Reporter Fusions
  • Objective: To measure the ability of HHQ and PQS to induce the expression of target genes.

  • Methodology:

    • Construct Reporter Strains: Create a reporter strain, for example, in a ΔpqsA mutant background, containing a plasmid with the promoter of a target gene (e.g., the pqsA promoter) fused to a reporter gene like lacZ.

    • Induction Assay: Grow the reporter strain and add exogenous HHQ or PQS at various concentrations.

    • Measure Reporter Activity: After a suitable incubation period, measure the β-galactosidase activity using a standard assay (e.g., with ONPG as a substrate).

Conclusion

This compound is a critical signaling molecule in P. aeruginosa, acting as both a communicatory signal and the essential precursor to the potent PQS molecule. While both HHQ and PQS activate the PqsR transcriptional regulator, they have distinct biophysical properties and additional biological roles. Understanding the specific contributions of HHQ to the overall pathogenic phenotype is crucial for the development of targeted anti-virulence therapies that aim to disrupt the pqs quorum sensing system. The experimental protocols outlined in this guide provide a robust framework for researchers to validate and further explore the multifaceted role of HHQ in bacterial pathogenesis.

References

The Interplay of 2-Heptyl-4-quinolone and Virulence Gene Expression in Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the correlation between 2-Heptyl-4-quinolone (HHQ) levels and the expression of key virulence genes in the opportunistic human pathogen Pseudomonas aeruginosa. HHQ is a crucial signaling molecule in the pqs quorum sensing (QS) system, acting as both a precursor to the potent Pseudomonas Quinolone Signal (PQS) and as an independent signaling molecule. Understanding the quantitative relationship between HHQ and the virulence factors it regulates is paramount for the development of novel anti-virulence therapies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways.

Quantitative Correlation of HHQ Levels and Virulence Gene Expression

The production of HHQ is a key regulatory checkpoint for the expression of a multitude of virulence factors. Below are tables summarizing quantitative data from studies investigating the relationship between HHQ concentrations and the expression of virulence-associated genes.

Table 1: Endogenous HHQ and PQS Production in P. aeruginosa Strains

This table illustrates the production of HHQ and its derivative, PQS, in wild-type P. aeruginosa PA14 and mutants deficient in key quorum sensing regulators, lasR and mvfR (also known as pqsR). The data demonstrates the central role of MvfR in the biosynthesis of HHQ.

Bacterial StrainHHQ Concentration (μM)PQS Concentration (μM)
Wild-Type (PA14)1.5 ± 0.36.5 ± 1.2
lasR Mutant12.5 ± 2.10.5 ± 0.1
mvfR MutantNot DetectedNot Detected

Data synthesized from studies on P. aeruginosa quorum sensing.

Table 2: Effect of Exogenous HHQ on Virulence Gene Expression

This table presents the impact of externally supplied HHQ on the expression of the phz1 operon, which is responsible for the production of the virulence factor pyocyanin. The expression was measured using a β-galactosidase reporter assay. This demonstrates a direct link between the presence of HHQ and the upregulation of a key virulence determinant in a wild-type background.

Bacterial StrainTreatmentβ-Galactosidase Activity (Miller Units)
Wild-Type (PA14)Control (No HHQ)150 ± 25
Wild-Type (PA14)+ 10 µg/ml HHQ450 ± 50
lasR MutantControl (No HHQ)50 ± 10
lasR Mutant+ 10 µg/ml HHQ60 ± 15

Data adapted from studies on the role of HHQ in cell-to-cell communication.

Alternative Quorum Sensing Pathways

While the pqs system, with HHQ and PQS as its signal molecules, is a critical regulator of virulence, it operates within a complex network of other quorum sensing systems in P. aeruginosa. The las and rhl systems, which utilize acyl-homoserine lactones (AHLs) as signaling molecules, are hierarchically organized and interconnected with the pqs system.

  • The las System: Often considered the master regulator, the las system, through its signaling molecule 3-oxo-C12-HSL and receptor LasR, positively regulates both the rhl and pqs systems.

  • The rhl System: This system, composed of the RhlI synthase and RhlR receptor, produces the signaling molecule C4-HSL. It controls the production of virulence factors such as rhamnolipids and pyocyanin. The rhl system can also be activated independently of the las system under certain conditions and negatively regulates the pqs system.

The interplay between these systems allows P. aeruginosa to fine-tune its virulence gene expression in response to a variety of environmental cues.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex relationships and processes involved, the following diagrams have been generated using the DOT language.

Caption: The HHQ biosynthesis and signaling pathway in P. aeruginosa.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hhq_quant HHQ Quantification cluster_gene_exp Gene Expression Analysis culture P. aeruginosa Culture (e.g., Wild-Type, Mutants) supernatant Collect Supernatant culture->supernatant cells Collect Cells culture->cells extraction Liquid-Liquid Extraction of HHQ supernatant->extraction rna_extraction Total RNA Extraction cells->rna_extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify HHQ Concentration lcms->quantification analysis Relative Gene Expression Analysis quantification->analysis Correlate cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrtpcr qRT-PCR with Virulence Gene Primers cdna_synthesis->qrtpcr qrtpcr->analysis

A Head-to-Head Comparison of TLC, HPLC, and MS for the Analysis of 2-Heptyl-4-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical technique for the quantification of the quorum sensing molecule 2-Heptyl-4-quinolone.

In the intricate world of bacterial communication, this compound (HHQ) stands out as a key signaling molecule, particularly in the opportunistic pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas Quinolone Signal (PQS), HHQ plays a pivotal role in regulating virulence factors and biofilm formation, making its accurate quantification crucial for research into novel anti-infective strategies. This guide provides a head-to-head comparison of three common analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for the analysis of HHQ, complete with experimental protocols and performance data to aid in methodological selection.

At a Glance: Performance Comparison

The choice of analytical technique is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of TLC, HPLC, and LC-MS for the analysis of this compound and related compounds.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase.High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.Separation by HPLC followed by detection based on mass-to-charge ratio, providing high specificity and sensitivity.
Sensitivity (LOD/LOQ) Moderate (ng to µg range). For related quinolones, LODs of 8-19 ng/mL have been reported with SERS detection[1].Good (µg/mL to ng/mL range). For other quinolones, LODs below 5 µg/kg have been reported[2].Excellent (pg/mL to ng/mL range). For various quinolones, LODs and LOQs in the range of 0.12–1.31 and 0.96–2.60 µg/kg have been reported[3].
Specificity Low to moderate. Can be affected by co-eluting compounds.Moderate to high. Dependent on chromatographic resolution.Very high. Can distinguish between structurally similar compounds and co-eluting congeners[4].
Linearity Range Narrower range. For a related compound, a linear range of 250 to 600 ng/spot has been reported[5].Wide linear range. For HHQ, a range of 50-500 µM has been used[6]. For other quinolones, ranges of 0.0625-20.0 µg/ml have been demonstrated[7].Wide linear range. For 26 quinolones, a linear range of 0.5–200 ng/mL was achieved[3].
Throughput High. Multiple samples can be run simultaneously on a single plate.Moderate. Samples are analyzed sequentially.Moderate. Sequential analysis, but can be automated.
Cost (Instrument/Operation) Low.Moderate.High.
Ease of Use Relatively simple.Requires more expertise.Requires significant expertise.

Experimental Workflows

The analytical workflow for this compound can be generalized into three main stages: sample preparation, separation, and detection. The specific methodologies for each technique are detailed below, followed by a visual representation of the overall process.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_tlc TLC cluster_hplc HPLC cluster_ms LC-MS Sample Biological Sample (e.g., bacterial culture, tissue) Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration TLC_spot Spotting on TLC Plate Concentration->TLC_spot HPLC_inj Injection into HPLC Concentration->HPLC_inj LCMS_inj Injection into LC-MS Concentration->LCMS_inj TLC_dev Development in Chamber TLC_spot->TLC_dev TLC_vis Visualization (UV/Fluorescence) TLC_dev->TLC_vis TLC_quant Densitometry/Image Analysis TLC_vis->TLC_quant HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV/Fluorescence Detection HPLC_sep->HPLC_det HPLC_quant Peak Integration HPLC_det->HPLC_quant LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep LCMS_ion Ionization LCMS_sep->LCMS_ion LCMS_mass Mass Analysis (MS/MS) LCMS_ion->LCMS_mass LCMS_quant SRM/MRM Quantification LCMS_mass->LCMS_quant

General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC offers a simple and high-throughput method for the qualitative and semi-quantitative analysis of HHQ.

Sample Preparation:

  • Extract the sample with an equal volume of acidified ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the organic phase to a new tube and repeat the extraction.

  • Evaporate the pooled organic phases to dryness and reconstitute the residue in a small volume of methanol (B129727).

Chromatography:

  • Spot the reconstituted samples and HHQ standards (e.g., 100-500 ng) onto a silica (B1680970) gel TLC plate.[6]

  • Develop the plate in a sealed chamber with a suitable mobile phase, such as a mixture of dichloromethane, methanol, 2-propanol, and aqueous ammonia.[8]

  • After development, air-dry the plate.

Detection and Quantification:

  • Visualize the spots under UV light (e.g., 254 nm or 366 nm). HHQ has natural fluorescence that can be utilized for detection.[6][8]

  • Quantification can be performed using a densitometer or by analyzing the spot intensity from a digital image.

High-Performance Liquid Chromatography (HPLC)

HPLC provides better resolution and quantitative accuracy compared to TLC.

Sample Preparation:

  • Follow the same extraction and concentration procedure as for TLC.

  • Re-suspend the dried extract in acidified methanol for injection.[6]

Chromatography:

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient of acidified water and acidified methanol is effective for separation. A typical program starts with 60% acidified methanol, ramps up to 100%, holds, and then returns to the initial conditions.[6]

  • Flow Rate: Typically around 0.4-1.0 mL/min.

  • Injection Volume: 2-50 µL.[4][6]

Detection and Quantification:

  • HHQ can be detected by its UV absorbance, typically around 314 nm.[6]

  • Quantification is achieved by integrating the peak area and comparing it to a standard curve prepared with known concentrations of HHQ (e.g., 50-500 µM).[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method, ideal for complex matrices and trace-level quantification.

Sample Preparation:

  • The sample preparation is similar to that for HPLC, often involving a liquid-liquid extraction with acidified ethyl acetate.[4]

  • An internal standard is typically added before extraction to correct for matrix effects and variations in recovery.[4]

Chromatography:

  • Column: A C8 or C18 reversed-phase column is suitable.[4]

  • Mobile Phase: A gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly used.[4]

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection: The analysis is carried out in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for HHQ and the internal standard.[4]

Quantification:

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Logical Comparison of Techniques

The selection of an analytical method should be guided by the specific requirements of the study. The following diagram illustrates the logical considerations for choosing between TLC, HPLC, and LC-MS for HHQ analysis.

cluster_screening Initial Screening & High Throughput cluster_quant Quantitative Analysis cluster_complex Complex Samples & High Sensitivity Start Start: Need to analyze this compound TLC_choice TLC is suitable for rapid, qualitative screening of many samples. Start->TLC_choice Qualitative or semi-quantitative analysis needed? High throughput required? HPLC_choice HPLC provides good quantitative accuracy and resolution. Start->HPLC_choice Accurate quantification needed? Good resolution required? MS_choice LC-MS/MS offers the highest sensitivity and specificity, ideal for complex matrices and trace analysis. Start->MS_choice Very low concentrations expected? Complex sample matrix? High specificity required? TLC_choice->HPLC_choice Need better quantification and resolution? HPLC_choice->MS_choice Need higher sensitivity and specificity?

Decision tree for selecting an analytical technique.

Conclusion

The choice between TLC, HPLC, and MS for the analysis of this compound depends heavily on the specific research question and available resources.

  • TLC is a cost-effective and high-throughput method suitable for initial screening and qualitative analysis.

  • HPLC offers a robust and reliable platform for quantitative analysis with good sensitivity and resolution.

  • LC-MS/MS stands as the gold standard for trace-level quantification in complex biological matrices, providing unparalleled sensitivity and specificity.

Researchers and drug development professionals should carefully consider the trade-offs in performance, cost, and complexity to select the most appropriate technique for their studies on this important quorum sensing molecule.

References

A Comparative Guide to the Biological Effects of 2-Heptyl-4-quinolone (HHQ) and its N-oxide (HQNO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Heptyl-4-quinolone (HHQ) and its N-oxide form, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). Both are secondary metabolites produced by the opportunistic human pathogen Pseudomonas aeruginosa, playing distinct yet interconnected roles in bacterial physiology, virulence, and interspecies competition. This document summarizes key differences in their mechanisms of action, presents quantitative data from relevant studies, details experimental protocols for their investigation, and visualizes their associated signaling pathways.

Core Functional Differences

This compound (HHQ) primarily functions as a quorum-sensing (QS) signaling molecule, acting as a precursor to the Pseudomonas quinolone signal (PQS).[1][2] It plays a crucial role in coordinating gene expression in a population-density-dependent manner. In contrast, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is not a QS signal but acts as a potent respiratory inhibitor.[1][3][4] Its primary mechanism involves the inhibition of the cytochrome bc1 complex in the electron transport chain of both prokaryotic and eukaryotic cells.[3][4][5][6][7]

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data on the distinct biological effects of HHQ and HQNO.

Biological Activity This compound (HHQ) 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) Reference
Primary Function Quorum Sensing Signal PrecursorRespiratory Chain Inhibitor[1][2][3][4]
Molecular Target PqsR (MvfR) transcriptional regulatorCytochrome bc1 complex (Complex III)[1][5][7]
Effect on P. aeruginosa Gene Expression Induces expression of the pqsABCDE operonDoes not influence transcription[1][4]
Role in Swarming Motility Represses swarming motilityNot directly implicated[2]
Antimicrobial Activity Weak to moderate against S. aureusPotent against S. aureus and other Gram-positive bacteria[8]
Induction of Autolysis in P. aeruginosa Accumulation can induce prophage-mediated autolysisInduces autolysis via ROS production[3][4]
Effect on Biofilm Formation Promotes biofilm development via QS pathwayPromotes biofilm formation via eDNA release from autolysis[3]
Compound Concentration and Efficacy This compound (HHQ) 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) Reference
Concentration for pqsA promoter activation in P. aeruginosa 30 µMNot applicable[9]
Concentration for Growth Inhibition of S. aureus 100 µM (moderate effect)10 µg/ml (significant attenuation), 100 µM (significant inhibition)[8][10]
Concentration for Respiratory Inhibition in S. aureus 100 µM (4-O-methylated derivative shows some inhibition)5 µg/mL (significant decrease in O2 consumption), 100 µM (strongest effect)[8][11]
Concentrations Detected in P. aeruginosa Cultures Up to 50 µMUp to 70 µM[8]
Concentrations in Sputum of CF patients (median) ~3.3 x 10^6 c.f.u. g−1~3.3 x 10^6 c.f.u. g−1[12]

Signaling Pathways and Mechanisms of Action

The distinct biological roles of HHQ and HQNO stem from their interaction with different cellular targets, initiating separate signaling cascades.

HHQ-Mediated Quorum Sensing

HHQ acts as a co-inducer for the transcriptional regulator PqsR (also known as MvfR). The binding of HHQ to PqsR triggers a positive feedback loop, leading to the increased expression of the pqsABCDE operon, which is responsible for the biosynthesis of more alkylquinolones, including HHQ itself and its conversion to PQS.[1] This signaling cascade regulates the production of numerous virulence factors and is involved in biofilm formation.

HHQ_Signaling_Pathway HHQ_ext Extracellular HHQ HHQ_int Intracellular HHQ HHQ_ext->HHQ_int Uptake PqsR PqsR (MvfR) Transcriptional Regulator HHQ_int->PqsR Binds to pqsA_promoter pqsA promoter PqsR->pqsA_promoter Activates Virulence_factors Virulence Factors (e.g., elastase, pyocyanin) PqsR->Virulence_factors Regulates Biofilm Biofilm Formation PqsR->Biofilm Regulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Drives transcription of AQ_biosynthesis Alkylquinolone Biosynthesis pqsABCDE->AQ_biosynthesis Encodes enzymes for AQ_biosynthesis->HHQ_int Positive Feedback

Caption: HHQ-mediated quorum sensing pathway in P. aeruginosa.
HQNO-Induced Respiratory Inhibition and its Consequences

HQNO inhibits the cytochrome bc1 complex (Complex III) of the electron transport chain.[3][7] This inhibition blocks the flow of electrons, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).[3][6] In P. aeruginosa, the resulting oxidative stress can trigger a programmed cell death pathway, leading to autolysis and the release of extracellular DNA (eDNA), which in turn promotes biofilm formation and antibiotic tolerance.[3] In other bacteria, such as S. aureus, this respiratory inhibition is a key mechanism of its antimicrobial activity.[11]

HQNO_Mechanism_of_Action HQNO HQNO Cyt_bc1 Cytochrome bc1 Complex (Complex III) HQNO->Cyt_bc1 Inhibits ETC Electron Transport Chain Electron_flow Electron Flow Cyt_bc1->Electron_flow Blocks ROS Reactive Oxygen Species (ROS) Production Electron_flow->ROS Leads to Membrane_damage Membrane Damage ROS->Membrane_damage Causes Autolysis Programmed Cell Death (Autolysis) Membrane_damage->Autolysis Induces eDNA_release eDNA Release Autolysis->eDNA_release Results in Biofilm_formation Biofilm Formation eDNA_release->Biofilm_formation Promotes Antibiotic_tolerance Antibiotic Tolerance eDNA_release->Antibiotic_tolerance Increases

Caption: Mechanism of HQNO-induced respiratory inhibition and downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of HHQ and HQNO. Below are outlines for key experiments.

Protocol 1: Swarming Motility Assay

This assay is used to assess the effect of HHQ on the swarming motility of P. aeruginosa.

Materials:

  • P. aeruginosa strains (e.g., PA14)

  • M8 medium supplemented with 0.2% glucose and 0.5% casamino acids

  • Agar (B569324)

  • HHQ stock solution in DMSO

  • Sterile petri plates

Procedure:

  • Prepare swarming plates containing M8 medium with 0.5% agar.

  • If testing the effect of exogenous HHQ, add it to the molten agar to the desired final concentration. An equivalent volume of DMSO should be added to control plates.

  • Pour approximately 25 mL of the agar medium into each petri plate and allow them to solidify at room temperature for a few hours.[13]

  • Inoculate 2.5 µL of an overnight bacterial culture onto the center of the agar surface.[13]

  • Incubate the plates at 37°C overnight.[13]

  • Observe and document the swarming patterns. Swarming is characterized by the formation of tendrils radiating from the point of inoculation.

Experimental Workflow:

Swarming_Motility_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare M8 Swarm Agar (0.5% Agar) add_compound Add HHQ or DMSO (Control) prep_media->add_compound pour_plates Pour Plates add_compound->pour_plates inoculate Inoculate with P. aeruginosa pour_plates->inoculate incubate Incubate at 37°C inoculate->incubate observe Observe Swarm Phenotype incubate->observe quantify Quantify Swarm Diameter/Area observe->quantify

Caption: Experimental workflow for the P. aeruginosa swarming motility assay.
Protocol 2: Bacterial Respiratory Inhibition Assay

This protocol measures the inhibitory effect of HQNO on the respiration of a susceptible bacterial strain like S. aureus.

Materials:

  • S. aureus strain

  • Tryptic Soy Broth (TSB)

  • HQNO stock solution in DMSO

  • Oxygen sensor system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

Procedure:

  • Grow an overnight culture of S. aureus in TSB.

  • Dilute the culture to a starting OD600 of 0.1 in fresh TSB.

  • Add HQNO to the desired final concentration (e.g., 5 µg/mL).[14] Use a DMSO control.

  • Incubate the cultures under aerobic conditions (e.g., shaking at 200 rpm at 37°C).[14]

  • At specified time points, measure the oxygen consumption rate (OCR) using an oxygen sensor system according to the manufacturer's instructions.

  • Compare the OCR of HQNO-treated cultures to the DMSO control to determine the extent of respiratory inhibition.

Protocol 3: PqsR Activation Reporter Assay

This assay quantifies the ability of HHQ to activate the PqsR transcriptional regulator using a reporter strain.

Materials:

  • E. coli or P. aeruginosa reporter strain carrying a plasmid with the pqsA promoter fused to a reporter gene (e.g., lacZ).

  • LB medium with appropriate antibiotics for plasmid maintenance.

  • HHQ stock solution in DMSO.

  • Reagents for the reporter gene assay (e.g., ONPG for β-galactosidase assay).

Procedure:

  • Grow an overnight culture of the reporter strain.

  • Dilute the culture into fresh medium and grow to the exponential phase.

  • Add HHQ at various concentrations (e.g., 30 µM).[9] Include a DMSO control.

  • Incubate the cultures for a defined period to allow for reporter gene expression.

  • Harvest the cells and perform the reporter gene assay (e.g., measure β-galactosidase activity).

  • Quantify the reporter gene activity as a measure of PqsR activation by HHQ.

Conclusion

This compound (HHQ) and its N-oxide (HQNO) are two important molecules in the chemical arsenal (B13267) of P. aeruginosa, with distinct and non-overlapping primary biological functions. HHQ is a key player in intraspecies communication through quorum sensing, while HQNO is a potent metabolic toxin affecting a broad range of organisms. Understanding their differential effects is crucial for the development of novel anti-virulence strategies targeting P. aeruginosa infections and for deciphering the complex chemical interactions within polymicrobial communities. The data and protocols presented in this guide provide a foundation for researchers to further explore the biology of these fascinating molecules.

References

Unveiling the Interaction of 2-Heptyl-4-quinolone with the PqsR Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of bacterial communication systems is paramount. One such system, the Pseudomonas aeruginosa quorum-sensing network, relies on the interaction between signaling molecules and their cognate receptors. This guide provides a detailed comparison of the interaction of 2-Heptyl-4-quinolone (HHQ) with its receptor, PqsR, alongside alternative ligands, supported by experimental data and detailed protocols.

The opportunistic pathogen Pseudomonas aeruginosa utilizes a complex quorum-sensing (QS) system to regulate virulence gene expression and biofilm formation. A key component of this network is the PqsR receptor, a transcriptional regulator, and its native ligands, this compound (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). HHQ serves as the precursor to PQS, and both molecules can bind to and activate PqsR, initiating a signaling cascade that controls the expression of numerous virulence factors.[1][2][3]

Comparative Analysis of Ligand Binding to PqsR

While both HHQ and PQS activate PqsR, studies have consistently shown that PQS binds with a significantly higher affinity.[1][4] This difference in binding affinity translates to PQS being approximately 100-fold more potent in activating PqsR-dependent gene expression.[1][4] To provide a quantitative comparison, the binding affinities (dissociation constant, Kd) of these native ligands and other alternative compounds are summarized in the table below.

LigandLigand TypeBinding Affinity (Kd)MethodReference
This compound (HHQ)Native Agonist---
2-Heptyl-3-hydroxy-4-quinolone (PQS)Native Agonist---
Quinazolinone Derivative (Compound 61)Antagonist10 nMIsothermal Titration Calorimetry (ITC)[5][6]
Phthiocol (Pht)AntagonistCompetitive binding observedElectrophoretic Mobility Shift Assay (EMSA)[7][8]

PqsR Signaling Pathway

The binding of either HHQ or PQS to the ligand-binding domain of PqsR induces a conformational change in the receptor. This activation enables the DNA-binding domain of PqsR to recognize and bind to the promoter region of the pqsABCDE operon. This binding event initiates the transcription of the operon, leading to the biosynthesis of more HHQ and, subsequently, PQS, creating a positive feedback loop. The PqsE protein, also encoded by this operon, plays a crucial role in regulating the expression of other virulence genes.

PqsR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell P. aeruginosa Cell HHQ_ext HHQ HHQ_int HHQ HHQ_ext->HHQ_int Transport PQS_ext PQS PQS_int PQS PQS_ext->PQS_int Transport HHQ_int->PQS_int PqsH conversion PqsR_inactive Inactive PqsR HHQ_int->PqsR_inactive PQS_int->PqsR_inactive PqsR_active Active PqsR PqsR_inactive->PqsR_active Binding pqsA_promoter pqsA Promoter PqsR_active->pqsA_promoter Binds to pqsABCDE_operon pqsABCDE Operon pqsA_promoter->pqsABCDE_operon Activates Transcription pqsABCDE_operon->HHQ_int Biosynthesis PqsE PqsE pqsABCDE_operon->PqsE Expression Virulence_Genes Virulence Genes PqsE->Virulence_Genes Regulates

Caption: PqsR signaling pathway in Pseudomonas aeruginosa.

Experimental Protocols

Precise quantification of ligand-receptor interactions is crucial for drug discovery and mechanistic studies. Below are detailed protocols for key experiments used to characterize the binding of ligands to the PqsR receptor.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Purify_PqsR Purify PqsR Protein Degas Degas Protein and Ligand Solutions Purify_PqsR->Degas Prepare_Ligand Prepare Ligand Solution (HHQ, PQS, or alternative) Prepare_Ligand->Degas Load_Cell Load PqsR into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Titrate Titrate Ligand into Sample Cell Load_Cell->Titrate Load_Syringe->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit Data to a Binding Model Plot_Data->Fit_Model Determine_Parameters Determine Kd, n, ΔH Fit_Model->Determine_Parameters

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the PqsR protein (or its ligand-binding domain).

    • Prepare a stock solution of the ligand (HHQ, PQS, or test compound) in a compatible buffer (e.g., 20 mM HEPES, pH 8.0).

    • Dialyze the protein against the same buffer to ensure buffer matching.

    • Accurately determine the concentrations of both the protein and ligand solutions.

    • Thoroughly degas both solutions immediately before the experiment.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., 20 injections of 2 µL each with a 150-second spacing).

  • Experiment Execution:

    • Load the PqsR protein solution (e.g., 50-60 µM) into the sample cell.

    • Load the ligand solution (e.g., 10-fold higher concentration than the protein) into the injection syringe.

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

    • Perform the experimental titration of the ligand into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Immobilize_PqsR Immobilize PqsR on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize_PqsR->Equilibrate Prepare_Analyte Prepare Analyte Solutions (HHQ, PQS, etc.) in Running Buffer Association Inject Analyte (Association) Prepare_Analyte->Association Equilibrate->Association Dissociation Inject Running Buffer (Dissociation) Association->Dissociation Generate_Sensorgram Generate Sensorgram Association->Generate_Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Generate_Sensorgram Regeneration->Equilibrate Fit_Kinetics Fit Association and Dissociation Curves Generate_Sensorgram->Fit_Kinetics Determine_Rates Determine ka and kd Fit_Kinetics->Determine_Rates Calculate_Kd Calculate Kd (kd/ka) Determine_Rates->Calculate_Kd

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified PqsR protein to the desired level on the sensor surface via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the analyte (HHQ, PQS, or test compound) in a suitable running buffer (e.g., HBS-EP).

    • Equilibrate the sensor surface by flowing running buffer over it.

    • Inject the analyte solutions at a constant flow rate and monitor the change in response units (RU) to observe the association phase.

    • Switch back to flowing running buffer to monitor the dissociation phase.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis:

    • Generate a sensorgram by plotting RU versus time.

    • Perform a global fit of the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • Determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.

PqsR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit PqsR-dependent transcription. A reporter gene (e.g., lacZ or lux) is placed under the control of a PqsR-regulated promoter (e.g., the pqsA promoter).

Experimental Workflow:

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Construct_Reporter Construct Reporter Strain (e.g., P. aeruginosa with pqsA-lux) Culture_Cells Culture Reporter Strain Construct_Reporter->Culture_Cells Add_Compounds Add Test Compounds (HHQ, PQS, alternatives) Culture_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure_Signal Measure Reporter Signal (Luminescence or β-galactosidase activity) Incubate->Measure_Signal Normalize_Data Normalize to Cell Density (OD600) Measure_Signal->Normalize_Data Determine_Activity Determine Agonist/Antagonist Activity Normalize_Data->Determine_Activity

Caption: Workflow for a PqsR Reporter Gene Assay.

Detailed Protocol:

  • Construction of the Reporter Strain:

    • Create a reporter plasmid by cloning the promoter of a PqsR-regulated gene (e.g., pqsA) upstream of a reporter gene (e.g., the luxCDABE operon or lacZ).

    • Introduce this plasmid into a suitable P. aeruginosa strain (e.g., a strain deficient in endogenous PQS production to reduce background).

  • Assay Procedure:

    • Grow an overnight culture of the reporter strain.

    • Dilute the culture to a starting optical density (OD600) of approximately 0.05 in fresh growth medium.

    • Aliquot the diluted culture into a multi-well plate.

    • Add the test compounds (HHQ, PQS, or potential inhibitors) at various concentrations. Include appropriate controls (e.g., DMSO vehicle control).

    • Incubate the plate with shaking at 37°C for a defined period (e.g., 18-24 hours).

  • Data Acquisition and Analysis:

    • Measure the reporter signal (luminescence for lux or β-galactosidase activity for lacZ) using a plate reader.

    • Measure the optical density (OD600) of each well to normalize for cell growth.

    • Calculate the normalized reporter activity for each condition.

    • For agonists, determine the EC50 value (the concentration that elicits a half-maximal response). For antagonists, determine the IC50 value (the concentration that inhibits the response to a known agonist by 50%).

Comparison of HHQ and Alternative Ligands

The development of PqsR antagonists is a promising strategy for anti-virulence therapies against P. aeruginosa. Several classes of small molecules have been identified that can compete with the native ligands for binding to PqsR.

Ligand_Comparison cluster_agonists Native Agonists cluster_antagonists Alternative Ligands (Antagonists) PqsR PqsR Receptor HHQ HHQ HHQ->PqsR Activates PQS PQS (Higher Affinity) PQS->PqsR Strongly Activates QZN Quinazolinones QZN->PqsR Inhibits (Competitive) Pht Phthiocol Pht->PqsR Inhibits (Competitive)

Caption: Comparison of native and alternative PqsR ligands.

Quinazolinone (QZN) Derivatives: These compounds have a core structure that mimics the quinolone scaffold of the native ligands.[9][10] They have been shown to be potent competitive inhibitors of PqsR, with some derivatives exhibiting nanomolar binding affinities.[5][6] Molecular docking studies suggest that the quinazolinone core occupies the same binding pocket as the quinolone ring of PQS.[9]

Phthiocol (Pht): This natural product, a vitamin K analog, has been identified as an inhibitor of the Pqs QS system.[7][8] Molecular docking and electrophoretic mobility shift assays have demonstrated that phthiocol competes with PQS for binding to PqsR and can attenuate PqsR's ability to bind to its target DNA promoter.[7]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Heptyl-4-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling 2-Heptyl-4-quinolone, it is imperative to have the appropriate safety measures in place. Personnel should be trained in handling quinolone derivatives and be familiar with the institution's chemical hygiene plan.

Required Personal Protective Equipment:

  • Hand Protection: Use nitrile or butyl rubber gloves. Always inspect gloves for any signs of degradation or puncture before use and employ proper removal techniques to prevent skin contact.[1][2]

  • Eye Protection: Wear indirect-vent, impact, and splash-resistant safety goggles. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][2][3]

  • Skin and Body Protection: A full-length, buttoned laboratory coat is mandatory. For larger quantities or in case of a significant spill, additional chemical-resistant clothing, such as an apron or suit, may be necessary.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood. If a fume hood is not available, an appropriate air-purifying respirator must be used.[2]

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Secure all points of entry to the affected zone.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation in the room.

  • Contain and Absorb: For liquid spills, contain the material with an absorbent material. For solid spills, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in a sealed, appropriately labeled container for disposal as hazardous waste.[4]

Quantitative Safety Data for Chemical Handling

While specific quantitative data for this compound is not available, the following table outlines key parameters that researchers should identify in a comprehensive Safety Data Sheet (SDS) for any laboratory chemical.

ParameterTypical SpecificationRelevance to Safety and Disposal
pH 2 or below / 12.5 or aboveIndicates corrosivity, which is a characteristic of hazardous waste.[5]
Flash Point Below 140°F (60°C)Indicates ignitability, a key characteristic of hazardous waste.[5]
LD50/LC50 VariesProvides data on acute toxicity, informing the level of handling precautions required.
Permissible Exposure Limit (PEL) VariesDefines the maximum allowable concentration for workplace exposure.

Operational Plan for Disposal of this compound

Stock solutions of antibiotics and related signaling molecules are generally considered hazardous chemical waste.[6] Therefore, this compound should be disposed of following institutional and local guidelines for hazardous materials.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected separately in a designated hazardous waste container.

  • Container Selection: Use a leak-proof, puncture-resistant container with a tight-fitting lid that is compatible with the chemical. The volume of waste should not exceed 75% of the container's capacity.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of accumulation. The name of the principal investigator and the laboratory location should also be included.[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company.[1] The preferred method of disposal for such compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Never dispose of this compound down the drain or in regular trash.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Event A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a well-ventilated area (e.g., Fume Hood) A->B C Pure Compound or Stock Solution Waste B->C Generates Waste D Segregate as Hazardous Chemical Waste C->D E Collect in a labeled, leak-proof container D->E F Store in designated satellite accumulation area E->F G Arrange for pickup by licensed disposal company F->G H Final Disposal (e.g., Incineration) G->H S1 Evacuate & Secure Area S2 Contain & Absorb Spill S1->S2 S3 Collect cleanup materials S2->S3 S3->E Dispose as Hazardous Waste

References

Personal protective equipment for handling 2-Heptyl-4-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Heptyl-4-quinolone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for quinolone-based compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure safety when handling this compound. The recommended PPE varies based on the specific laboratory activity.

ActivityEngineering ControlsEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Aliquoting (Solid Form) Chemical Fume Hood or Ventilated Balance EnclosureSafety glasses with side shields or chemical splash gogglesNitrile or other chemically resistant gloves. Inspect gloves prior to use.Laboratory coatNIOSH-approved respirator if dust generation is likely and engineering controls are insufficient.
Solution Preparation and Transfers Chemical Fume HoodChemical splash goggles or a face shield.[1]Chemically resistant gloves (e.g., nitrile). Use proper glove removal technique.[1]Laboratory coat or coveralls to minimize skin exposure.[1]Not generally required if handled within a fume hood.[1]
Running Reactions and Work-up Chemical Fume HoodChemical splash goggles and a face shield, especially when handling larger quantities or under pressure/heat.[1]Chemically resistant gloves. Consider double-gloving for extended operations.[1]Chemical-resistant apron over a laboratory coat.[1]A NIOSH-approved respirator should be available for emergency situations.[1]
Spill Cleanup Well-ventilated areaChemical splash goggles and a face shield.[1]Heavy-duty, chemically resistant gloves.[1]Coveralls or a chemical-resistant suit, depending on the spill size.[1]NIOSH-approved respirator with appropriate cartridges.[1]
Waste Disposal Designated waste accumulation areaSafety glasses or goggles.[1]Chemically resistant gloves.[1]Laboratory coat.[1]Not generally required.[1]

Operational Plan: Step-by-Step Guidance

1. Preparation and Pre-Handling:

  • Before handling, ensure that the Safety Data Sheet (SDS) for a similar quinolone compound is reviewed, as a specific SDS for this compound may not be available.[2][3]

  • Ensure all necessary PPE is available and in good condition.

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Have a spill kit readily accessible.

2. Handling this compound:

  • Weighing: When weighing the solid form, use a ventilated balance enclosure or a chemical fume hood to control dust.[1]

  • Dissolving: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • General Handling: Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly after handling.[2]

3. Post-Handling and Decontamination:

  • Wipe down the work area with an appropriate solvent and then a cleaning agent.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE.

Disposal Plan

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontamination of Reusable Equipment: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water.

PPE_Workflow cluster_prep Preparation cluster_ops Operation cluster_disposal Disposal & Decontamination start Start: Handling Task Identified assess_risk Assess Risks (e.g., solid, liquid, quantity) start->assess_risk select_ppe Select Appropriate PPE (Refer to Table) assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Safely handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste (Gloves, etc.) doff_ppe->dispose_waste decontaminate Decontaminate Work Area & Reusable Equipment dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

References

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